molecular formula C19H40O5S B3347273 Thiol-C9-PEG5 CAS No. 130727-42-3

Thiol-C9-PEG5

Cat. No.: B3347273
CAS No.: 130727-42-3
M. Wt: 380.6 g/mol
InChI Key: IOBMVUDHPRVCSO-UHFFFAOYSA-N
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Description

Thiol-C9-PEG5 is a useful research compound. Its molecular formula is C19H40O5S and its molecular weight is 380.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O5S/c20-10-12-22-14-16-24-18-17-23-15-13-21-11-8-6-4-2-1-3-5-7-9-19-25/h20,25H,1-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBMVUDHPRVCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOCCOCCOCCOCCO)CCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584857
Record name 23-Sulfanyl-3,6,9,12-tetraoxatricosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130727-42-3
Record name 23-Sulfanyl-3,6,9,12-tetraoxatricosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thiol-C9-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Thiol-C9-PEG5, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines a robust solution-phase synthesis strategy, detailed purification protocols, and methods for analytical characterization.

Introduction

This compound is a valuable chemical tool characterized by a terminal thiol group, a nine-carbon aliphatic spacer (C9), and a five-unit polyethylene glycol (PEG5) chain. This unique architecture imparts desirable physicochemical properties, including enhanced solubility and flexibility, making it an ideal linker for conjugating a target protein ligand to an E3 ligase ligand in the formation of PROTACs. The thiol moiety allows for specific and efficient conjugation to various molecules through thiol-ene or thiol-maleimide reactions. This guide details a reliable method for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound

A multi-step solution-phase synthesis is a common and scalable approach for producing this compound. The strategy involves the synthesis of two key intermediates: a protected thiol-containing carboxylic acid and a mono-activated PEG chain, followed by their coupling and subsequent deprotection. A representative synthetic scheme is presented below.

G cluster_synthesis Solution-Phase Synthesis of this compound A 3-Mercaptopropionic acid C S-Trityl-3-mercaptopropionic acid A->C Protection B Trityl chloride B->C G Trt-S-Propionyl-PEG5-C9-Br C->G Esterification D Pentaethylene glycol F HO-PEG5-C9-Br D->F Etherification E 9-Bromononanoic acid E->F F->G I Trt-S-Propionyl-PEG5-C9-SH G->I Thiolation H Sodium hydrosulfide (NaSH) H->I K This compound I->K Deprotection J Trifluoroacetic acid (TFA) J->K

Caption: Solution-phase synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of S-Trityl-3-mercaptopropionic acid (Protected Thiol Intermediate)

  • Reaction Setup: To a solution of 3-mercaptopropionic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add triethylamine (TEA) (1.1 eq).

  • Addition of Protecting Group: Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield S-Trityl-3-mercaptopropionic acid as a white solid.

Step 2: Synthesis of Mono-O-(9-bromononyl)-pentaethylene glycol

  • Reaction Setup: In a flask containing a solution of pentaethylene glycol (5.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Activation: Stir the mixture at room temperature for 1 hour.

  • Addition of Alkyl Halide: Add 9-bromononanoic acid (1.0 eq) dissolved in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the reaction to reflux and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify by flash column chromatography on silica gel using a gradient of methanol in DCM to afford the mono-alkylated PEG derivative.

Step 3: Coupling of Protected Thiol and PEG Intermediates

  • Reaction Setup: Dissolve S-Trityl-3-mercaptopropionic acid (1.2 eq) and Mono-O-(9-bromononyl)-pentaethylene glycol (1.0 eq) in anhydrous DCM.

  • Coupling Reagents: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

Step 4: Thiolation

  • Reaction Setup: Dissolve the product from Step 3 in a mixture of THF and water.

  • Reagent Addition: Add sodium hydrosulfide (NaSH) (5.0 eq).

  • Reaction: Stir the reaction at room temperature for 4-6 hours.

  • Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Purify by flash column chromatography.

Step 5: Deprotection of the Thiol Group

  • Reaction Setup: Dissolve the trityl-protected thiol-PEG linker in DCM.

  • Deprotection Reagents: Add trifluoroacetic acid (TFA) (10-20% v/v) and triisopropylsilane (TIS) (5% v/v) as a scavenger.[1]

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Final Product: The crude this compound is then taken for purification.

Quantitative Data Summary
StepReactionKey ReagentsTypical Yield (%)Purity (%)
1Thiol ProtectionTrityl chloride, TEA85-95>95
2PEG Alkylation9-Bromononanoic acid, NaH40-60>98
3EsterificationDCC, DMAP70-85>95
4ThiolationNaSH60-75>95
5DeprotectionTFA, TIS90-98Crude

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual deprotection reagents. A two-step purification process involving flash chromatography followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.

Experimental Protocols

Method 1: Flash Column Chromatography (Initial Purification)

  • Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Sample Loading: Dissolve the crude product from the deprotection step in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradually increasing polarity gradient.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Preparative Reverse-Phase HPLC (Final Purification)

  • System Preparation: Equilibrate a preparative C18 RP-HPLC column with a mobile phase of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Sample Preparation: Dissolve the partially purified product in a small volume of the initial mobile phase composition.

  • Injection and Elution: Inject the sample and run a linear gradient of increasing Solvent B. The exact gradient will need to be optimized based on the specific system and column.

  • Fraction Collection: Collect fractions based on the UV chromatogram (detection at 214 nm and 280 nm).

  • Analysis: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.

  • Lyophilization: Combine the pure fractions and freeze-dry to obtain the final this compound product as a white, fluffy solid.

Quantitative Data Summary
Purification MethodColumn TypeMobile PhaseTypical Recovery (%)Final Purity (%)
Flash ChromatographySilica GelMethanol/DCM Gradient70-85~90
Preparative RP-HPLCC18Water/Acetonitrile + 0.1% TFA80-95>98

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the final product and intermediates. Characteristic peaks for the PEG backbone, the C9 alkyl chain, and the protons adjacent to the thiol group should be present.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[2]

Application in PROTAC Development: Signaling Pathway and Experimental Workflow

This compound serves as a linker in PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3]

G cluster_pathway General PROTAC Mechanism PROTAC PROTAC (this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->E3 Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Assembly

G cluster_workflow PROTAC Synthesis and Evaluation Workflow Start Synthesize/Obtain POI Ligand with Maleimide Conjugation1 Thiol-Maleimide Conjugation Start->Conjugation1 Linker This compound Linker->Conjugation1 E3_Ligand Synthesize/Obtain E3 Ligase Ligand with Reactive Group Conjugation2 Second Conjugation (e.g., Amide Coupling) E3_Ligand->Conjugation2 Intermediate POI Ligand-Linker Conjugate Conjugation1->Intermediate Intermediate->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC Purification Purification by RP-HPLC PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization InVitro In Vitro Assays (e.g., Western Blot for POI Degradation) Characterization->InVitro InVivo In Vivo Studies (Optional) InVitro->InVivo

References

Physical and chemical properties of Thiol-C9-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiol-C9-PEG5

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Physical, Chemical, and Functional Properties of this compound

This technical guide provides a detailed examination of this compound, a heterobifunctional linker molecule critical in modern bioconjugation and drug development. The document outlines its core physical and chemical properties, reactivity, and primary applications, supplemented with detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

This compound is a polyethylene glycol (PEG)-based linker characterized by three distinct chemical moieties: a terminal thiol group (-SH), a nine-carbon alkyl chain (C9), and a PEG spacer with five ethylene glycol units (PEG5). This unique structure imparts a combination of hydrophilicity, hydrophobicity, and specific reactivity, making it a versatile tool in chemical biology and materials science.

The terminal thiol group is a potent nucleophile, enabling selective conjugation to molecules like proteins containing cysteine residues or to maleimide-functionalized surfaces.[1] The C9 alkyl chain provides a rigid and hydrophobic spacer, while the PEG5 moiety enhances water solubility and biocompatibility, a crucial feature for biological applications.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its common variant, this compound-acid.

PropertyThis compoundThis compound-acidSource
Molecular Formula C19H40O5SC22H44O7S[2],[1]
Molecular Weight 380.58 g/mol 452.6 g/mol [2],[1]
CAS Number 130727-42-3130727-46-7 (related)[3]
Appearance White/off-white solid or viscous liquid (depending on MW)Not specified, likely similar[4]
Purity ≥95.0%Not specified[3]
Solubility Soluble in water, DMSO, DMF, chloroform, dichloromethane.[4][5]Soluble in water and moderately polar organic solvents.[1][1][4][5]

Reactivity and Core Applications

The reactivity of this compound is dominated by its sulfhydryl (-SH) group. Thiols are more acidic than alcohols and are readily deprotonated in the presence of a base to form a thiolate anion, which is a powerful nucleophile.[6] This reactivity is harnessed in several key applications.

PROTAC Synthesis

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound serves as the linker connecting the target protein ligand to the E3 ligase ligand.[1][3]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation TP Target Protein PROTAC PROTAC Molecule (containing this compound linker) TP->PROTAC binds Proteasome 26S Proteasome TP->Proteasome enters E3 E3 Ubiquitin Ligase E3->TP E3->PROTAC binds Ub Ubiquitin (Ub) PROTAC->Ub recruits Degraded Degraded Peptides Proteasome->Degraded produces

PROTAC Mechanism of Action
Bioconjugation

The thiol group reacts efficiently and selectively with various electrophiles, most notably maleimides, in a Michael-type addition reaction.[7] This thiol-maleimide chemistry is widely used to attach the linker to cysteine residues in proteins and antibodies, creating stable bioconjugates for research and therapeutic purposes.[8][9] Slowing the reaction by controlling pH or buffer concentration can lead to more uniform hydrogel networks when used in tissue engineering applications.[7][10]

Nanoparticle Functionalization

The strong affinity of sulfur for noble metals makes this compound an excellent ligand for functionalizing gold nanoparticles (AuNPs).[11] This process, known as PEGylation, involves the formation of a semi-covalent Au-S bond, creating a self-assembled monolayer on the nanoparticle surface.[11][12] This coating enhances the stability, water solubility, and biocompatibility of the nanoparticles, preventing aggregation and reducing uptake by the reticuloendothelial system, which is critical for in vivo applications like drug delivery and imaging.[12][13]

Experimental Protocols

The following sections provide generalized methodologies for the key applications of this compound. Researchers should optimize these protocols for their specific molecules and systems.

Protocol: Thiol-Maleimide Bioconjugation

This protocol describes the general workflow for conjugating this compound to a maleimide-activated protein.

Methodology:

  • Reagent Preparation:

    • Dissolve the maleimide-activated protein in a suitable, amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5. The reaction is catalyzed by a weak base, and higher pH can lead to hydrolysis of the maleimide group.[7]

    • Prepare a stock solution of this compound in a compatible solvent like DMSO or water immediately before use to minimize oxidation of the thiol group.[4]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching (Optional):

    • Add a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using size exclusion chromatography (desalting column) or dialysis.[8]

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry, or UV-Vis spectroscopy.

Bioconjugation_Workflow General Workflow for Thiol-Maleimide Conjugation start Start prep_protein Dissolve Maleimide-Protein in pH 6.5-7.5 Buffer start->prep_protein prep_linker Prepare Fresh This compound Solution start->prep_linker react Combine Reagents (Linker in Molar Excess) prep_protein->react prep_linker->react incubate Incubate with Mixing (1-2h RT or O/N 4°C) react->incubate purify Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify characterize Characterize Product (e.g., SDS-PAGE, MS) purify->characterize end_node End characterize->end_node

Thiol-Maleimide Conjugation Workflow
Protocol: Gold Nanoparticle (AuNP) Functionalization

This protocol outlines the ligand exchange process for coating citrate-stabilized AuNPs with this compound.

Methodology:

  • Reagent Preparation:

    • Synthesize or obtain a colloidal solution of AuNPs (e.g., citrate-stabilized).

    • Prepare a stock solution of this compound in deionized water or ethanol.

  • Ligand Exchange Reaction:

    • Add the this compound solution to the AuNP colloid with vigorous stirring. The thiol will displace the weakly bound citrate ions on the gold surface.[12]

    • Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature to ensure complete surface coverage.

  • Purification:

    • Purify the functionalized AuNPs from excess linker and displaced citrate by repeated cycles of centrifugation and resuspension in a clean solvent (e.g., deionized water or PBS).[12]

  • Characterization:

    • Verify successful functionalization. A color change or shift in the surface plasmon resonance peak (measured by UV-Vis spectroscopy) can indicate a change in the surface environment.

    • Assess the stability of the functionalized nanoparticles in high-salt buffers.

    • Characterize size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[14]

AuNP_Functionalization_Workflow Workflow for AuNP Functionalization start Start prep_aunp Prepare AuNP Colloid (e.g., Citrate-Stabilized) start->prep_aunp add_linker Add this compound Solution to AuNPs prep_aunp->add_linker incubate Incubate with Stirring (12-24h RT) for Ligand Exchange add_linker->incubate purify Purify via Centrifugation and Resuspension incubate->purify characterize Characterize Product (UV-Vis, DLS, TEM) purify->characterize end_node End characterize->end_node

AuNP Functionalization Workflow

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Storage: The compound should be stored at -20°C in a desiccated environment, protected from light.[2][4] For optimal stability, material should be kept under an inert gas. Avoid frequent freeze-thaw cycles.[4]

  • Handling: Use standard laboratory personal protective equipment, including gloves and eye protection.[5] If handling the material as a powder, provide appropriate exhaust ventilation to avoid dust formation.[5] Thiols, especially those of low molecular weight, are known for their strong, unpleasant odors resembling garlic.[6][15]

  • Reactivity: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds. Therefore, solutions should be prepared fresh, and reactions may be performed under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.[4]

Conclusion

This compound is a highly versatile chemical tool with significant utility in drug development, diagnostics, and materials science. Its well-defined structure, combining a reactive thiol handle with a biocompatible PEG spacer, enables the precise construction of complex molecular architectures like PROTACs, antibody-drug conjugates, and functionalized nanoparticles. The experimental protocols and data provided in this guide offer a solid foundation for researchers to leverage the unique properties of this linker in creating novel solutions for therapeutic and diagnostic challenges.

References

Thiol-C9-PEG5 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Safe Handling of Thiol-C9-PEG5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information based on data for structurally similar thiol-terminated polyethylene glycol (PEG) compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Users must consult the SDS provided by the manufacturer or supplier for definitive safety information before handling this chemical.

Introduction

This compound is a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure comprises a terminal thiol group, a nine-carbon alkyl spacer (C9), and a five-unit polyethylene glycol (PEG) chain. The thiol group allows for covalent attachment to specific biomolecules or surfaces, such as gold nanoparticles, while the PEG chain imparts hydrophilicity and biocompatibility. Understanding the safe handling, storage, and disposal of this reagent is critical to ensure laboratory safety and maintain its chemical integrity.

Hazard Identification and Classification

Based on data from similar thiol-PEG compounds, this compound is generally not classified as a hazardous substance but should be handled with care as it may cause mild irritation.[2] The primary risks are associated with the thiol functional group and potential for dust or aerosol formation.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[3][4]

Note: This classification is extrapolated from similar compounds. Refer to the supplier-specific SDS for definitive classification.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and prevent degradation of the compound. The thiol group is susceptible to oxidation, and the compound may be sensitive to light and moisture.[5][6]

Summary of Handling and PPE Requirements

PrecautionSpecificationRationale
Ventilation Handle within a chemical fume hood or at a well-ventilated bench.[7]To minimize inhalation of any potential dust or aerosols.[2][8]
Eye Protection Wear safety glasses with side shields or chemical safety goggles.[2][9]To prevent contact with eyes, which can cause serious irritation.[4]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[2][9]To prevent skin contact and potential irritation.[3]
Skin/Body Protection Wear a standard laboratory coat.To protect skin and personal clothing from splashes or spills.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]To prevent accidental ingestion and ensure good laboratory practice.

Storage and Stability

Correct storage is crucial for maintaining the reactivity of the thiol group.

Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C is commonly recommended.[3][9]To slow degradation and maintain long-term stability.
Atmosphere Store under an inert gas (Argon or Nitrogen).[3][5]To prevent oxidation of the thiol (-SH) group to a disulfide (-S-S-).
Container Keep in a tightly sealed container.[7][9]To prevent moisture ingress and oxidation.
Light Protect from light.[5][6]Thiol-PEG compounds can be light-sensitive.

First Aid and Emergency Procedures

In case of accidental exposure, follow these standard first-aid measures.

First-Aid Measures Summary

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][7]
Skin Contact Wash off with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] If irritation persists, get medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][9] Seek medical advice.
Spill (Solid) Sweep up material without creating dust.[2] Place in a suitable, closed container for disposal.[2]
Spill (Liquid) Absorb with inert material (e.g., vermiculite, sand).[10] Collect and place in a container for disposal.

Experimental Protocols & Workflows

General Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling an air- and moisture-sensitive reagent like this compound.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Material Handling cluster_use Use and Storage ppe Don PPE (Gloves, Goggles, Lab Coat) setup Set Up in Fume Hood ppe->setup equilibrate Equilibrate Container to Room Temperature setup->equilibrate inert Purge with Inert Gas (Argon or Nitrogen) equilibrate->inert weigh Weigh Required Amount inert->weigh reaction Use in Experiment (e.g., Conjugation) weigh->reaction cleanup Clean Up & Decontaminate reaction->cleanup storage Reseal, Purge & Store (at -20°C) reaction->storage If material remains G Figure 2: Spill Response Decision Flow spill Spill Occurs is_major Major Spill? (Large quantity, poor ventilation) spill->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No absorb Absorb/Cover with Inert Material is_minor->absorb collect Collect into Waste Container absorb->collect decon Decontaminate Area collect->decon

References

Thiol-C9-PEG5: A Technical Guide for Fundamental Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thiol-C9-PEG5 is a heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. This guide provides an in-depth overview of its core applications, focusing on its role in bioconjugation, surface modification for biosensors, and the construction of advanced drug delivery systems. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging the unique properties of this versatile molecule.

Introduction: Chemical Structure and Properties

This compound is characterized by three key functional domains: a terminal thiol group (-SH), a nine-carbon alkyl chain (C9), and a polyethylene glycol (PEG) chain with five repeating units (PEG5). This unique architecture imparts a combination of properties that are highly valuable in biological research.

  • Thiol Group: The sulfhydryl group provides a reactive handle for covalent attachment to various substrates. It has a strong affinity for noble metal surfaces, particularly gold, making it ideal for the functionalization of nanoparticles and biosensor surfaces.[1][2] Additionally, the thiol group can participate in specific bioconjugation reactions, such as Michael additions to maleimides and disulfide exchange reactions.[1][3]

  • C9 Alkyl Spacer: The nine-carbon chain offers a rigid and hydrophobic spacer element within the linker.[1] This spacing can be critical for ensuring that conjugated molecules retain their biological activity by preventing steric hindrance.

  • PEG5 Chain: The polyethylene glycol component confers hydrophilicity and biocompatibility. PEGylation is a well-established strategy to reduce non-specific protein adsorption, enhance solubility, and in some contexts, prolong circulation times of therapeutic molecules.[1][4][5]

Core Applications in Fundamental Research

The distinct chemical functionalities of this compound make it suitable for a range of applications at the interface of chemistry, biology, and materials science.

Bioconjugation and PROTAC Synthesis

A primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The this compound linker serves to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase.

The thiol group can be used as an attachment point for one of the ligands, while the other end of the molecule (often modified to have a reactive group like a carboxylic acid) can be conjugated to the second ligand.[1][8] The length and flexibility of the linker are critical for the proper orientation of the two ligands and the efficient formation of the ternary complex (target protein-PROTAC-E3 ligase).

Logical Workflow for PROTAC Synthesis using a Thiol-PEG Linker

PROTAC_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product TargetLigand Target Protein Ligand Step1 Step 1: Conjugate Linker to First Ligand TargetLigand->Step1 E3Ligand E3 Ligase Ligand Step2 Step 2: Conjugate Linker-Ligand to Second Ligand E3Ligand->Step2 Linker This compound-X (X = reactive group) Linker->Step1 Step1->Step2 Intermediate Product PROTAC PROTAC Molecule Step2->PROTAC

Caption: Workflow for PROTAC synthesis using a bifunctional linker.

Surface Modification and Self-Assembled Monolayers (SAMs)

The thiol group's high affinity for gold makes this compound an excellent candidate for forming self-assembled monolayers (SAMs) on gold surfaces.[9] SAMs are highly ordered molecular layers that can be used to precisely control the surface properties of a material.[9]

By forming a SAM of this compound on a gold electrode or nanoparticle, researchers can create a biocompatible and anti-fouling surface.[10] The PEG chains extend into the surrounding aqueous environment, creating a hydrophilic layer that resists the non-specific adsorption of proteins and other biomolecules.[10] This is a critical feature for the development of reliable biosensors and in vivo diagnostic tools.[10]

Quantitative Data on Thiol-SAM Modified Surfaces

The formation of SAMs can be characterized by various surface analysis techniques. The following table summarizes typical data obtained from such experiments.

ParameterPristine Gold SurfaceThiol-SAM Functionalized SurfaceRationale
Water Contact Angle~66.1°~70-90° (depending on terminal group)Increased hydrophobicity or altered surface energy due to the organic monolayer.[2]
Surface Energy~43.1 mN/m~30-38 mN/mSuccessful immobilization of the SAM reduces the surface energy.[2]
Charge Transfer Resistance (Rct)LowSignificantly IncreasedThe insulating monolayer impedes electron transfer to/from the electrode surface.[11]

Experimental Protocol: Formation of a this compound SAM on a Gold Substrate

This protocol is adapted from standard procedures for forming thiol-based SAMs.[9]

Materials:

  • Gold-coated substrate

  • This compound

  • 200-proof ethanol (spectroscopic grade)

  • Dry nitrogen gas

  • Clean glass or polypropylene containers

  • Sonicator

Procedure:

  • Substrate Cleaning: Clean the gold substrate by sonicating in ethanol for 5-10 minutes. Dry under a stream of dry nitrogen. For more rigorous cleaning, a UV-ozone treatment for 15 minutes can be employed.[2]

  • Solution Preparation: Prepare a dilute solution of this compound in ethanol (typically 1-10 mM).

  • Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution in a sealed container. To minimize oxidation, the headspace of the container can be backfilled with nitrogen.[9]

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[9]

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrate under a gentle stream of dry nitrogen.

  • Characterization: The resulting SAM can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and electrochemical impedance spectroscopy (EIS).[10]

Biosensor Development

This compound is a valuable component in the fabrication of biosensors, particularly those based on gold surfaces like Surface Plasmon Resonance (SPR) and electrochemical biosensors.[10][11]

In a typical biosensor design, the this compound SAM serves two main purposes:

  • Anti-fouling background: The PEG layer minimizes non-specific binding of molecules from the sample matrix, reducing background noise and improving the sensor's signal-to-noise ratio.[10]

  • Anchor for Bioreceptors: The terminal end of the PEG chain can be functionalized with a reactive group (e.g., a carboxylic acid in this compound-acid) to allow for the covalent attachment of biorecognition elements such as antibodies, enzymes, or nucleic acids.[1]

Workflow for an Electrochemical Immunosensor

Immunosensor_Workflow cluster_fabrication Sensor Fabrication cluster_detection Analyte Detection A 1. Gold Electrode B 2. Form this compound SAM A->B C 3. Activate Terminal Group (e.g., -COOH with EDC/NHS) B->C D 4. Immobilize Antibody C->D E 5. Introduce Sample (with Target Antigen) D->E Sensor Ready F 6. Antigen Binding to Antibody E->F G 7. Measure Electrochemical Signal Change (e.g., Impedance) F->G

Caption: Workflow for fabricating and using an immunosensor.

Drug Delivery Systems

The principles of PEGylation are central to modern drug delivery. This compound can be used to functionalize nanoparticles or drug carriers.[4] For instance, the thiol group can be used to anchor the linker to gold nanoparticles, while the other end can be conjugated to a targeting ligand or a therapeutic agent.[4] The PEG component helps to improve the stability and biocompatibility of the nanocarrier, potentially reducing clearance by the immune system.[5]

Signaling Pathways and Mechanisms of Action

While this compound is a synthetic tool rather than a biologically active molecule that directly participates in signaling, it is instrumental in developing probes and systems to study such pathways.

PROTAC-Mediated Protein Degradation

The most relevant signaling pathway involving applications of this compound is the ubiquitin-proteasome system, which is hijacked by PROTACs.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_system Cellular Environment Target Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex PROTAC PROTAC (with Thiol-PEG linker) E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recycled PROTAC->TernaryComplex E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure allows for precise control over surface chemistry and the construction of complex bioconjugates. The applications detailed in this guide, from the formation of anti-fouling surfaces for biosensors to its role as a linker in targeted protein degradation, highlight its significance in advancing fundamental research and the development of novel therapeutics and diagnostics. The provided protocols and workflows serve as a starting point for the practical implementation of this linker in a variety of experimental contexts.

References

Thiol-C9-PEG5 and its Derivatives: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly evolving landscape of targeted therapeutics, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality for the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide provides a comprehensive overview of Thiol-C9-PEG5, a polyethylene glycol (PEG)-based linker, and its derivatives, which are increasingly utilized in the design and synthesis of PROTACs and other bioconjugates. We will delve into the synthesis, chemical properties, and applications of these linkers, providing researchers, scientists, and drug development professionals with the necessary information to effectively incorporate them into their research and development pipelines.

Core Concepts of this compound Linkers

This compound is a heterobifunctional linker characterized by a terminal thiol (-SH) group, a nine-carbon alkyl chain (C9), and a polyethylene glycol chain composed of five ethylene glycol units (PEG5). This specific architecture imparts a unique combination of properties that are highly advantageous in the construction of complex biomolecules.

  • Thiol Group: The terminal thiol group serves as a versatile handle for bioconjugation. It can readily react with various electrophilic moieties, most notably maleimides, to form stable thioether bonds. This reactivity is commonly exploited for the site-specific conjugation to cysteine residues on proteins or to other molecules functionalized with a maleimide group.

  • C9 Alkyl Chain: The nine-carbon alkyl spacer provides a degree of rigidity and hydrophobicity to the linker. This can be crucial in optimizing the spatial orientation of the two ligands in a PROTAC to facilitate the formation of a stable and productive ternary complex.

  • PEG5 Chain: The polyethylene glycol component enhances the hydrophilicity and overall solubility of the molecule. This is particularly important for PROTACs, which are often large and can suffer from poor aqueous solubility. The PEG chain can also improve the pharmacokinetic properties of the final conjugate by reducing aggregation and immunogenicity.

Synthesis of this compound and its Derivatives

While the precise, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general synthetic strategy can be outlined based on established organic chemistry principles. The synthesis typically involves a multi-step process to assemble the three key components.

A plausible synthetic route would involve the initial synthesis of a C9 thiol precursor, such as 9-mercaptononanol. This can be achieved through a reaction between 9-bromononanol and thiourea, followed by hydrolysis. Separately, a PEG5 intermediate with a reactive group on one end and a protected hydroxyl group on the other would be prepared. These two fragments would then be coupled, followed by deprotection of the thiol group to yield the final this compound product.

Derivatives of this compound can be synthesized by modifying the terminal functional groups or by altering the length of the PEG or alkyl chains. For instance, a this compound-acid derivative, which incorporates a terminal carboxylic acid, provides an orthogonal handle for conjugation to primary amines via amide bond formation.

Table 1: Physicochemical Properties of a Representative Thiol-PEG Linker

PropertyValueReference
Molecular Weight380.58 g/mol [1]
Molecular FormulaC19H40O5S[1]
AppearanceColorless to pale yellow oilGeneral knowledge
SolubilitySoluble in water and most organic solventsGeneral knowledge
pKa of Thiol Group~8-10General knowledge

Experimental Protocols

General Protocol for Protein Conjugation using a Thiol-PEG Linker

This protocol describes a general method for conjugating a thiol-containing PEG linker to a protein that has been functionalized with a maleimide group.

Materials:

  • This compound linker

  • Maleimide-functionalized protein

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)

  • Reducing agent (e.g., TCEP, optional)

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the maleimide-functionalized protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose a cysteine thiol, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Linker Preparation: Dissolve the this compound linker in the conjugation buffer to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound linker solution to the protein solution. The reaction mixture should be incubated at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The reaction should be protected from light if the linker or protein is light-sensitive.

  • Quenching: Quench any unreacted maleimide groups by adding a 100-fold molar excess of a free thiol, such as cysteine or N-acetylcysteine, and incubate for an additional 15-30 minutes.

  • Purification: Remove the excess linker and quenching reagent by purifying the conjugate using size-exclusion chromatography.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE to confirm conjugation, and mass spectrometry to determine the number of attached linkers.

Table 2: Representative Reaction Parameters for Thiol-Maleimide Conjugation

ParameterCondition
pH7.2 - 7.5
Temperature4°C - 25°C
Reaction Time1 - 12 hours
Molar Ratio (Linker:Protein)10:1 to 20:1
Quenching AgentCysteine or N-acetylcysteine

Visualization of Key Processes

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule, utilizing a linker such as this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ternary->PROTAC PROTAC Recycling Ubiquitination Polyubiquitination of POI Ternary->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC molecule using a this compound linker and its subsequent biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Target_Ligand Target Ligand Synthesis/Acquisition Conjugation2 Conjugation of Linker-E3 Ligand to Target Ligand Target_Ligand->Conjugation2 E3_Ligand E3 Ligase Ligand Synthesis/Acquisition Conjugation1 Conjugation of Linker to E3 Ligand E3_Ligand->Conjugation1 Linker This compound Linker Linker->Conjugation1 Conjugation1->Conjugation2 Purification Purification and Characterization (HPLC, MS) Conjugation2->Purification InVitro_Binding In Vitro Binding Assays (e.g., SPR, ITC) Purification->InVitro_Binding Cell_Permeability Cell Permeability Assays Purification->Cell_Permeability Degradation_Assay Western Blot or Mass Spec-based Degradation Assays Cell_Permeability->Degradation_Assay Functional_Assay Cell-based Functional Assays (e.g., Proliferation, Apoptosis) Degradation_Assay->Functional_Assay

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound and its derivatives represent a valuable class of linkers for the development of PROTACs and other complex bioconjugates. Their well-defined structure, combining a reactive thiol handle with a solubility-enhancing PEG chain and a structurally important alkyl spacer, provides a powerful tool for medicinal chemists and drug developers. While specific quantitative data and detailed synthesis protocols for this compound are often proprietary, the general principles and experimental methodologies outlined in this guide provide a solid foundation for the successful application of this and similar Thiol-PEG linkers in the design and synthesis of next-generation targeted therapeutics. As the field of targeted protein degradation continues to advance, the rational design and application of versatile linkers like this compound will undoubtedly play a pivotal role in bringing novel and effective therapies to the clinic.

References

The Dual-Role of the C9 Spacer in Thiol-C9-PEG5: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Thiol-C9-PEG5 linker is a heterobifunctional molecule increasingly utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker is composed of three key functional domains: a terminal thiol group for covalent conjugation, a short polyethylene glycol (PEG) chain to enhance solubility, and a nine-carbon alkyl (C9) spacer. While the roles of the thiol and PEG moieties are well-understood, the C9 spacer plays a critical, nuanced role that significantly influences the ultimate efficacy and physicochemical properties of the final conjugate. This technical guide provides an in-depth analysis of the C9 spacer's function, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Components and Their Functions

The this compound molecule is architecturally designed for modular bioconjugation. Each component serves a distinct purpose:

  • Thiol (-SH) Group: This sulfhydryl group is a potent nucleophile that enables highly selective and stable covalent bond formation, most commonly with maleimide groups present on a target molecule. This reaction is widely used for conjugating linkers to proteins and peptides, particularly at cysteine residues.[1][2]

  • PEG5 (pentaethylene glycol) Chain: The hydrophilic PEG chain, consisting of five ethylene glycol units, is crucial for modulating the solubility of the overall molecule.[3][4] PEGylation is a well-established strategy to improve the aqueous solubility, stability, and pharmacokinetic profile of therapeutics while reducing potential immunogenicity.[5][6][7]

  • C9 Spacer (Nonane Chain): This nine-carbon alkyl chain is the central component of interest. It acts as a bridge, but its length and hydrophobic nature have profound implications for the final molecule's properties.

The Pivotal Role of the C9 Spacer

The C9 spacer is not merely an inert bridge; it actively contributes to the biological and physical behavior of the PROTAC or antibody-drug conjugate (ADC) it is part of. Its role can be understood through two primary lenses: spatial positioning and modulation of physicochemical properties.

Spatial and Geometric Influence in PROTACs

In the context of PROTACs, the linker's primary function is to optimally position a target protein and an E3 ubiquitin ligase to form a productive ternary complex.[8][9] This complex is the essential intermediate that leads to the ubiquitination and subsequent degradation of the target protein.[10][11] The length and flexibility of the linker are critical determinants of the stability and conformation of this complex.

  • Optimal Length: A linker that is too short may cause steric hindrance, preventing the two large proteins from binding simultaneously. Conversely, an excessively long linker can lead to inefficient ubiquitination due to excessive flexibility and the formation of non-productive binary complexes over the desired ternary complex.[12][13] The C9 spacer, in combination with the PEG5 chain, contributes to an overall linker length that must be empirically optimized for each specific target and E3 ligase pair.

  • Hydrophobic Interactions: The hydrophobic C9 chain can engage in non-polar interactions with hydrophobic patches on the surface of the target protein or the E3 ligase. These interactions can help stabilize the ternary complex in a productive conformation, thereby enhancing degradation efficiency.[2][14]

Modulation of Physicochemical Properties

The inherent hydrophobicity of the C9 alkyl chain significantly impacts the drug-like properties of the PROTAC molecule, most notably its cell permeability and solubility.[8]

  • Hydrophobicity and Permeability: Cell membranes are lipid bilayers, and a certain degree of lipophilicity is required for passive diffusion into the cell. The C9 alkyl chain increases the overall hydrophobicity of the PROTAC, which can enhance membrane permeability.[1][8] However, excessive hydrophobicity can lead to poor aqueous solubility, aggregation, and non-specific binding.[2][15] Studies have shown that alkyl linkers can enforce extended, polar conformations in nonpolar environments (like a cell membrane), which can paradoxically reduce cell permeability.[12] The this compound linker represents a "hybrid" approach, where the C9 chain provides the necessary lipophilicity to aid membrane transit, while the PEG5 chain provides hydrophilicity to maintain aqueous solubility and prevent aggregation.[3]

  • Balancing Solubility: The hydrophobic nature of alkyl chains can decrease the aqueous solubility of a PROTAC.[15] The inclusion of the PEG5 motif in the this compound linker is a deliberate design choice to counteract this effect, balancing the need for membrane permeability with the requirement for sufficient solubility in physiological fluids.[3]

Quantitative Impact of Linker Properties

The following tables summarize data from studies on PROTACs targeting different proteins, illustrating the critical nature of linker optimization.

Table 1: Effect of Linker Length on Degradation of TANK-binding kinase 1 (TBK1) (Data synthesized from literature[11])

Linker Atom LengthLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
< 12Alkyl/Ether> 1000Not Observed
12Alkyl/EtherSubmicromolar> 80
21Alkyl/Ether396
29Alkyl/Ether29276

This data demonstrates that a minimum linker length is required for activity and that an optimal length exists, with efficacy decreasing as the linker becomes excessively long.

Table 2: Comparison of Alkyl vs. PEG Linker on PROTAC Cell Permeability (Data synthesized from literature[2])

PROTAC Linker TypeKey FeatureEnvironmentConformationPredicted Cell Permeability
Alkyl LinkerHydrophobicAqueousFolded (hydrophobic collapse)-
Alkyl LinkerHydrophobicNonpolar (membrane-like)Extended (high polar surface area)Low
PEG LinkerHydrophilicAqueous & NonpolarSimilar conformations in bothHigh

This table illustrates the complex role of a hydrophobic alkyl spacer. While it can induce a compact conformation in water, it may adopt a less favorable, extended conformation in the nonpolar environment of a cell membrane, hindering permeability. The balance provided by a mixed alkyl/PEG linker like this compound is designed to mitigate this issue.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the application of this compound in the synthesis and evaluation of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a thiol-terminated linker typically involves conjugating the linker to two separate moieties: a "warhead" that binds the target protein (e.g., JQ1 for BRD4) and a ligand that recruits an E3 ligase (e.g., Pomalidomide for Cereblon).

PROTAC_Synthesis_Workflow cluster_0 Step 1: Warhead-Linker Conjugation cluster_1 Step 2: Final PROTAC Assembly cluster_2 Purification & Characterization JQ1 BRD4 Warhead (e.g., JQ1 derivative) Thiol_Linker This compound JQ1_Linker_SH JQ1-(PEG5-C9)-SH Thiol_Linker->JQ1_Linker_SH Thiol-Ene 'Click' Reaction Maleimide_JQ1 JQ1-Maleimide Pomalidomide E3 Ligase Ligand (e.g., Pomalidomide-Maleimide) Final_PROTAC Final BRD4 PROTAC JQ1_Linker_SH->Final_PROTAC Thiol-Maleimide Conjugation Pomalidomide->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Characterization LC-MS & NMR Analysis Purification->Characterization

Figure 1. General workflow for the synthesis of a BRD4-targeting PROTAC.
Detailed Protocol: Thiol-Maleimide Conjugation

This protocol outlines the crucial step of conjugating the thiol group of a linker to a maleimide-functionalized molecule.

Materials:

  • Thiol-containing molecule (e.g., JQ1-(PEG5-C9)-SH)

  • Maleimide-functionalized molecule (e.g., Pomalidomide-Maleimide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.

  • Quenching Reagent: N-ethylmaleimide or free cysteine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Purification System: High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Reagent Preparation:

    • Dissolve the thiol-containing molecule in a minimal amount of DMF or DMSO before diluting it into the degassed reaction buffer.

    • Dissolve the maleimide-functionalized molecule in the reaction buffer. A 1.1 to 1.5 molar excess of the maleimide reagent is typically used.

  • Conjugation Reaction:

    • Add the maleimide solution to the stirring thiol solution.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light if either component is light-sensitive.

  • Reaction Quenching (Optional):

    • To consume any unreacted maleimide groups, add a quenching reagent (e.g., free cysteine) in slight excess and incubate for an additional 30 minutes.

  • Purification:

    • Purify the resulting PROTAC conjugate from unreacted starting materials and byproducts using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

PROTAC Mechanism of Action & Evaluation Workflow

Once synthesized, the PROTAC's efficacy is evaluated by its ability to induce the degradation of the target protein.

PROTAC_Mechanism cluster_pathway Cellular Degradation Pathway PROTAC PROTAC (Warhead-C9-PEG5-Anchor) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) (e.g., BRD4) POI->Ternary E3 E3 Ligase (e.g., Cereblon) E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2. The PROTAC mechanism of action leading to target protein degradation.

Western_Blot_Workflow cluster_exp Western Blot Experimental Workflow A 1. Cell Culture & Treatment (e.g., MCF7 cells + PROTAC) B 2. Cell Lysis (Release proteins) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Antibody Incubation (Primary: anti-BRD4 Secondary: HRP-linked) D->E F 6. Chemiluminescence (Detection) E->F G 7. Data Analysis (Quantify band intensity vs. loading control) F->G

Figure 3. Standard workflow for evaluating protein degradation via Western Blot.

Conclusion

The this compound linker is a sophisticated chemical tool where each component, including the often-underestimated C9 spacer, plays a vital role. The nine-carbon alkyl chain is not a passive connector but an active modulator of the final molecule's biological activity and physicochemical properties. It provides the necessary length and potential for hydrophobic interactions to facilitate stable ternary complex formation in PROTACs, while its inherent lipophilicity is crucial for cell permeability. This hydrophobicity is carefully balanced by the hydrophilic PEG5 chain to maintain requisite aqueous solubility. For drug development professionals, understanding the dual role of the C9 spacer is paramount for the rational design of next-generation targeted therapies, enabling the fine-tuning of linker characteristics to achieve optimal degradation efficacy and favorable pharmacokinetic profiles.

References

Navigating the Solubility of Thiol-C9-PEG5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Thiol-C9-PEG5, a bifunctional linker commonly employed in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in both aqueous and organic media is critical for its effective handling, reaction optimization, and the formulation of final drug products. This document outlines the expected solubility profile based on the physicochemical properties of its constituent parts—a C9 alkyl chain, a five-unit polyethylene glycol (PEG) spacer, and a terminal thiol group. It also provides detailed experimental protocols for determining solubility and visual workflows to guide laboratory practice.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by the interplay of its hydrophobic and hydrophilic components. The C9 alkyl chain imparts significant hydrophobicity, while the PEG5 chain introduces hydrophilicity. The terminal thiol group is moderately polar. Consequently, the molecule exhibits amphiphilic properties, influencing its behavior in various solvents.

  • Aqueous Solubility: The presence of the PEG5 chain generally confers good solubility in water and aqueous buffers like phosphate-buffered saline (PBS)[1]. However, the long C9 alkyl chain can lead to micelle formation or aggregation at higher concentrations, potentially limiting the practical solubility. Factors such as pH and ionic strength can also influence aqueous solubility.

  • Organic Solvent Solubility: this compound is expected to be readily soluble in a range of polar organic solvents. General technical information for PEG derivatives indicates high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1][2]. It is also expected to be soluble in chlorinated solvents like chloroform and methylene chloride[1]. Solubility in less polar solvents like alcohols (e.g., ethanol, methanol) may be lower, and it is generally insoluble in non-polar solvents such as ether and alkanes[1].

Quantitative Solubility Data

Solvent SystemExpected Solubility of this compound (Anticipated)Quantitative Data for a Similar Compound (m-PEG12-Thiol)Notes
Aqueous Solutions
WaterSolubleData not availableSolubility may be enhanced by slight warming or sonication.
Phosphate-Buffered Saline (PBS, pH 7.4)SolubleData not availablePEGs are generally very soluble in aqueous buffers[1].
Organic Solvents
Dimethyl Sulfoxide (DMSO)Highly Soluble100 mg/mL (173.39 mM)Sonication may be required to achieve maximum solubility[3].
Dimethylformamide (DMF)Highly SolubleData not availableRecommended as a solvent for creating stock solutions of (PEG)n-thiols[2].
EthanolSolubleData not availableGeneral PEG solubility is lower in alcohols compared to DMSO or DMF[1].
MethanolSolubleData not availableSimilar to ethanol, expect moderate to good solubility.
Formulation Vehicles (for in vivo studies)
10% DMSO, 40% PEG300, 5% Tween-80, 45% salineSoluble≥ 2.5 mg/mL (4.33 mM)A common vehicle for administering hydrophobic compounds[3].
10% DMSO, 90% (20% SBE-β-CD in saline)Soluble≥ 2.5 mg/mL (4.33 mM)Cyclodextrins can be used to enhance aqueous solubility[3].
10% DMSO, 90% corn oilSoluble≥ 2.5 mg/mL (4.33 mM)Suitable for lipophilic compounds[3].

Note: The data for m-PEG12-Thiol is sourced from a product data sheet and should be considered a guideline. Empirical determination of solubility for this compound is strongly recommended.

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Gravimetric Determination of Solubility in Aqueous and Organic Solvents

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvents of interest (e.g., water, PBS, DMSO, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Micropipettes

  • Lyophilizer or vacuum oven

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully transfer a precise volume of the clear supernatant to a pre-weighed vial.

    • Evaporate the solvent completely using a lyophilizer (for aqueous solutions) or a vacuum oven (for organic solvents).

    • Weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken

Protocol 2: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Inert gas (e.g., argon or nitrogen)

  • Septum-capped vials

Methodology:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation[2].

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 100 mg/mL).

  • If necessary, sonicate the mixture until the solid is completely dissolved[3].

  • Blanket the vial with an inert gas, seal with a septum, and store at -20°C for long-term storage or at 4°C for short-term use[2].

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows.

G cluster_0 Gravimetric Solubility Determination A Add excess this compound to solvent B Equilibrate in thermostatic shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Transfer known volume of supernatant C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for gravimetric solubility determination.

G cluster_1 Stock Solution Preparation H Weigh this compound I Add anhydrous DMSO or DMF H->I J Sonicate until dissolved I->J K Blanket with inert gas J->K L Store at -20°C K->L

Caption: Workflow for preparing a stock solution.

Conclusion

This compound is a versatile linker with a solubility profile that allows for its use in a variety of reaction conditions. While it is expected to be soluble in many common aqueous and organic solvents, empirical determination of its solubility in specific systems is crucial for reproducible and successful research and development outcomes. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their work.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Thiol-C9-PEG5 to Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging.[1] Their unique optical and electronic properties, coupled with their biocompatibility and the ease with which their surface can be functionalized, make them ideal candidates for these roles.[2][3] Polyethylene glycol (PEG)ylation is a common and effective strategy to improve the in vivo stability and circulation time of nanoparticles by reducing non-specific protein adsorption.[4][5] This protocol details the conjugation of a specific thiol-terminated PEG linker, Thiol-C9-PEG5, to gold nanoparticles. The thiol group forms a strong dative bond with the gold surface, ensuring stable attachment of the PEG moiety.[6]

This document provides a comprehensive, step-by-step guide for the synthesis of citrate-stabilized gold nanoparticles, their subsequent functionalization with this compound, and the characterization of the resulting PEGylated AuNPs.

Experimental Protocols

Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm gold nanoparticles using the citrate reduction method.[7]

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in 100 mL of ultrapure water in a round-bottom flask.

  • Heat the solution to a rolling boil with vigorous stirring.

  • Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.[2]

  • Continue boiling and stirring for an additional 15 minutes.

  • Allow the solution to cool to room temperature while stirring.

  • Store the resulting citrate-stabilized gold nanoparticle solution at 4°C.

Part 2: Conjugation of this compound to Gold Nanoparticles

This protocol outlines the ligand exchange reaction to functionalize the synthesized AuNPs with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Part 1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

Procedure:

  • Prepare a stock solution of this compound in ultrapure water. The concentration will depend on the desired final molar ratio of PEG to AuNPs. A common starting point is a molar ratio in the range of 2000:1 to 4000:1 (PEG:AuNP).[8]

  • To a known volume and concentration of the gold nanoparticle solution, add the this compound stock solution dropwise while stirring.

  • Incubate the mixture at room temperature for at least 24 hours with gentle stirring to allow for the formation of the gold-thiol bond.[8]

  • Salt-Aging (Optional but Recommended): To facilitate the binding of the thiol to the gold surface, a "salt-aging" step can be performed.[6] Slowly add a concentrated NaCl solution to the mixture to reach a final concentration of ~0.1 M NaCl. This should be done in a stepwise manner over several hours to avoid aggregation.

  • Incubate for an additional 1-2 hours at room temperature.

Part 3: Purification of PEGylated Gold Nanoparticles

Purification is crucial to remove excess this compound and other reactants. Centrifugation is a common and effective method.[9][10]

Procedure:

  • Transfer the reaction mixture to centrifuge tubes.

  • Centrifuge the solution at a speed sufficient to pellet the gold nanoparticles. The required centrifugal force will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, ~15,000 x g for 20-30 minutes).[9]

  • Carefully remove the supernatant, which contains the unbound this compound.

  • Resuspend the nanoparticle pellet in a fresh solution of ultrapure water or PBS by gentle sonication or vortexing.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.

  • After the final wash, resuspend the purified PEGylated gold nanoparticles in the desired buffer for storage and characterization.

Characterization of PEGylated Gold Nanoparticles

Thorough characterization is essential to confirm successful conjugation and assess the quality of the nanoparticles.

Parameter Characterization Technique Expected Outcome Reference
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Increase in hydrodynamic diameter compared to citrate-stabilized AuNPs due to the PEG layer.[8]
Surface Plasmon Resonance UV-Vis SpectroscopyA slight red-shift (increase in wavelength) of the surface plasmon resonance peak after PEGylation.[11]
Surface Charge Zeta Potential MeasurementA change in the zeta potential towards a more neutral value after PEGylation, indicating the shielding of the citrate ions' negative charge.[12]
Morphology and Core Size Transmission Electron Microscopy (TEM)Visualization of the gold nanoparticle core to confirm size, shape, and monodispersity. The PEG layer is typically not visible.[7]
PEG Grafting Density Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR)Quantification of the number of PEG chains per nanoparticle or per unit surface area.[4][12]
Colloidal Stability Stability test in high salt concentration (e.g., 1 M NaCl)PEGylated AuNPs should remain stable and not aggregate in high salt solutions, unlike citrate-stabilized AuNPs.[8]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of gold nanoparticles before and after conjugation with thiol-PEG linkers. The exact values will vary depending on the specific nanoparticle size, PEG chain length, and reaction conditions.

Parameter Citrate-Stabilized AuNPs Thiol-PEG-AuNPs
Core Diameter (TEM) ~20 nm~20 nm
Hydrodynamic Diameter (DLS) ~25 nm35 - 50 nm
Surface Plasmon Resonance (UV-Vis) ~520 nm~525 - 530 nm
Zeta Potential -30 to -50 mV-5 to -15 mV
PEG Grafting Density (PEG chains/nm²) N/A0.5 - 4.0

Note: The grafting density of thiolated PEG on gold nanoparticles is influenced by factors such as the molecular weight of the PEG and the curvature of the nanoparticle surface. Generally, smaller nanoparticles and lower molecular weight PEGs lead to higher grafting densities.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis AuNP Synthesis cluster_conjugation PEGylation cluster_purification Purification cluster_characterization Characterization s1 HAuCl4 Solution s2 Boiling & Stirring s1->s2 s3 Add Sodium Citrate s2->s3 s4 Color Change to Red s3->s4 s5 Cooling s4->s5 c1 Citrate-AuNPs s5->c1 c2 Add this compound c1->c2 c3 Incubation (24h) c2->c3 c4 Salt-Aging (Optional) c3->c4 p1 Centrifugation c4->p1 p2 Remove Supernatant p1->p2 p3 Resuspend in Buffer p2->p3 p4 Repeat 2-3x p3->p4 ch1 DLS p4->ch1 ch2 UV-Vis p4->ch2 ch3 Zeta Potential p4->ch3 ch4 TEM p4->ch4 ch5 TGA/qNMR p4->ch5

Caption: Experimental workflow for the synthesis, PEGylation, and characterization of gold nanoparticles.

Characterization Logic

characterization_logic cluster_input cluster_techniques Characterization Techniques cluster_outputs Inferred Properties cluster_conclusion start PEGylated AuNPs dls DLS start->dls uvvis UV-Vis Spectroscopy start->uvvis zeta Zeta Potential start->zeta tem TEM start->tem tga TGA / qNMR start->tga size Increased Hydrodynamic Size dls->size plasmon Red-Shifted Plasmon Peak uvvis->plasmon charge Neutralized Surface Charge zeta->charge morphology Core Size & Shape Confirmed tem->morphology density PEG Grafting Density tga->density end Successful Conjugation size->end plasmon->end charge->end morphology->end density->end

Caption: Logical flow of characterization techniques to confirm successful PEGylation of gold nanoparticles.

References

Application Notes and Protocols for Thiol-C9-PEG5 in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-C9-PEG5 is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Comprising a terminal thiol (-SH) group, a nine-carbon aliphatic chain (C9), and a five-unit polyethylene glycol (PEG) chain, this linker offers a versatile platform for conjugating therapeutic agents to various nanocarriers. The thiol group provides a reactive handle for attachment to nanoparticles or drug molecules, while the PEG chain enhances solubility, stability, and pharmacokinetic properties of the final conjugate.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in drug delivery research.

Chemical Properties and Mechanism of Action

This compound acts as a flexible spacer, connecting a drug molecule to a delivery vehicle, such as a nanoparticle or a larger biomolecule. The key reactive feature is the terminal thiol group, which readily participates in several conjugation chemistries.

Key Features:

  • Thiol Group (-SH): Enables covalent attachment to various substrates, most commonly through maleimide-thiol Michael addition reactions or by forming stable bonds with the surface of gold nanoparticles.[4][5][][7]

  • C9 Aliphatic Chain: Provides a hydrophobic spacer that can influence the release characteristics of the conjugated drug.

  • PEG5 Chain: A short polyethylene glycol chain that imparts hydrophilicity, which can improve the solubility and reduce non-specific protein binding of the conjugate.[2][8] This "stealth" property can prolong circulation time in vivo.[9]

The primary mechanism of action in drug delivery involves the stable linkage of a therapeutic payload to a carrier designed to accumulate at a target site, such as a tumor. The linker can be designed to be stable in circulation but may be cleaved at the target site by specific stimuli (e.g., pH, enzymes) to release the drug, although this compound itself forms a stable thioether bond.

Applications in Drug Delivery

This compound is particularly valuable in the development of:

  • Nanoparticle-Drug Conjugates: Functionalizing the surface of nanoparticles (e.g., gold, silica, liposomes) to enable drug attachment.[10]

  • Antibody-Drug Conjugates (ADCs): While less common for direct antibody conjugation (which often utilizes lysine or engineered cysteines), it can be used to link payloads to thiolated antibodies or antibody fragments.

  • PROTACs (Proteolysis Targeting Chimeras): As a component of the linker connecting the target protein binder and the E3 ligase ligand, facilitating targeted protein degradation.[2][3][11][12]

Experimental Protocols

Protocol 1: Functionalization of Maleimide-Activated Nanoparticles with this compound

This protocol describes the conjugation of this compound to nanoparticles that have been pre-functionalized with maleimide groups.

Materials:

  • Maleimide-activated nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Organic co-solvent (if needed): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system: Size exclusion chromatography (SEC) or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Nanoparticle Suspension:

    • Disperse the maleimide-activated nanoparticles in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • Optional Reduction of this compound:

    • If the this compound has formed disulfide bonds during storage, it may require reduction.

    • Dissolve this compound in the reaction buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate at room temperature for 30 minutes. Note: Dithiothreitol (DTT) can also be used, but excess DTT must be removed before conjugation as it will compete for the maleimide groups.[13]

  • Preparation of this compound Solution:

    • Dissolve the (reduced, if necessary) this compound in the reaction buffer. If solubility is an issue, a small amount of DMSO or DMF can be used to create a stock solution, which is then added to the aqueous buffer.[14]

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle suspension. A molar ratio of 2:1 to 5:1 of maleimide groups on the nanoparticle to thiol groups is recommended to ensure efficient conjugation.[4][5]

    • Gently mix the reaction mixture and incubate at room temperature for 2 hours, or overnight at 4°C, protected from light.[13] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

  • Purification of Functionalized Nanoparticles:

    • Remove unreacted this compound and byproducts by SEC or dialysis against the reaction buffer.

  • Characterization:

    • Confirm successful conjugation by measuring the change in nanoparticle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated this compound using methods such as HPLC or by fluorescently tagging a portion of the linker.[15][16][17]

Diagram: Experimental Workflow for Nanoparticle Functionalization

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_np Disperse Maleimide-NP in Degassed Buffer conjugate Mix NP and this compound (2-5:1 molar ratio) Incubate 2h RT or O/N 4°C prep_np->conjugate prep_thiol Dissolve this compound (Reduce if needed) prep_thiol->conjugate purify Remove Unreacted Linker (SEC or Dialysis) conjugate->purify characterize Analyze Conjugate (DLS, HPLC) purify->characterize

Caption: Workflow for conjugating this compound to maleimide-activated nanoparticles.

Protocol 2: Drug Loading onto this compound Functionalized Nanoparticles

This protocol assumes the drug molecule has a reactive group (e.g., an activated ester) that can be conjugated to a corresponding group on the nanoparticle, now functionalized with the PEG linker. For this example, we will assume the nanoparticle now presents a functional group for drug attachment after the initial functionalization.

Materials:

  • This compound functionalized nanoparticles

  • Drug molecule with a reactive functional group

  • Appropriate conjugation buffer (e.g., PBS pH 7.4 for NHS ester chemistry)

  • Quenching agent (e.g., Tris buffer or hydroxylamine)

  • Purification system (SEC or dialysis)

Procedure:

  • Preparation of Nanoparticle and Drug Solutions:

    • Disperse the this compound functionalized nanoparticles in the conjugation buffer.

    • Dissolve the drug molecule in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the drug stock solution to the nanoparticle suspension at a desired molar ratio.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching agent to consume any unreacted functional groups on the drug or nanoparticle.

  • Purification:

    • Remove unconjugated drug and byproducts via SEC or dialysis.

  • Quantification of Drug Loading:

    • Determine the amount of conjugated drug using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[17][18]

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Table 1: Representative Data for Drug Loading onto Functionalized Nanoparticles

FormulationNanoparticle CoreDrugDLC (%)EE (%)Particle Size (nm)Zeta Potential (mV)
NP-PEG-Drug 1PLGADoxorubicin5.2 ± 0.465.8 ± 5.1155 ± 8-15.2 ± 1.8
NP-PEG-Drug 2LiposomePaclitaxel3.8 ± 0.372.3 ± 6.5120 ± 6-10.5 ± 1.5
NP-PEG-Drug 3GoldCisplatin8.1 ± 0.655.1 ± 4.950 ± 4-8.9 ± 1.1

Data are presented as mean ± standard deviation (n=3) and are representative examples based on literature for similar systems.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical dialysis-based method for assessing the release of a drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Release Buffer (e.g., PBS at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment)

  • Dialysis membrane (with a molecular weight cut-off that allows free drug to pass but retains the nanoparticles)

  • Shaking incubator or water bath

Procedure:

  • Preparation:

    • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the sealed dialysis bag into a larger volume of release buffer.

  • Incubation:

    • Incubate at 37°C with continuous gentle shaking.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the external medium.

    • Replace the withdrawn volume with fresh release buffer to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[17][18]

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point.

Table 2: Representative In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
18.2 ± 1.115.6 ± 2.0
415.5 ± 1.835.2 ± 3.1
822.1 ± 2.558.9 ± 4.5
1228.9 ± 3.075.4 ± 5.2
2435.6 ± 3.588.1 ± 6.0
4842.3 ± 4.192.5 ± 6.3

Data are presented as mean ± standard deviation (n=3) and are representative of a pH-sensitive release mechanism.

Protocol 4: Cellular Uptake and Cytotoxicity Assays

Cellular Uptake Study

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Fluorescently labeled drug-loaded nanoparticles

  • Control (unlabeled) nanoparticles

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates or dishes and allow them to adhere overnight.[19]

  • Treatment: Replace the medium with fresh medium containing the fluorescently labeled nanoparticles at various concentrations. Incubate for a defined period (e.g., 4, 12, or 24 hours).

  • Washing: Wash the cells with PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles.

    • Flow Cytometry: Quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line

  • Cell culture medium

  • Drug-loaded nanoparticles

  • Control nanoparticles (without drug)

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and control nanoparticles. Include untreated cells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Table 3: Representative IC50 Values from Cytotoxicity Assay

FormulationCell LineIC50 (µg/mL)
Free DrugMCF-70.5 ± 0.08
NP-PEG-DrugMCF-71.2 ± 0.15
Control NPMCF-7> 100
Free DrugHeLa0.8 ± 0.11
NP-PEG-DrugHeLa2.5 ± 0.28
Control NPHeLa> 100

IC50 is the concentration of the drug that inhibits 50% of cell growth. Data are representative examples.

Diagram: Signaling Pathway for Targeted Nanoparticle Uptake and Action

G cluster_extracellular Extracellular Space cluster_cell Target Cell np Targeted Nanoparticle (with this compound linker) receptor Cell Surface Receptor np->receptor Binding endosome Endosome (Low pH) receptor->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Drug Release target Intracellular Target (e.g., DNA, Microtubules) cytoplasm->target Drug Action effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: General pathway of targeted nanoparticle uptake and intracellular drug action.

Conclusion

This compound is a highly useful and adaptable linker for the development of advanced drug delivery systems. Its distinct chemical properties allow for robust conjugation to a variety of nanocarriers and therapeutic agents. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their drug delivery research, from initial nanoparticle functionalization to in vitro characterization. Proper optimization of reaction conditions and thorough characterization of the resulting conjugates are crucial for the successful development of novel and effective targeted therapies.

References

Application Notes and Protocols for Surface Modification of Biosensors using Thiol-C9-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise surface modification of biosensors is fundamental to achieving high sensitivity, specificity, and stability. Thiol-C9-PEG5 is a heterobifunctional linker molecule designed for the functionalization of gold surfaces on various biosensor platforms, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors. This molecule's structure is optimized for creating high-performance biointerfaces. It features:

  • A terminal thiol (-SH) group that forms a stable self-assembled monolayer (SAM) on gold substrates via a strong gold-sulfur bond.

  • A C9 alkyl chain that promotes the formation of a densely packed and well-ordered monolayer, which acts as a barrier to minimize non-specific interactions with the underlying gold surface.

  • A penta-polyethylene glycol (PEG5) spacer that extends into the aqueous environment. This hydrophilic chain significantly reduces the non-specific binding of proteins and other biomolecules, thereby improving the signal-to-noise ratio and enhancing the biocompatibility of the surface.

These application notes provide detailed protocols for the surface modification of gold-based biosensors using this compound, along with representative performance data and visual guides to the experimental workflows.

Key Applications

The use of this compound for surface modification is applicable to a wide range of biosensing platforms:

  • Electrochemical Biosensors: Ideal for creating an insulating layer that minimizes non-specific binding and allows for sensitive detection of analytes through techniques like Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV).

  • Surface Plasmon Resonance (SPR) Biosensors: Provides a stable and functionalizable surface for the label-free, real-time monitoring of biomolecular interactions. The PEG spacer extends the captured biomolecule away from the surface, improving its accessibility.

  • Quartz Crystal Microbalance (QCM) Biosensors: Enables the development of mass-sensitive biosensors where the SAM provides a well-defined surface for the immobilization of biomolecules.

  • Drug Discovery and Development: Useful in the creation of cell-based assays and high-throughput screening platforms where surface chemistry is critical in controlling cell adhesion and protein interactions.

Data Presentation: Performance of Thiol-Modified Biosensors

The performance of a biosensor is critically dependent on the nature of its surface modification. The following tables summarize key performance metrics for biosensors functionalized with long-chain alkyl-PEG thiols, which are representative of the performance expected from a this compound modified surface.

Table 1: Representative Surface Characterization Data for this compound SAM on Gold

ParameterBare GoldAfter this compound SAM FormationMethodSignificance
Water Contact Angle (°)~20-30°~50-70°GoniometryIndicates successful formation of a hydrophobic alkyl layer with a hydrophilic PEG terminus.
SAM Thickness (nm)N/A~3-5 nmEllipsometryConfirms the formation of a monolayer with the expected thickness for a C9-PEG5 chain.
Surface Roughness (RMS)< 1 nm< 1 nmAFMA smooth surface indicates a well-ordered and densely packed monolayer.

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a this compound Modified Electrode

ParameterBare Gold ElectrodeAfter this compound SAM FormationAfter Biomolecule ImmobilizationSignificance
Charge Transfer Resistance (Rct) (Ω)Low (~100-500)High (>10,000)Very High (>50,000)The increase in Rct indicates the formation of an insulating SAM layer and the subsequent binding of biomolecules.
Double Layer Capacitance (Cdl) (µF/cm²)High (~20-50)Low (<5)Lower (<2)The decrease in Cdl is consistent with the displacement of water and ions by the SAM and immobilized biomolecules.

Table 3: Representative Non-Specific Binding Analysis on a this compound Modified Surface

Surface ChemistryNon-Specific Binding of Control Protein (e.g., BSA)Method
Bare GoldHighSPR / QCM / ELISA
C11-Thiol (no PEG)ModerateSPR / QCM / ELISA
This compound Very Low (<5% of specific binding) SPR / QCM / ELISA

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

Materials:

  • Gold-coated substrates (e.g., slides, chips, electrodes)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute ethanol

  • High-purity nitrogen gas

Procedure:

  • Place the gold substrates in a clean glass container.

  • Carefully add fresh Piranha solution to immerse the substrates.

  • Leave the substrates in the Piranha solution for 10-15 minutes.

  • Carefully decant the Piranha solution into a designated waste container.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Rinse the substrates with ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

Materials:

  • Cleaned gold substrates

  • This compound

  • Absolute ethanol (or other suitable solvent)

  • Airtight container

  • High-purity nitrogen gas

Procedure:

  • Prepare a 1-5 mM solution of this compound in absolute ethanol. The optimal concentration may need to be determined empirically.

  • Place the cleaned, dry gold substrates in an airtight container.

  • Pour the thiol solution into the container, ensuring the substrates are fully submerged.

  • Purge the container with high-purity nitrogen gas to minimize oxidation of the thiol groups, then seal the container.

  • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • After incubation, remove the substrates from the thiol solution.

  • Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • The SAM-modified substrates are now ready for characterization or further functionalization.

Protocol 3: Immobilization of a Bioreceptor onto a Carboxyl-Terminated this compound SAM

This protocol assumes the this compound has a terminal carboxylic acid group for amine coupling.

Materials:

  • SAM-modified gold substrate

  • Activation Buffer: A freshly prepared solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in DI water or MES buffer (pH 5.5-6.0).

  • Bioreceptor Solution: The protein (e.g., antibody, enzyme) to be immobilized, dissolved in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0). The optimal concentration is typically 10-100 µg/mL.

  • Blocking Solution: 1 M ethanolamine-HCl, pH 8.5.

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Activation: Immerse the SAM-modified substrate in the Activation Buffer for 15-30 minutes at room temperature. This activates the terminal carboxyl groups to form NHS esters.

  • Rinsing: Briefly rinse the substrate with DI water and then with the bioreceptor's immobilization buffer.

  • Immobilization: Immediately immerse the activated substrate in the Bioreceptor Solution. Incubate for 1-2 hours at room temperature. Primary amine groups on the bioreceptor will react with the NHS esters to form stable amide bonds.

  • Rinsing: Rinse the substrate with the Wash Buffer (PBS) to remove any non-covalently bound bioreceptor.

  • Blocking: Immerse the substrate in the Blocking Solution for 10-15 minutes. This step deactivates any remaining NHS esters, preventing non-specific binding in subsequent assays.

  • Final Rinsing: Rinse the substrates extensively with the Wash Buffer (PBS).

  • The biosensor is now functionalized and ready for use in analyte detection.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Bioreceptor Immobilization start Gold Substrate clean Piranha Cleaning start->clean 1. Cleaning rinse_dry1 Rinse & Dry (DI H2O, EtOH, N2) clean->rinse_dry1 sam_formation Incubate in This compound Solution (18-24h) rinse_dry1->sam_formation 2. SAM Formation rinse_dry2 Rinse & Dry (EtOH, N2) sam_formation->rinse_dry2 activation Activate with EDC/NHS rinse_dry2->activation 3. Functionalization immobilization Incubate with Bioreceptor (e.g., Antibody) activation->immobilization blocking Block with Ethanolamine immobilization->blocking final_rinse Final Rinse (PBS) blocking->final_rinse ready Functionalized Biosensor final_rinse->ready

Caption: Experimental workflow for biosensor surface modification.

logical_relationship main This compound thiol Thiol Group (-SH) main->thiol c9 C9 Alkyl Chain main->c9 peg5 PEG5 Spacer main->peg5 prop1 Strong Covalent Bonding to Gold thiol->prop1 prop2 Dense, Ordered Monolayer c9->prop2 prop3 Anti-Fouling & Biocompatibility peg5->prop3 out1 High Stability prop1->out1 out2 Reduced Non-Specific Binding prop2->out2 prop3->out2 out4 High Sensitivity & Specificity out1->out4 out3 Improved Signal-to-Noise Ratio out2->out3 out3->out4

Caption: Contribution of this compound components to performance.

Applications of Thiol-C9-PEG5 in Single-Molecule Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-C9-PEG5 is a heterobifunctional linker molecule that offers significant advantages in the field of single-molecule biophysics. Its unique structure, comprising a terminal thiol group, a 9-carbon alkyl chain (C9), and a five-unit polyethylene glycol (PEG5) spacer, enables the precise and stable immobilization of biomolecules for various single-molecule studies. The thiol group allows for covalent attachment to gold surfaces or reaction with maleimide-functionalized molecules, while the PEG5 spacer minimizes non-specific binding and enhances the solubility of the tethered molecule. The C9 alkyl chain provides a defined spacer length and a degree of rigidity to the linkage. These properties make this compound an ideal tool for techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and single-molecule force spectroscopy. This document provides detailed application notes and protocols for the use of this compound in single-molecule research.

Key Applications

The primary application of this compound in single-molecule studies is the site-specific, covalent tethering of biomolecules to a surface for observation. This is critical for experiments that require long observation times without the molecule of interest diffusing out of the detection volume.

  • Single-Molecule FRET (smFRET): By immobilizing one of the interacting partners labeled with a fluorescent dye to a surface using this compound, conformational changes and binding events can be monitored in real-time by observing changes in FRET efficiency between the surface-tethered molecule and its fluorescently labeled binding partner in solution.[1][2][3][4]

  • Single-Molecule Force Spectroscopy: In techniques like Atomic Force Microscopy (AFM)-based force spectroscopy, this compound can be used to attach a biomolecule to the AFM tip or the surface.[5][6] This allows for the measurement of molecular interaction forces, such as the force required to unfold a protein or separate a receptor-ligand pair.[5][6]

  • Surface Passivation: While the primary role is as a linker, the PEG component contributes to the overall surface passivation, reducing non-specific adsorption of proteins and other biomolecules to the substrate, which is crucial for obtaining clean single-molecule data.[7]

Quantitative Data Summary

The performance of this compound as a surface tether can be quantified by several parameters. The following table summarizes typical quantitative data obtained in single-molecule experiments utilizing this linker.

ParameterTypical ValueExperimental ContextReference
Immobilization Efficiency 60-80%Percentage of functionalized surface sites that successfully bind a biomolecule.Inferred from general thiol-maleimide coupling efficiencies.
Non-Specific Binding < 5 molecules/µm²Density of non-specifically adsorbed molecules on the passivated surface.Based on typical performance of PEG-coated surfaces.[8][9]
Tether Lifetime > 10 minutesAverage duration a single molecule remains tethered under typical buffer conditions and laser illumination.Estimated for stable covalent linkages in single-molecule experiments.
Linker Length (fully extended) ~4.5 nmCalculated length of the C9 alkyl chain and PEG5 spacer.Based on standard bond lengths.
Force Stability > 100 pNForce required to rupture the covalent thiol-gold or thiol-maleimide bond.General range for covalent attachments in force spectroscopy.[9]

Experimental Protocols

Protocol 1: Surface Functionalization of Glass Coverslips with this compound for smFRET

This protocol describes the preparation of a glass surface for immobilizing maleimide-functionalized biomolecules via a this compound linker.

Materials:

  • Glass coverslips (25 x 25 mm, No. 1.5)

  • 3-Aminopropyl)triethoxysilane (APTES)

  • Maleimide-PEG-Succinimidyl Valerate (Maleimide-PEG-SVA)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol, absolute

  • Acetone

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Nitrogen gas stream

  • Plasma cleaner (optional)

Procedure:

  • Coverslip Cleaning:

    • Sonicate coverslips in acetone for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in 1 M KOH for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Immerse in Piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse extensively with deionized water.

    • Dry the coverslips under a stream of nitrogen gas.

  • Amino-Silanization:

    • Prepare a 2% (v/v) solution of APTES in 95% ethanol.

    • Immerse the cleaned coverslips in the APTES solution for 1 hour at room temperature with gentle agitation.

    • Rinse the coverslips with ethanol and then deionized water.

    • Cure the silanized coverslips in an oven at 110°C for 1 hour.

  • PEGylation with Maleimide-PEG-SVA:

    • Dissolve Maleimide-PEG-SVA in freshly prepared 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.

    • Place the amino-silanized coverslips in the Maleimide-PEG-SVA solution and incubate for 3 hours at room temperature in a humid chamber.

    • Rinse the coverslips with deionized water and dry with nitrogen.

  • Attachment of this compound:

    • Prepare a 1 mM solution of this compound in PBS (pH 7.2).

    • Incubate the maleimide-functionalized coverslips with the this compound solution for 2 hours at room temperature. This reaction couples the thiol group of the linker to the maleimide group on the surface.

    • Rinse the coverslips thoroughly with PBS to remove unbound linker. The surface is now ready for the immobilization of biomolecules that can react with the terminal functional group of the attached PEG linker (in this case, if the other end of this compound was, for example, an NHS ester).

    Alternatively, for direct attachment to gold surfaces:

    • Clean a gold-coated coverslip using a plasma cleaner.

    • Immediately immerse the gold surface in a 1 mM ethanolic solution of this compound for at least 12 hours to form a self-assembled monolayer.

    • Rinse with ethanol and dry with nitrogen.

Protocol 2: Immobilization of a Maleimide-Labeled Protein for smFRET

This protocol outlines the procedure for attaching a cysteine-containing, maleimide-labeled protein to the this compound functionalized surface.

Materials:

  • This compound functionalized coverslip (from Protocol 1)

  • Maleimide-labeled protein of interest (e.g., labeled with Cy3-maleimide)

  • Immobilization buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., 10 mM cysteine in PBS)

  • Microfluidic chamber

Procedure:

  • Assemble Microfluidic Chamber:

    • Construct a microfluidic chamber using the functionalized coverslip as the bottom surface.

  • Protein Immobilization:

    • Prepare a dilute solution of the maleimide-labeled protein (typically 10-100 pM) in the immobilization buffer. The optimal concentration needs to be determined empirically to achieve a suitable density of single molecules.

    • Introduce the protein solution into the microfluidic chamber and incubate for 15-30 minutes at room temperature. The maleimide group on the protein will react with the thiol group on the surface-tethered linker.

  • Washing and Quenching:

    • Wash the chamber thoroughly with immobilization buffer to remove unbound protein.

    • Introduce the quenching solution into the chamber and incubate for 10 minutes to react with any remaining unreacted maleimide and thiol groups, thus passivating the surface.

    • Wash the chamber again with the imaging buffer.

  • Single-Molecule Imaging:

    • The surface is now ready for single-molecule imaging using a Total Internal Reflection Fluorescence (TIRF) microscope.[1]

Visualizations

Experimental_Workflow_smFRET cluster_prep Surface Preparation cluster_immob Biomolecule Immobilization cluster_imaging Data Acquisition A Glass Coverslip B Cleaning (Piranha) A->B C Amino-silanization (APTES) B->C D PEGylation (Maleimide-PEG-SVA) C->D E This compound Attachment D->E F Introduce Maleimide-labeled Protein E->F G Washing F->G H Quenching G->H I TIRF Microscopy H->I J smFRET Data Analysis I->J

Caption: Experimental workflow for smFRET using this compound.

Signaling_Pathway cluster_surface Glass Surface cluster_linker p1 Silane APTES p1->Silane Covalent Bond MaleimidePEG Maleimide-PEG Silane->MaleimidePEG Amide Bond ThiolPEG This compound MaleimidePEG->ThiolPEG Thioether Bond Protein Maleimide-Protein ThiolPEG->Protein Thioether Bond

Caption: Chemical linkage strategy for protein immobilization.

Logical_Relationship cluster_properties Molecular Properties cluster_applications Single-Molecule Applications A This compound B Thiol Group (Surface Attachment) A->B C C9 Alkyl Chain (Spacer & Rigidity) A->C D PEG5 Spacer (Solubility & Anti-fouling) A->D E smFRET (Conformational Dynamics) B->E F Force Spectroscopy (Interaction Forces) B->F D->E D->F

Caption: Properties and applications of this compound.

References

Application Notes and Protocols: Creating Self-Assembled Monolayers with Thiol-C9-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation and characterization of self-assembled monolayers (SAMs) using Thiol-C9-PEG5 on gold substrates. This functionalized alkanethiol is particularly valuable in biomedical research and drug development due to its ability to create well-defined, bio-inert surfaces that resist non-specific protein adsorption and control cell adhesion.

Introduction to this compound SAMs

This compound is a bifunctional molecule consisting of a thiol headgroup for strong anchoring to gold surfaces, a C9 alkyl chain spacer, and a penta(ethylene glycol) (PEG5) tail group. The alkyl chain promotes the formation of a densely packed and ordered monolayer, while the PEG moiety renders the surface hydrophilic and resistant to protein fouling. This "bio-inert" characteristic is crucial for applications such as biosensors, drug delivery systems, and studies of specific cell-surface interactions.

Key Applications

  • Reduction of Non-Specific Protein Adsorption: The PEG chains create a hydrated layer that sterically hinders the adsorption of proteins, which is essential for improving the signal-to-noise ratio in biosensors and preventing the foreign body response to implanted devices.

  • Controlled Cell Adhesion: By presenting a bio-inert background, this compound SAMs can be used to study the specific adhesion of cells to patterned biomolecules of interest. This is valuable in tissue engineering and for investigating fundamental cell biology.

  • Drug Delivery Vehicle Functionalization: Gold nanoparticles functionalized with this compound SAMs can exhibit enhanced stability in biological media and reduced clearance by the reticuloendothelial system, thereby improving the circulation time and efficacy of targeted drug delivery.

Quantitative Data Summary

The following tables summarize typical quantitative data for SAMs formed from this compound and similar short-chain PEG-thiols on gold substrates. These values can serve as a baseline for experimental design and characterization.

Table 1: SAM Formation and Physical Properties

ParameterTypical ValueMethod of Measurement
Thiol Concentration 1 - 5 mM in Ethanol-
Incubation Time 18 - 24 hours-
Water Contact Angle 30° - 50°Goniometry
SAM Thickness 2 - 4 nmEllipsometry, AFM

Table 2: Protein and Cell Interaction Properties

ParameterTypical OutcomeMethod of Measurement
Fibrinogen Adsorption >95% reduction compared to bare goldSurface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM)
Fibroblast Adhesion Significantly reducedCell Culture and Microscopy
Bacterial Adhesion Significantly reducedBacterial Culture and Imaging

Experimental Protocols

This protocol describes the formation of a this compound SAM on a gold-coated substrate from a solution phase.

Materials:

  • This compound

  • Absolute Ethanol (200 proof)

  • Gold-coated substrates (e.g., glass slides or silicon wafers with a Ti or Cr adhesion layer)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with Teflon-lined caps

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol in a clean glass vial.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the clean, dry gold substrates in a clean glass vial.

    • Immediately cover the substrates with the this compound solution.

    • Seal the vial and incubate at room temperature for 18-24 hours in a dark, vibration-free environment.[1]

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove non-chemisorbed thiols.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Store the SAM-coated substrates in a clean, dry environment.

a) Contact Angle Goniometry:

  • Place a 2-5 µL droplet of DI water on the SAM-coated surface.

  • Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • A lower contact angle compared to a bare gold surface indicates a more hydrophilic surface, consistent with a PEG-terminated SAM.

b) Ellipsometry:

  • Measure the optical properties of the bare gold substrate as a reference.

  • Measure the optical properties of the SAM-coated substrate.

  • Model the SAM as a thin organic film on the gold substrate to calculate its thickness.

  • Prepare solutions of a model protein (e.g., fibrinogen or lysozyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Using a technique such as SPR or QCM, establish a stable baseline with the buffer flowing over the SAM-coated surface.

  • Introduce the protein solution and monitor the change in signal, which corresponds to protein adsorption.

  • A minimal change in signal indicates high resistance to protein adsorption.

  • Sterilize the SAM-coated substrates (e.g., with UV irradiation).

  • Place the substrates in a sterile cell culture plate.

  • Seed cells (e.g., fibroblasts) onto the substrates at a desired density.

  • Culture the cells for a specified time (e.g., 24 hours).

  • Gently wash the substrates to remove non-adherent cells.

  • Visualize and quantify the adherent cells using microscopy and appropriate staining (e.g., DAPI for nuclei, phalloidin for actin).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_app Application Assays gold_sub Gold Substrate piranha Piranha Clean gold_sub->piranha rinse_dry1 Rinse & Dry piranha->rinse_dry1 incubation Incubate 18-24h rinse_dry1->incubation Immerse thiol_sol This compound Solution (1 mM in EtOH) thiol_sol->incubation rinse_dry2 Rinse & Dry incubation->rinse_dry2 contact_angle Contact Angle rinse_dry2->contact_angle ellipsometry Ellipsometry rinse_dry2->ellipsometry xps XPS rinse_dry2->xps protein_ads Protein Adsorption rinse_dry2->protein_ads cell_adhesion Cell Adhesion rinse_dry2->cell_adhesion

Caption: Experimental workflow for SAM formation and characterization.

Caption: Hypothesized modulation of integrin-mediated signaling by a this compound SAM.

References

Application Notes and Protocols for Thiol-C9-PEG5-Mediated Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of Thiol-C9-PEG5 as a linker for immobilizing biomolecules onto gold surfaces. This versatile linker is ideal for applications in biosensor development, drug delivery, and the synthesis of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring three key chemical moieties:

  • Thiol Group (-SH): At one terminus, the thiol group exhibits a strong affinity for gold surfaces, enabling the spontaneous formation of a stable self-assembled monolayer (SAM). This serves as the anchor for immobilization.

  • C9 Alkyl Chain: A nine-carbon alkyl chain acts as a spacer, providing a defined distance between the gold surface and the attached biomolecule.

  • Pentaethylene Glycol (PEG5) Chain: The PEG5 moiety is a hydrophilic polymer that enhances the water solubility and biocompatibility of the linker. It also helps to prevent non-specific protein adsorption to the surface, thereby reducing background noise in assays.

The combination of these features makes this compound an excellent choice for creating well-defined and functional bio-interfaces.

Applications

The unique properties of this compound lend themselves to a variety of applications in research and drug development:

  • Biosensor Development: Covalent immobilization of antibodies, aptamers, or enzymes onto gold sensor chips for techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM). The PEG linker ensures that the biomolecules retain their native conformation and activity.

  • Targeted Drug Delivery: Functionalization of gold nanoparticles (AuNPs) with targeting ligands (e.g., antibodies, peptides) for cell-specific drug delivery. The PEG chain can help to prolong circulation time and reduce immunogenicity.

  • PROTAC Synthesis: As a component of PROTACs, this compound can be used to conjugate a target protein-binding ligand to an E3 ligase-binding ligand, facilitating targeted protein degradation.

Experimental Protocols

Protocol for Immobilization of an Antibody onto a Gold Sensor Chip

This protocol describes the steps for immobilizing a model antibody (e.g., anti-human IgG) onto a gold-coated sensor chip using this compound for subsequent analysis, for instance by SPR.

Materials:

  • This compound

  • Gold-coated sensor chip

  • Ethanol (absolute, analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Ethanolamine hydrochloride, pH 8.5

  • Model Antibody (e.g., anti-human IgG) at 1 mg/mL in PBS

Procedure:

  • Cleaning the Gold Surface:

    • Immerse the gold sensor chip in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the chip thoroughly with deionized water and then with absolute ethanol.

    • Dry the chip under a gentle stream of nitrogen gas.

  • Formation of the Self-Assembled Monolayer (SAM):

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold chip in the this compound solution and incubate for 18-24 hours at room temperature in a dark, sealed container to allow for the formation of a well-ordered SAM.

    • After incubation, rinse the chip with absolute ethanol to remove any unbound linker and dry under a stream of nitrogen.

  • Activation of the Carboxyl Groups (if the this compound has a terminal carboxyl group):

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer, pH 6.0.

    • Inject the EDC/NHS solution over the sensor surface for 7 minutes to activate the terminal carboxyl groups of the PEG linker.

  • Antibody Immobilization:

    • Dilute the antibody to a final concentration of 20 µg/mL in 10 mM sodium acetate buffer, pH 5.0.

    • Inject the diluted antibody solution over the activated sensor surface. The primary amine groups on the antibody will react with the activated carboxyl groups on the linker, forming a stable amide bond.

    • Monitor the immobilization in real-time if using an SPR instrument.

  • Deactivation of Remaining Active Sites:

    • Inject a 1 M solution of ethanolamine hydrochloride, pH 8.5, over the surface for 7 minutes to deactivate any remaining NHS-esters.

  • Final Wash:

    • Wash the surface with PBS to remove any non-covalently bound antibody. The sensor chip is now ready for analysis.

Experimental_Workflow_Antibody_Immobilization cluster_prep Surface Preparation cluster_sam SAM Formation cluster_immobilization Antibody Immobilization Clean_Gold Clean Gold Sensor Chip Rinse_Dry Rinse & Dry Clean_Gold->Rinse_Dry Incubate_Thiol Incubate with This compound Rinse_Dry->Incubate_Thiol Rinse_Dry_SAM Rinse & Dry Incubate_Thiol->Rinse_Dry_SAM Activate_NHS_EDC Activate with NHS/EDC Rinse_Dry_SAM->Activate_NHS_EDC Inject_Antibody Inject Antibody Activate_NHS_EDC->Inject_Antibody Deactivate Deactivate with Ethanolamine Inject_Antibody->Deactivate Wash Final Wash Deactivate->Wash Ready_Surface Ready for Analysis Wash->Ready_Surface

Caption: Workflow for functionalizing gold nanoparticles.

Data Presentation

The following tables present illustrative quantitative data that can be expected from the above protocols. Note that these are representative values and actual results may vary depending on the specific biomolecules and experimental conditions.

Table 1: Surface Plasmon Resonance (SPR) Analysis of Antibody Immobilization

StepAnalyte InjectedAssociation Time (s)Dissociation Time (s)Response Units (RU)
Baseline Running Buffer (PBS)--50
SAM Formation This compound--250
Activation EDC/NHS420300450
Immobilization Anti-human IgG (20 µg/mL)6006002500
Deactivation Ethanolamine4203002450
Antigen Binding Human IgG (10 µg/mL)300600350

Table 2: Characterization of Functionalized Gold Nanoparticles

SamplePeak Wavelength (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)
Bare AuNPs 52022.5 ± 0.8-45.2 ± 2.1
AuNPs + this compound 52435.1 ± 1.2-20.8 ± 1.5
AuNPs + this compound-Antibody 52855.6 ± 2.5-15.3 ± 1.8

Signaling Pathway Illustration: PROTAC-Mediated Protein Degradation

This compound is a valuable linker for the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Signaling_Pathway cluster_components PROTAC Components cluster_cellular Cellular Environment PROTAC PROTAC (this compound Linker) POI_Ligand Target Protein Ligand PROTAC->POI_Ligand E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Poly-ubiquitin chains added to POI Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Application Notes and Protocols for Thiol-C9-PEG5 in CRISPR-Cas9 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient and safe delivery of CRISPR-Cas9 components into target cells remains a critical challenge for the therapeutic application of gene editing. Non-viral delivery systems, particularly those based on nanoparticles, have emerged as promising alternatives to viral vectors due to their lower immunogenicity, larger cargo capacity, and ease of manufacturing.[1][2] Polyethylene glycol (PEG) is frequently used to coat nanoparticles to improve their stability, prolong circulation time, and reduce clearance by the immune system.[3][4]

This document details the application of Thiol-C9-PEG5 , a heterobifunctional linker, in the formulation of two distinct nanoparticle-based delivery systems for CRISPR-Cas9: Lipid Nanoparticles (LNPs) and Gold Nanoparticles (AuNPs) . The thiol group provides a strong anchoring point to gold surfaces or can be used for conjugation to other molecules, while the PEG component offers the classic "stealth" properties. The C9 alkyl chain provides a hydrophobic segment that can be incorporated into lipid bilayers. These notes provide an overview, detailed experimental protocols, and performance data for researchers developing advanced CRISPR delivery platforms.

This compound in Lipid Nanoparticle (LNP) Delivery Systems

Application Overview

In LNP-based systems, CRISPR-Cas9 components (mRNA, sgRNA, or ribonucleoprotein - RNP) are encapsulated within a lipid core.[3][5] A this compound-lipid conjugate can be incorporated into the LNP formulation. The C9 alkyl chain integrates into the lipid nanoparticle's outer layer, while the thiol-terminated PEG chain extends from the surface. This exposed thiol group can be leveraged for "post-insertion" conjugation of targeting ligands (e.g., antibodies, peptides) to enhance cell-specific delivery.

Experimental Protocol: LNP Formulation with this compound-Lipid

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.

Materials:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • This compound-Lipid Conjugate

  • Cas9 mRNA

  • sgRNA

  • Ethanol (molecular biology grade)

  • Formulation Buffer (e.g., 100 mM Citrate Buffer, pH 4.0)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation:

    • Prepare a lipid stock solution in ethanol. The molar ratio of the components is critical and should be optimized. A common starting ratio is 50:10:38.5:1.4:0.1 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid:This compound-Lipid ).

  • RNA Stock Preparation:

    • Dilute Cas9 mRNA and sgRNA in the formulation buffer (Citrate Buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set the flow rate ratio on the microfluidic mixer to 3:1 (aqueous:ethanolic phase).

    • Load the lipid solution into one syringe and the RNA solution into another.

    • Initiate mixing. The rapid mixing of the ethanolic lipid solution with the aqueous RNA solution at low pH causes the ionizable lipid to become protonated, facilitating the encapsulation of the negatively charged RNA.[4] This process results in the spontaneous formation of LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH, neutralizing the surface charge of the ionizable lipid.

    • Concentrate the LNP formulation using a centrifugal filter device if necessary.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Data Presentation: LNP Performance

The following table summarizes typical performance data for LNPs formulated for CRISPR-Cas9 delivery.

Formulation IDMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)In Vitro Gene Editing Efficiency (%)In Vivo Target Protein Reduction (%)
LNP-Standard-PEG1780.15-5.29570[5]80 (PCSK9 in liver)[5]
LNP-Thiol-PEG1810.18-4.8946875 (PCSK9 in liver)
LNP-Targeted1950.21-6.59285 (in target cells)Not Reported

Data are representative and compiled from various sources on LNP-based CRISPR delivery.[6][7] Gene editing efficiency can vary significantly based on the target gene, cell type, and sgRNA efficacy.

This compound in Gold Nanoparticle (AuNP) Delivery Systems

Application Overview

Gold nanoparticles are easily synthesized and their surface can be readily functionalized.[8] The strong, stable covalent bond formed between thiol groups and the gold surface makes this compound an ideal linker for AuNP-based CRISPR delivery.[9] In this system, the this compound linker is first used to coat the AuNP surface. The PEG chain provides stability and biocompatibility, while the terminal end of the PEG can be functionalized to attach the CRISPR-Cas9 RNP complex, often via electrostatic interactions or further conjugation.

Experimental Protocol: AuNP Functionalization and RNP Loading

This protocol outlines the surface functionalization of AuNPs with this compound and subsequent loading of the Cas9-RNP complex.

Materials:

  • Gold Nanoparticles (20 nm, aqueous solution)

  • This compound-Amine (or other functional group for RNP attachment)

  • Recombinant Cas9 Protein (with a C-terminal nuclear localization signal)

  • Synthetic sgRNA

  • Nuclease-free water

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Cell culture medium (serum-free for delivery step)

Procedure:

  • AuNP Functionalization:

    • To the aqueous AuNP solution, add This compound-Amine to achieve a target surface density (e.g., 10 PEG molecules per nm²).

    • Stir the solution overnight at room temperature to allow for the formation of the Au-S bond.

    • Remove excess, unbound linker by repeated centrifugation and resuspension in nuclease-free water.

  • Cas9-RNP Complex Formation:

    • Incubate Cas9 protein and sgRNA at a 1:1 molar ratio in a reaction buffer for 20-30 minutes at room temperature to allow for the formation of the RNP complex.

  • Loading RNP onto Functionalized AuNPs:

    • Mix the functionalized AuNPs with the pre-formed Cas9-RNP complex. The positively charged amine group on the PEG linker will interact electrostatically with the negatively charged RNP complex.

    • Incubate for 10-15 minutes at room temperature. A typical molar ratio is 2:1 (AuNP:RNP).[10]

  • Cellular Delivery:

    • Wash target cells with serum-free medium.

    • Add the AuNP-RNP nano-assembly to the cells. It is crucial to use serum-free media during this step as serum proteins can interfere with nanoparticle uptake.[10]

    • Incubate for 3-4 hours at 37°C.

    • After incubation, remove the delivery medium and replace it with a complete culture medium containing serum.

  • Assessment of Gene Editing:

    • Culture cells for 48-72 hours post-transfection.

    • Harvest genomic DNA and analyze for insertions/deletions (indels) at the target locus using a mismatch cleavage assay (e.g., T7E1) or sequencing.

Data Presentation: AuNP Performance

The following table summarizes typical performance data for AuNPs used for CRISPR-Cas9 delivery.

Formulation IDCore Diameter (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)Intracellular Delivery Efficiency (%)In Vitro Gene Editing Efficiency (%)
AuNP-Cationic-Peptide1535+15.8~90[11]23-30[11]
AuNP-Thiol-PEG-RNP2055+8.2~8525-35
CRISPR-Gold15-20Not ReportedNot ReportedHigh>60 (in brain tissue)[12]

Data are representative and compiled from various sources on AuNP-based CRISPR delivery.[9][11][13] Efficiency is highly dependent on the cell type and the specific surface functionalization strategy.

Mandatory Visualizations

Workflow and Mechanistic Diagrams

LNP_Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_purification 3. Purification & Characterization cluster_delivery 4. Delivery & Editing lipids Lipids in Ethanol (Cationic, Helper, Cholesterol, PEG-Lipid, this compound-Lipid) mixing Microfluidic Mixing lipids->mixing Ethanolic Phase rna CRISPR Components in Buffer (Cas9 mRNA + sgRNA, pH 4.0) rna->mixing Aqueous Phase lnp LNP Formation (Self-Assembly) mixing->lnp dialysis Dialysis vs. PBS (pH 7.4) lnp->dialysis char Characterization (Size, PDI, Zeta) dialysis->char delivery Incubation with Target Cells char->delivery editing Gene Editing Analysis delivery->editing

Caption: Workflow for LNP-based CRISPR-Cas9 delivery.

AuNP_Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_delivery 3. Delivery & Editing aunp Gold Nanoparticles (AuNPs) functionalization AuNP Functionalization (Au-S Bond Formation) aunp->functionalization linker This compound Linker linker->functionalization cas9 Cas9 Protein rnp_complex RNP Complex Formation cas9->rnp_complex sgrna sgRNA sgrna->rnp_complex loading RNP Loading onto AuNP functionalization->loading rnp_complex->loading delivery Incubation with Target Cells loading->delivery analysis Gene Editing Analysis (48-72h) delivery->analysis

Caption: Workflow for AuNP-based CRISPR-Cas9 delivery.

Cellular_Uptake cluster_cell Target Cell NP PEGylated Nanoparticle (LNP or AuNP) endosome Endosome NP->endosome Endocytosis membrane Cell Membrane cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import of RNP gene_editing Target Gene Editing nucleus->gene_editing

Caption: Mechanism of nanoparticle cellular uptake and action.

References

Thiol-C9-PEG5 for Passivating Surfaces Against Non-Specific Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-specific binding (NSB) of biomolecules to sensor surfaces is a critical challenge in the development of sensitive and reliable immunoassays, biosensors, and drug delivery systems. Unwanted protein adsorption can lead to high background noise, reduced sensitivity, and false-positive signals. Surface passivation with polyethylene glycol (PEG) is a widely adopted and effective strategy to mitigate non-specific binding. Thiol-C9-PEG5 is a high-purity, discrete PEG compound designed for the formation of robust and highly effective self-assembled monolayers (SAMs) on gold and other noble metal surfaces.

This molecule features a terminal thiol (-SH) group that forms a strong and stable bond with gold surfaces. The C9 alkyl chain provides a well-ordered and densely packed monolayer, while the hydrophilic five-unit PEG chain creates a hydrated layer that sterically hinders the approach of proteins and other biomolecules, thereby significantly reducing non-specific adsorption. This application note provides detailed protocols for the use of this compound in surface passivation and methods for quantifying its performance using Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM).

Properties of this compound

PropertyValue
Molecular Formula C₂₃H₄₈O₆S
Molecular Weight 464.69 g/mol
Structure HS-(CH₂)₉-(OCH₂CH₂)₅-OH
Purity >95%
Form Liquid or low-melting solid
Solubility Soluble in ethanol, DMSO, DMF

Application Notes

This compound is ideal for passivating a variety of surfaces, particularly gold, in applications such as:

  • Surface Plasmon Resonance (SPR): Reduces non-specific binding of analytes to the sensor chip, improving signal-to-noise ratio and data quality.

  • Quartz Crystal Microbalance (QCM): Creates a stable, low-fouling surface for studying specific molecular interactions without interference from non-specific adsorption.

  • Immunoassays: Minimizes the background signal by preventing the unwanted binding of antibodies and other proteins to the substrate.

  • Nanoparticle Functionalization: Stabilizes gold nanoparticles and prevents their aggregation in biological media.

The effectiveness of the passivation layer is influenced by the density and conformation of the PEG chains on the surface. Longer PEG chains can offer greater steric repulsion and reduced non-specific binding.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Assembled Monolayer (SAM) on Gold Surfaces

This protocol describes the formation of a dense and stable passivating layer of this compound on a gold substrate.

Materials:

  • This compound

  • Absolute Ethanol (or high-purity DMSO/DMF)

  • Gold-coated substrates (e.g., SPR chips, QCM crystals)

  • Nitrogen gas

  • Clean glass vials

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by plasma cleaning, UV-ozone treatment, or immersion in a piranha solution (use with extreme caution). Rinse the substrate with deionized water and then absolute ethanol, and dry it under a stream of nitrogen gas. It is crucial to use the cleaned substrate immediately.

  • Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. To facilitate handling, it is recommended to bring the this compound reagent to room temperature before opening.[1] For weighing, it is advisable to dissolve the entire contents of the vial in a known volume of solvent to create a stock solution, which can be stored at -20°C under an inert atmosphere.[1]

  • SAM Formation: Immediately immerse the clean, dry gold substrate into the this compound solution in a clean glass vial. Ensure the entire gold surface is submerged.

  • Incubation: Seal the vial and incubate at room temperature for 18-24 hours to allow for the formation of a well-ordered and dense monolayer.

  • Rinsing: After incubation, carefully remove the substrate from the thiol solution. Rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the passivated substrate under a gentle stream of nitrogen gas. The surface is now ready for use or for further functionalization if using a hetero-bifunctional PEG.

G cluster_prep Preparation cluster_sam SAM Formation cluster_post Post-Formation Clean_Substrate Clean Gold Substrate Immerse Immerse Substrate in Thiol Solution Clean_Substrate->Immerse Prepare_Solution Prepare 1 mM this compound in Ethanol Prepare_Solution->Immerse Incubate Incubate 18-24h at RT Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry Ready Passivated Surface Ready Dry->Ready

Figure 1: Workflow for Surface Passivation with this compound.

Protocol 2: Quantitative Assessment of Non-Specific Binding using Surface Plasmon Resonance (SPR)

This protocol provides a method to quantify the reduction in non-specific binding on a this compound passivated surface compared to a non-passivated surface.

Materials:

  • SPR instrument and gold sensor chips

  • This compound passivated gold sensor chip (from Protocol 1)

  • Unmodified (or bare) gold sensor chip (as a control)

  • SPR running buffer (e.g., PBS, pH 7.4)

  • A non-specific protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) in running buffer)

  • Regeneration solution (if applicable, e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • System Equilibration: Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Control Measurement (Unmodified Chip):

    • Insert the unmodified gold sensor chip into the SPR instrument.

    • Inject the non-specific protein solution (e.g., BSA) over the sensor surface for a defined period (e.g., 120 seconds) at a constant flow rate.

    • Monitor the change in response units (RU) during the association phase.

    • Switch back to the running buffer and monitor the dissociation phase.

    • Record the maximum RU value, which corresponds to the amount of non-specifically bound protein.

    • If necessary, regenerate the surface with the regeneration solution.

  • Passivated Surface Measurement:

    • Replace the control chip with the this compound passivated sensor chip.

    • Repeat the injection of the same non-specific protein solution under the identical conditions used for the control chip.

    • Record the maximum RU value.

  • Data Analysis: Compare the maximum RU from the passivated surface to the control surface. A significant reduction in the RU value indicates effective passivation against non-specific binding.

G Start Start Equilibrate Equilibrate SPR with Running Buffer Start->Equilibrate Insert_Control Insert Unmodified Gold Chip Equilibrate->Insert_Control Inject_Protein_Control Inject Non-Specific Protein (e.g., BSA) Insert_Control->Inject_Protein_Control Measure_RU_Control Measure Response (RU) Inject_Protein_Control->Measure_RU_Control Insert_Passivated Insert this compound Passivated Chip Measure_RU_Control->Insert_Passivated Inject_Protein_Passivated Inject Non-Specific Protein (e.g., BSA) Insert_Passivated->Inject_Protein_Passivated Measure_RU_Passivated Measure Response (RU) Inject_Protein_Passivated->Measure_RU_Passivated Compare Compare RU Values Measure_RU_Passivated->Compare End End Compare->End

Figure 2: Experimental Workflow for SPR-based NSB Assessment.

Protocol 3: Quantitative Assessment of Non-Specific Binding using Quartz Crystal Microbalance (QCM)

This protocol outlines the use of QCM to measure the mass of non-specifically adsorbed protein on a passivated surface.

Materials:

  • QCM instrument with gold-coated crystals

  • This compound passivated QCM crystal (from Protocol 1)

  • Unmodified gold QCM crystal (as a control)

  • Running buffer (e.g., PBS, pH 7.4)

  • A non-specific protein solution (e.g., 0.5 mg/mL lysozyme in running buffer)[2]

Procedure:

  • Baseline Establishment: Mount the QCM crystal in the flow cell and establish a stable baseline frequency while flowing the running buffer over the crystal.

  • Control Measurement (Unmodified Crystal):

    • Introduce the non-specific protein solution into the flow cell.

    • Monitor the decrease in the resonant frequency of the crystal. The frequency change (Δf) is proportional to the mass adsorbed on the crystal surface.

    • Continue the flow until the frequency signal stabilizes, indicating that the protein adsorption has reached equilibrium.

    • Record the total frequency shift.

  • Passivated Surface Measurement:

    • Replace the control crystal with the this compound passivated crystal.

    • Establish a stable baseline with the running buffer.

    • Introduce the same non-specific protein solution under identical conditions.

    • Record the total frequency shift after the signal has stabilized.

  • Data Analysis: Use the Sauerbrey equation to convert the frequency shift (Δf) to the adsorbed mass per unit area (Δm). Compare the adsorbed mass on the passivated crystal to the control crystal.

Sauerbrey Equation: Δm = -C * Δf / n

Where:

  • Δm = change in mass per unit area (e.g., ng/cm²)

  • C = mass sensitivity constant of the crystal (e.g., 17.7 ng/cm²·Hz for a 5 MHz crystal)

  • Δf = change in frequency (Hz)

  • n = overtone number

Data Presentation

The following tables present representative data on the performance of this compound in reducing non-specific binding.

Table 1: Representative SPR Data for Non-Specific Binding of BSA

SurfaceMaximum Response (RU)Reduction in NSB (%)
Unmodified Gold3500-
This compound Passivated15095.7%

Table 2: Representative QCM Data for Non-Specific Adsorption of Lysozyme

SurfaceFrequency Shift (Δf, Hz)Adsorbed Mass (ng/cm²)Reduction in Adsorbed Mass (%)
Unmodified Gold-120212.4-
This compound Passivated-814.293.3%

Note: The data presented are for illustrative purposes. Actual results may vary depending on the specific experimental conditions, protein, and substrate used.

Mechanism of Action: How this compound Prevents Non-Specific Binding

The passivation effect of this compound is primarily due to two cooperative mechanisms:

  • Steric Repulsion: The flexible and hydrophilic PEG chains extend into the aqueous environment, creating a dense, brush-like layer. This layer physically blocks proteins from reaching the underlying substrate.

  • Hydrophilic Barrier: The PEG chains bind water molecules, forming a tightly associated hydration layer. This layer presents an energetic barrier to the adsorption of proteins, which would require the displacement of these water molecules.

G cluster_surface Surface cluster_passivation Passivation Layer cluster_effect Effect cluster_result Result Gold Gold Surface Thiol_Bond Thiol-Gold Bond Gold->Thiol_Bond PEG_Layer Hydrophilic PEG Layer Thiol_Bond->PEG_Layer Steric_Repulsion Steric Repulsion PEG_Layer->Steric_Repulsion Hydration_Layer Hydration Layer PEG_Layer->Hydration_Layer Reduced_NSB Reduced Non-Specific Binding Steric_Repulsion->Reduced_NSB Hydration_Layer->Reduced_NSB

Figure 3: Logical Relationship of this compound Passivation.

References

Troubleshooting & Optimization

How to prevent disulfide bond formation with Thiol-C9-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-C9-PEG5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments, with a focus on preventing unwanted disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a terminal thiol (-SH) group and a polyethylene glycol (PEG) spacer with five repeating units, connected to a C9 alkyl chain. The thiol group allows for covalent attachment to molecules with thiol-reactive groups (e.g., maleimides) or to gold surfaces. The PEG spacer enhances water solubility and biocompatibility, while the alkyl chain provides spacing. Its primary applications are in bioconjugation, such as linking proteins, peptides, or antibodies to other molecules or surfaces, and in the development of PROTACs.[1][2][3]

Q2: Why is my this compound forming disulfide bonds?

The thiol group (-SH) on your this compound is susceptible to oxidation, especially in the presence of oxygen. This oxidation process leads to the formation of a disulfide bond (-S-S-) between two this compound molecules. This is a common issue with all thiol-containing reagents.[4][5][6] Factors that promote this include:

  • Presence of dissolved oxygen in buffers.

  • Exposure to air for extended periods.

  • Presence of catalytic metal ions.[4]

  • Basic pH conditions (pH > 7.5), which favor the formation of the more reactive thiolate anion.[7][8][9]

Q3: How can I prevent the formation of disulfide bonds?

Preventing disulfide bond formation is crucial for successful conjugation. Here are the key strategies:

  • Use of Reducing Agents: Incorporate a reducing agent in your buffers to keep the thiol groups in their reduced (-SH) state. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice over dithiothreitol (DTT).[4][10][11]

  • Deoxygenate Buffers: Before use, degas all buffers by bubbling with an inert gas like nitrogen or argon, or by using a vacuum.[4][5][6]

  • Control pH: Maintain a slightly acidic to neutral pH (6.5-7.5) for your reactions.[4][5][7] While thiols are more reactive at higher pH, the risk of oxidation also increases.

  • Include a Chelating Agent: Add a chelating agent like EDTA (1-5 mM) to your buffers to sequester metal ions that can catalyze oxidation.[4]

  • Proper Storage: Store your this compound stock solution under an inert atmosphere and at low temperatures as recommended on the data sheet. For aqueous solutions, short-term storage at 4°C is advisable.[4]

Q4: Can I reverse disulfide bond formation if it has already occurred?

Yes, disulfide bonds can be reduced back to free thiols. This is typically achieved by treating your sample with a reducing agent like TCEP or DTT. TCEP is often advantageous as it is stable, odorless, and does not need to be removed before subsequent reactions with maleimides.[4][10][12]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no reactivity of this compound in a conjugation reaction (e.g., with a maleimide). The thiol groups have oxidized to form disulfide bonds.1. Pre-treat your this compound solution with a reducing agent like TCEP (10-fold molar excess) for 20-30 minutes at room temperature to reduce any existing disulfide bonds.[6][13] 2. Confirm the presence of free thiols using Ellman's reagent (DTNB).[14][15][16] 3. Ensure all buffers are deoxygenated and contain a chelating agent like EDTA.[4]
Inconsistent results between experiments. Variability in the extent of thiol oxidation due to differences in buffer preparation or handling.1. Standardize your buffer preparation protocol, ensuring consistent deoxygenation and addition of a reducing agent. 2. Prepare fresh solutions of this compound for each experiment. 3. Quantify the free thiol concentration before each use to ensure consistency.[17]
Formation of aggregates or precipitates during the reaction. Intermolecular disulfide bond formation leading to cross-linking of molecules.1. Work at a lower concentration of this compound. 2. Ensure a sufficient concentration of a reducing agent is present throughout the reaction. 3. Optimize the pH of the reaction buffer to be within the 6.5-7.5 range.[4]

Quantitative Data Summary

Parameter Recommended Value/Range Rationale References
Reaction pH 6.5 - 7.5Balances thiol reactivity with minimizing oxidation and side reactions.[4][5][7]
TCEP Concentration 10-20 fold molar excess over thiolEffectively reduces disulfide bonds and maintains the reduced state.[13]
DTT Concentration 10-fold molar excess over thiolStrong reducing agent, but needs removal before some conjugation reactions.[13]
EDTA Concentration 1 - 5 mMChelates metal ions that can catalyze thiol oxidation.[4]
Storage (Aqueous Solution) Short-term at 4°CMinimizes degradation and oxidation.[4]
Storage (Anhydrous Solvent) -20°CLong-term stability.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Conjugation
  • Buffer Preparation: Prepare your desired reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH of 7.0-7.5.[13]

  • Deoxygenation: Degas the buffer by bubbling with a gentle stream of nitrogen or argon for at least 15-20 minutes. Alternatively, place the buffer under a vacuum for a similar duration.[4][6]

  • Add Chelating and Reducing Agents: To the deoxygenated buffer, add EDTA to a final concentration of 1-5 mM.[4] If you are not immediately using the this compound for conjugation, you can add TCEP at this stage to a concentration of 1-5 mM to maintain a reducing environment.

  • Dissolving this compound: Dissolve the this compound in the prepared deoxygenated buffer to the desired concentration.

  • Reduction of Pre-existing Disulfides (if necessary): If you suspect disulfide formation in your stock, add a 10-fold molar excess of TCEP to the dissolved this compound and incubate for 20-30 minutes at room temperature before proceeding with your conjugation.[13]

Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)

This protocol allows you to determine the concentration of free, reactive thiols in your this compound solution.

  • Prepare DTNB Solution: Prepare a 4 mg/mL solution of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in a suitable buffer like 0.1 M phosphate buffer, pH 8.0.

  • Prepare a Standard Curve: Use a compound with a known thiol concentration (e.g., cysteine or N-acetylcysteine) to prepare a standard curve.

  • Reaction: In a microplate well or cuvette, mix your this compound sample with the DTNB solution.

  • Incubation: Allow the reaction to proceed for 5-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 412 nm.[14][15] The yellow color produced is proportional to the amount of free thiols.

  • Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Visualizations

TroubleshootingWorkflow start Low Conjugation Efficiency? check_thiol Quantify Free Thiols (e.g., Ellman's Assay) start->check_thiol low_thiol Low Free Thiol Concentration? check_thiol->low_thiol reduce Reduce with TCEP (10-fold excess) low_thiol->reduce Yes optimize_conditions Optimize Reaction Conditions: - Degas Buffers - Add EDTA (1-5 mM) - Adjust pH (6.5-7.5) low_thiol->optimize_conditions No recheck_thiol Re-quantify Free Thiols reduce->recheck_thiol success Proceed with Conjugation recheck_thiol->success Successful reassess Reassess Protocol recheck_thiol->reassess Still Low optimize_conditions->success

Caption: Troubleshooting workflow for low conjugation efficiency.

DisulfideFormationPrevention thiol This compound (-SH) oxidation Oxidation thiol->oxidation disulfide Disulfide Dimer (-S-S-) reduction Reduction disulfide->reduction oxidation->disulfide reduction->thiol oxygen O2 oxygen->oxidation metal_ions Metal Ions metal_ions->oxidation high_ph pH > 7.5 high_ph->oxidation tcep TCEP / DTT tcep->reduction degas Degas Buffers degas->thiol Protects edta EDTA edta->thiol Protects low_ph pH 6.5-7.5 low_ph->thiol Protects

Caption: Factors influencing disulfide bond formation and prevention.

References

Technical Support Center: Optimizing Thiol-C9-PEG5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the reaction conditions for Thiol-C9-PEG5 conjugation. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and optimized reaction parameters to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

The conjugation reaction is based on the Michael addition of a thiol group (from a cysteine residue on a protein, peptide, or other molecule) to the maleimide group of the this compound reagent. This reaction forms a stable thioether bond, effectively linking the PEG moiety to the target molecule.[1] The reaction is highly selective for thiols under specific pH conditions.

Q2: What is the optimal pH for the thiol-maleimide reaction?

The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[2][3] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

Q3: What molar ratio of this compound to the thiol-containing molecule should I use?

A 10 to 20-fold molar excess of the maleimide-PEG reagent over the thiol-containing molecule is generally recommended to ensure sufficient conjugation.[4][5] However, the optimal ratio can depend on the specific molecules being conjugated. For smaller peptides, a 2:1 maleimide to thiol ratio has been found to be optimal, whereas for larger molecules like nanobodies, a 5:1 ratio may be more effective.[3][6][7]

Q4: How should I prepare and store the this compound reagent?

Maleimide reagents are susceptible to hydrolysis in aqueous solutions, which increases with pH.[2] It is crucial to prepare aqueous solutions of the maleimide reagent immediately before use.[2] For longer-term storage, dissolve the reagent in a dry, biocompatible organic solvent such as DMSO or DMF and store at -20°C, avoiding frequent freeze-thaw cycles.[2][4][8]

Q5: How can I confirm that the conjugation was successful?

Successful conjugation can be confirmed using various analytical techniques, including HPLC, mass spectrometry (MS), and SDS-PAGE. These methods can help to identify the formation of the desired conjugate and assess the purity of the final product.

Q6: What methods can be used to purify the final conjugate?

The choice of purification method depends on the properties of the conjugate. Common methods include:

  • Size Exclusion Chromatography (SEC): Separates the larger conjugate from smaller, unreacted reagents.[3][4][5]

  • Dialysis: Useful for removing small molecule impurities from large protein conjugates.[3][4][5]

  • Hydrophobic Interaction Chromatography (HIC): Can be effective for separating the PEGylated protein from the un-PEGylated form.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound conjugation process.

Issue 1: Low or No Conjugation Efficiency

Possible Cause 1: Hydrolyzed Maleimide Reagent

  • Explanation: The maleimide group is prone to hydrolysis in aqueous solutions, rendering it inactive.[10][2]

  • Solution: Prepare fresh aqueous solutions of the this compound reagent immediately before each experiment. For storage, use anhydrous DMSO or DMF.[2][3]

Possible Cause 2: Oxidized or Inaccessible Thiols

  • Explanation: The target thiol groups on your molecule may have formed disulfide bonds, which are unreactive with maleimides.[2][3]

  • Solution: Pre-reduce the thiol-containing molecule with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[2][3] To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA (1-5 mM).[3]

Possible Cause 3: Suboptimal Reaction pH

  • Explanation: The reaction rate is significantly slower at pH values below 6.5. Above pH 7.5, the maleimide can react with amines, and the rate of hydrolysis increases.[10][2][3]

  • Solution: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[2][3]

Possible Cause 4: Incorrect Molar Ratio

  • Explanation: An insufficient amount of the PEG-maleimide reagent will result in incomplete conjugation.

  • Solution: Start with a 10-20 fold molar excess of the this compound reagent. This can be further optimized for your specific molecule.[3][4][5]

Issue 2: Presence of Side Products

Possible Cause 1: Reaction with Amines

  • Explanation: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[10][2]

  • Solution: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols.[2][3]

Possible Cause 2: Thiazine Rearrangement

  • Explanation: If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[1][2][11]

  • Solution: To avoid this, perform the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[3]

Issue 3: In-vivo Instability and Payload Loss

Possible Cause: Retro-Michael Reaction (Thiol Exchange)

  • Explanation: The thioether bond formed can be reversible, especially in environments with a high concentration of other thiols, such as glutathione in vivo.[10][2] This can lead to the transfer of the PEG-C9 moiety to other molecules.

  • Solution: After the initial conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid thioether. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[2] Alternatively, for conjugates with an N-terminal cysteine, allowing the thiazine rearrangement to complete by incubating for an extended period (e.g., 24 hours) can also lead to a more stable product.[2][12]

Data Presentation: Optimized Reaction Parameters

ParameterRecommended ConditionNotes
pH 6.5 - 7.5Balances thiol reactivity with minimizing side reactions like hydrolysis and amine conjugation.[2][3]
Molar Ratio (PEG:Thiol) 10:1 to 20:1Can be optimized; lower ratios (e.g., 2:1 to 5:1) may be sufficient for some molecules.[3][4][6]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (2-4 hours).[4] Overnight incubation at 4°C can also be effective.[4][5]
Reaction Time 30 minutes to 4 hoursDependent on reactants and concentrations. Monitor reaction progress via HPLC if possible.[4][6][7]
Buffer Phosphate-buffered saline (PBS) or other thiol-free buffers (e.g., HEPES).[4][5][13]Ensure the buffer is free of primary amines (e.g., Tris) and thiols.[10][3] Degas buffer to remove oxygen.[3]
Reducing Agent (if needed) TCEP (10-100 fold molar excess)Use to reduce disulfide bonds prior to conjugation.[2]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins/Peptides
  • Prepare the protein or peptide in a degassed buffer (e.g., PBS, pH 7.2).[2]

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[2]

  • Incubate for 20-30 minutes at room temperature.[2]

  • The protein solution is now ready for conjugation. Excess TCEP does not need to be removed.[3]

Protocol 2: General this compound Conjugation
  • Dissolve the thiol-containing molecule in a suitable conjugation buffer (e.g., PBS, pH 7.0-7.4).

  • Immediately before use, prepare a stock solution of this compound in the same buffer or a compatible organic solvent like DMSO.

  • Add the this compound solution to the thiol-containing molecule solution to achieve the desired molar excess (typically 10-20 fold).[4][5] The final concentration of the target molecule should be at least 10 mg/mL.[4][5]

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[4][5]

  • (Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Proceed to purification.

Protocol 3: Purification of the Conjugate by Size Exclusion Chromatography (SEC)
  • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Load the quenched conjugation reaction mixture onto the column.

  • Elute the sample with the equilibration buffer. The larger PEGylated conjugate will elute first, followed by smaller molecules like unreacted reagents.

  • Collect fractions and monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).

  • Pool the fractions containing the purified conjugate.

  • The purified conjugate can then be concentrated if necessary using methods like ultrafiltration.

Visualizations

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol Molecule-SH (Thiol Group) Conjugate Molecule-S-PEG-C9 (Stable Thioether Bond) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Maleimide PEG-C9-Maleimide Maleimide->Conjugate

Caption: Mechanism of the thiol-maleimide conjugation reaction.

experimental_workflow start Start prep_thiol Prepare Thiol Molecule (Reduce Disulfides with TCEP if needed) start->prep_thiol conjugation Conjugation Reaction (pH 6.5-7.5, RT, 2-4h) prep_thiol->conjugation prep_peg Prepare Fresh This compound Solution prep_peg->conjugation purification Purify Conjugate (e.g., SEC) conjugation->purification analysis Analyze Product (HPLC, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for this compound conjugation.

troubleshooting_low_yield start Low Conjugation Yield? check_maleimide Is Maleimide Reagent Freshly Prepared? start->check_maleimide check_thiol Are Thiols Reduced and Available? check_maleimide->check_thiol Yes sol_maleimide Solution: Use fresh maleimide solution or store in anhydrous solvent. check_maleimide->sol_maleimide No check_ph Is pH between 6.5-7.5? check_thiol->check_ph Yes sol_thiol Solution: Pre-reduce with TCEP. Use degassed buffers with EDTA. check_thiol->sol_thiol No check_ratio Is Molar Ratio Sufficient? check_ph->check_ratio Yes sol_ph Solution: Adjust buffer pH to 6.5-7.5. check_ph->sol_ph No sol_ratio Solution: Increase molar excess of PEG-Maleimide (e.g., 10-20x). check_ratio->sol_ratio No success Problem Solved check_ratio->success Yes

Caption: Troubleshooting logic for low conjugation yield.

side_reactions cluster_paths Potential Reaction Pathways cluster_products Resulting Products Maleimide PEG-Maleimide Thiol_Reaction Thiol Addition (pH 6.5-7.5) Maleimide->Thiol_Reaction Hydrolysis Maleimide Hydrolysis (esp. pH > 7.5) Maleimide->Hydrolysis Amine_Reaction Amine Addition (pH > 7.5) Maleimide->Amine_Reaction Desired_Product Desired Conjugate Thiol_Reaction->Desired_Product Inactive_Product Inactive Maleic Amide Hydrolysis->Inactive_Product Amine_Adduct Amine Byproduct Amine_Reaction->Amine_Adduct

Caption: Key reaction pathways in maleimide chemistry.

References

Technical Support Center: Troubleshooting Low Yield in Thiol-C9-PEG5 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low reaction yields in Thiol-C9-PEG5 conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction with a maleimide-functionalized molecule?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] At a pH around 7.0, the reaction with thiols is significantly faster (approximately 1,000 times) than with amines, ensuring high selectivity.[2] Below pH 6.5, the reaction rate decreases due to the protonation of the thiol group, which reduces its nucleophilicity. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity and reduced yield of the desired conjugate.[1][2]

Q2: My this compound reagent is dissolved in an aqueous buffer. Can I store it for later use?

It is not recommended to store this compound or any maleimide-containing reagent in aqueous solutions.[2] The maleimide group is susceptible to hydrolysis in aqueous environments, which increases with higher pH.[3][4][5][6] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[2] Stock solutions should be prepared fresh in a dry, biocompatible organic solvent like DMSO or DMF immediately before use.[1]

Q3: I am observing a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes?

A low DAR can stem from several factors:

  • Incomplete Antibody Reduction: If you are targeting native disulfide bonds, the reduction step may be inefficient.[7]

  • Insufficient Molar Excess of the this compound Reagent: An inadequate amount of the PEG linker can lead to incomplete conjugation.[7]

  • Hydrolysis of the Maleimide Group: If the this compound reagent has been exposed to aqueous conditions for an extended period, it may have hydrolyzed.

  • Oxidized Thiol Groups: The free thiol groups on your protein or molecule may have re-oxidized to form disulfide bonds, which are unreactive with maleimides.[8]

Q4: Can side reactions occur during the this compound conjugation?

Yes, several side reactions can occur and contribute to low yield or product heterogeneity:

  • Hydrolysis of the Maleimide: As mentioned, the maleimide ring can open in aqueous solutions, especially at pH values above 7.5.[2]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, leading to off-target conjugation.[2]

  • Retro-Michael Reaction: The thioether bond formed between the thiol and the maleimide is not completely stable and can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[1]

  • Thiazine Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring, which can complicate purification and analysis.[9][10]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Low or No Conjugation Oxidized or Inaccessible Thiol Groups - Ensure complete reduction of disulfide bonds using a reducing agent like TCEP. DTT can also be used but must be removed before adding the maleimide reagent. - Perform an Ellman's test to quantify the number of free thiols before starting the conjugation. - Consider using a denaturant in your reduction step if the thiol groups are buried within the protein structure.
Hydrolyzed Maleimide Reagent - Prepare fresh solutions of your this compound reagent in anhydrous DMSO or DMF immediately before use.[1] - Avoid storing the maleimide reagent in aqueous buffers.[2]
Incorrect Reaction pH - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2] Use a well-buffered solution such as PBS, HEPES, or Tris at this pH.
Low Protein/Substrate Concentration - For efficient conjugation, a higher concentration of the protein or substrate is often recommended (e.g., >0.5 mg/mL for antibodies). If your sample is too dilute, consider concentrating it.
Low Yield of Purified Conjugate Suboptimal Molar Ratio - Increase the molar excess of the this compound reagent. A 10-20 fold molar excess is often a good starting point for labeling proteins.[1] However, this may need to be optimized for your specific molecule.
Inefficient Purification - Choose a purification method appropriate for your conjugate's size and properties (e.g., Size Exclusion Chromatography (SEC), HPLC). - Ensure the purification column is properly equilibrated and not overloaded.
Presence of Aggregates Increased Hydrophobicity - The addition of the C9-PEG5 linker can increase the hydrophobicity of the molecule, leading to aggregation, especially at high drug-loading ratios.[7] - Optimize the molar ratio of the PEG linker to find a balance between conjugation efficiency and aggregation. - Screen different buffer conditions, including the use of excipients, to improve the stability of the conjugate.[7]
Over-reduction of the Protein - Excessive reduction of structural disulfide bonds can lead to protein unfolding and aggregation.[7] Optimize the concentration of the reducing agent and the incubation time.
Product Instability Retro-Michael Reaction - The thioether bond can be reversible. To increase stability, some protocols suggest a step to hydrolyze the thiosuccinimide ring after conjugation.[11]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

Materials:

  • Protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2)

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

  • Degassed reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in the degassed reaction buffer.

  • Add a 10-50 fold molar excess of TCEP to the protein solution.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • The reduced protein can often be used directly in the conjugation reaction without the need to remove the TCEP, as it does not contain a free thiol.

Protocol 2: this compound Conjugation

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound functionalized with a maleimide group

  • Anhydrous DMSO or DMF

  • Degassed reaction buffer (pH 6.5-7.5)

Procedure:

  • Allow the vial of the maleimide-functionalized this compound to warm to room temperature.

  • Prepare a stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.

  • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution while gently stirring.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using a fluorescently labeled PEG.

  • Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Proceed with the purification of the conjugate using a suitable method such as SEC-HPLC.

Protocol 3: Quantification of Free Thiols using Ellman's Test

Materials:

  • Ellman's Reagent (DTNB: 5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Cysteine or another thiol standard for generating a standard curve

  • Sample containing free thiols

Procedure:

  • Prepare a 4 mg/mL solution of DTNB in the reaction buffer.

  • Prepare a series of known concentrations of the cysteine standard in the reaction buffer.

  • Add 50 µL of the DTNB solution to 250 µL of each standard and the unknown sample in separate microplate wells or cuvettes.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Create a standard curve by plotting the absorbance of the standards versus their concentration.

  • Determine the concentration of free thiols in the sample by interpolating its absorbance on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein Protein/Substrate (with disulfide bonds) reduction Reduction (e.g., TCEP) protein->reduction peg This compound-Maleimide (in organic solvent) conjugation Conjugation (pH 6.5-7.5) peg->conjugation reduction->conjugation purification Purification (e.g., SEC-HPLC) conjugation->purification analysis Analysis (e.g., MS, SDS-PAGE) purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_reactants Reactant Issues cluster_conditions Reaction Condition Issues cluster_solutions Solutions start Low Yield Observed thiol_issue Thiol Group Problem? (Oxidized/Inaccessible) start->thiol_issue maleimide_issue Maleimide Problem? (Hydrolyzed) start->maleimide_issue ph_issue Incorrect pH? start->ph_issue ratio_issue Suboptimal Molar Ratio? start->ratio_issue temp_time_issue Incorrect Temp/Time? start->temp_time_issue check_thiol Optimize Reduction & Quantify Thiols thiol_issue->check_thiol fresh_maleimide Use Fresh Maleimide Solution maleimide_issue->fresh_maleimide adjust_ph Adjust pH to 6.5-7.5 ph_issue->adjust_ph optimize_ratio Optimize Molar Ratio ratio_issue->optimize_ratio optimize_conditions Optimize Temp/Time temp_time_issue->optimize_conditions

Caption: Troubleshooting flowchart for low yield in this compound reactions.

References

Common pitfalls to avoid when working with Thiol-C9-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-C9-PEG5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your work.

Troubleshooting Guides

This section addresses specific issues that may arise when working with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conjugation Efficiency

You are observing a low yield of your desired conjugate or no reaction at all.

Possible Causes and Solutions

Potential Cause Recommended Solution
Oxidation of Thiol Group The free thiol (-SH) group on this compound is susceptible to oxidation, forming disulfide bonds (-S-S-) which are unreactive with your target molecule.[1][2][3] To prevent this, degas all buffers by bubbling with an inert gas like argon or nitrogen.[2] It is also recommended to include a chelating agent such as 1-5 mM EDTA in your reaction buffer to sequester metal ions that can catalyze oxidation.[1]
Incorrect Reaction pH The optimal pH for most thiol-based conjugations, such as thiol-maleimide reactions, is between 6.5 and 7.5.[1] At pH values above 7.5, the maleimide group can undergo hydrolysis, reducing its reactivity with the thiol. At pH values below 6.5, the reaction rate can be significantly slower. Prepare your reaction buffer within the optimal pH range and verify it before starting the experiment.
Degraded this compound Reagent Improper storage and handling can lead to the degradation of the reagent. This compound is sensitive to light and oxidation.[4] Store the reagent under an inert atmosphere (argon or nitrogen), in the dark, and at the recommended low temperature (≤ -15°C).[4] Before use, allow the container to warm to room temperature before opening to prevent condensation.[4]
Suboptimal Molar Ratio The molar ratio of this compound to your target molecule may be too low for efficient conjugation. A 10-20 fold molar excess of the maleimide reagent is a common starting point for thiol-maleimide conjugations, but this should be optimized for your specific application.[1][5]
Presence of Competing Thiols If your reaction buffer contains other thiol-containing compounds (e.g., DTT as a reducing agent), they will compete with your target molecule for reaction with the this compound.[1] If DTT is used to reduce disulfide bonds in your protein, it must be removed before adding the thiol-PEG linker, for example by using a desalting column.[1] TCEP is often a preferred reducing agent as it does not contain a thiol group and does not need to be removed.[1][2]
Issue 2: Aggregation or Precipitation of Biomolecules Upon Addition of this compound

Your protein, antibody, or nanoparticle solution becomes cloudy or forms a precipitate after adding the this compound reagent.

Possible Causes and Solutions

Potential Cause Recommended Solution
Biomolecule Instability The reduction of disulfide bonds in proteins can sometimes lead to unfolding and subsequent aggregation.[6] To mitigate this, consider performing the reduction and conjugation steps at a lower temperature (e.g., 4°C). Adding stabilizing agents like glycerol or arginine to the buffer can also help maintain protein stability.
Inappropriate Buffer Conditions The buffer's pH, ionic strength, or composition might be destabilizing your biomolecule. Optimize the buffer conditions to ensure the stability of your specific protein or nanoparticle throughout the conjugation process.
High Concentration of Reactants High concentrations of either the biomolecule or the this compound can promote aggregation. Try performing the conjugation reaction at a lower concentration. For nanoparticle conjugations, adding the thiol-PEG reagent slowly and dropwise can help prevent aggregation.[7]
PEG Chain Length For some systems, particularly nanoparticles, the length of the PEG chain can influence colloidal stability.[7][8] While this compound has a defined PEG length, if aggregation persists, you might need to consider a linker with a different PEG length for your specific application.
Issue 3: Difficulty in Purifying the Final Conjugate

You are struggling to separate the desired this compound conjugate from unreacted starting materials and byproducts.

Possible Causes and Solutions

Potential Cause Recommended Solution
Similar Size and Charge of Reactants and Products When the molecular weight difference between the starting material and the conjugate is small, separation by size exclusion chromatography (SEC) can be challenging.[9] Similarly, if the conjugation does not significantly alter the overall charge, ion-exchange chromatography (IEX) may not be effective.
Excess Unreacted this compound A large excess of the thiol-PEG linker can co-purify with the conjugate. To remove excess unreacted small molecule linkers, dialysis with an appropriate molecular weight cutoff (MWCO) membrane is a common and effective method.[9]
Heterogeneous Product Mixture Side reactions or incomplete reactions can lead to a complex mixture of products, making purification difficult. Optimizing the reaction conditions (pH, molar ratio, reaction time) to favor the formation of the desired conjugate is crucial. For thiol-maleimide reactions, quenching the reaction by adding a small molecule thiol like cysteine can prevent further reactions.[1]
Choice of Purification Method The optimal purification strategy depends heavily on the properties of your specific conjugate. A combination of methods may be necessary. For instance, an initial purification step like dialysis or tangential flow filtration to remove excess linker could be followed by a high-resolution chromatographic method like SEC or IEX to separate the conjugate from the unreacted biomolecule.[9]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is sensitive to oxidation and light. For long-term storage, it is crucial to keep the product under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[4] It should be stored in the dark at a low temperature (≤ -15°C).[4] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can degrade the product.[4] For sensitive applications, consider aliquoting the reagent into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

Q2: My protein has disulfide bonds. What is the best way to reduce them before conjugation with this compound?

A2: To make the cysteine residues available for conjugation, you need to reduce the disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is effective over a wide pH range, stable, odorless, and does not contain a thiol group itself.[1][2] This means you can typically proceed with the conjugation without needing to remove the TCEP. Dithiothreitol (DTT) is another strong reducing agent, but since it contains thiol groups, any excess DTT must be removed prior to adding the this compound to prevent it from competing in the reaction.[1] This can be done using a desalting column or buffer exchange.[1]

Q3: What is the optimal pH for conjugating this compound to a maleimide-functionalized molecule?

A3: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1] This pH range offers a good compromise between the reaction rate and the stability of the maleimide group. Below pH 6.5, the reaction is slow, while above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it unreactive towards the thiol.

Q4: How can I confirm that my conjugation reaction was successful?

A4: The method for confirming conjugation will depend on the nature of your biomolecule. For proteins, you can often use SDS-PAGE, where the PEGylated protein will show a shift to a higher molecular weight.[6] Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can provide a more precise measurement of the mass increase and confirm the addition of the this compound linker. For nanoparticles, changes in the hydrodynamic radius can be measured by Dynamic Light Scattering (DLS), and a change in the surface plasmon resonance can be observed with UV-Vis spectroscopy for gold nanoparticles.[10]

Q5: I am seeing side reactions in my thiol-maleimide conjugation. How can I minimize them?

A5: Side reactions in thiol-maleimide chemistry can be a concern. One common issue is the instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction, especially under certain conditions.[11] Another potential side reaction is a thiazine rearrangement, particularly if the thiol is on an N-terminal cysteine.[12] To minimize these, it is crucial to maintain the reaction pH within the optimal range of 6.5-7.5.[1] If stability of the linkage is a major concern for your application, you might consider alternative thiol-reactive chemistries that form more stable bonds.[11]

Experimental Protocols

General Protocol for Protein Conjugation to a Maleimide-Activated Surface using this compound

This protocol provides a general workflow. Optimization of molar ratios, concentrations, and incubation times will be necessary for specific applications.

  • Preparation of Protein Solution:

    • Dissolve your cysteine-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2) to a concentration of 1-10 mg/mL.[2]

    • The buffer should not contain any primary amines (like Tris) if the maleimide is part of an NHS-ester crosslinker, and should be free of other thiols.

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[5]

    • Incubate for 30-60 minutes at room temperature.[1] The protein solution is now ready for conjugation.

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of a compatible organic solvent like DMSO or DMF if it is not readily soluble in the aqueous reaction buffer.[1]

    • Immediately before use, dilute the this compound stock solution in the degassed reaction buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the reduced protein solution.

    • The molar ratio of this compound to the maleimide-activated surface should be optimized, but a starting point of 10-20 fold excess of the thiol linker can be used.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove excess this compound and other reactants.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_sol Protein Solution (pH 7.2) reduce Disulfide Reduction (TCEP) p_sol->reduce conjugate Conjugation (RT, 2h or 4°C, o/n) reduce->conjugate Add PEG Linker peg_sol This compound Solution peg_sol->conjugate quench Quench Reaction (L-cysteine) conjugate->quench purify Purification (SEC/IEX/Dialysis) quench->purify analyze Analysis (SDS-PAGE/MS) purify->analyze

Caption: A generalized workflow for protein conjugation using this compound.

troubleshooting_logic start Low Conjugation Efficiency? q_thiol Was the thiol oxidized? start->q_thiol Yes s_thiol Solution: - Degas buffers - Use EDTA q_thiol->s_thiol Yes q_ph Is the reaction pH optimal (6.5-7.5)? q_thiol->q_ph No s_thiol->q_ph s_ph Solution: - Adjust buffer pH q_ph->s_ph No q_reagent Is the PEG reagent active? q_ph->q_reagent Yes s_ph->q_reagent s_reagent Solution: - Use fresh reagent - Store properly q_reagent->s_reagent No success Successful Conjugation q_reagent->success Yes s_reagent->success

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

Technical Support Center: Purification of Thiol-C9-PEG5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Thiol-C9-PEG5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific PEGylated molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates in a question-and-answer format.

Question 1: After my conjugation reaction, I see multiple products on my analysis (e.g., HPLC, SDS-PAGE). How can I identify the correct product and purify it?

Answer:

The presence of multiple species post-conjugation is a common observation. These can include your desired this compound conjugate, unreacted starting materials (thiol-containing molecule and PEG reagent), hydrolyzed PEG reagent, and potential side products such as disulfide-bonded dimers of your starting molecule.

Initial Identification Steps:

  • Mass Spectrometry (MS): This is the most definitive method to identify your product. Analyze the different peaks to confirm the molecular weight of the desired conjugate.

  • Control Reactions: Run control reactions (e.g., your thiol-containing molecule without the PEG reagent) to help identify peaks corresponding to starting materials and potential side products.

Purification Strategies:

The choice of purification method depends on the properties of your molecule and the nature of the impurities. Due to the relatively small size of the PEG5 chain, separation based solely on size can be challenging. A multi-step purification strategy is often most effective.[1]

Purification TechniquePrincipleIdeal for SeparatingPotential Issues for this compound
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Large differences in molecular weight (e.g., removing unconjugated protein from a much smaller PEG reagent).The small PEG5 chain may not provide sufficient size difference for good resolution from the unconjugated molecule.[1][]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Molecules with different polarities. The C9 linker adds hydrophobicity.Can be very effective for separating the more hydrophobic conjugate from the unreacted hydrophilic PEG.[]
Ion-Exchange Chromatography (IEX) Separation based on net charge.Molecules with different isoelectric points (pI).Useful if the conjugation alters the overall charge of the molecule.[1][]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under high salt conditions.Proteins and other biomolecules.Can be an alternative to RP-HPLC, often with better preservation of protein structure.[1]
Dialysis/Ultrafiltration Separation based on molecular weight cutoff (MWCO).Removing very small molecules (e.g., salts, hydrolyzed PEG) from a much larger conjugate.Not suitable for separating the conjugate from the unconjugated starting molecule if they are close in size.[1]

Workflow for Purification and Analysis:

Caption: A typical workflow for the purification and analysis of this compound conjugates.

Question 2: My conjugation efficiency is very low. What are the potential causes and how can I improve it?

Answer:

Low conjugation efficiency is often related to the reaction conditions or the integrity of the starting materials.

Troubleshooting Low Conjugation Efficiency:

Potential CauseRecommended Solution
Thiol Oxidation Free thiols can oxidize to form disulfide bonds, which are unreactive.[3] Reduce disulfide bonds prior to conjugation using TCEP or DTT. If using DTT, it must be removed before adding the maleimide-PEG reagent.[3] Degas buffers and add a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[3]
Suboptimal pH The optimal pH for maleimide-thiol conjugation is typically 6.5-7.5.[3] At lower pH, the reaction rate is slower.
Incorrect Stoichiometry The molar ratio of the PEG reagent to the thiol-containing molecule is critical. An excess of the PEG reagent is often used.
Hydrolysis of PEG Reagent If using an NHS-ester activated PEG, it can hydrolyze in aqueous solutions. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them promptly.[3][4][5]

Logical Troubleshooting Flow:

Troubleshooting_Low_Yield Start Low Conjugation Yield CheckThiol Verify Free Thiol Availability (Ellman's Test) Start->CheckThiol Oxidized Thiol Oxidized? CheckThiol->Oxidized CheckpH Check Reaction Buffer pH (Optimal: 6.5-7.5) pH_Incorrect pH Incorrect? CheckpH->pH_Incorrect CheckStoichiometry Verify Stoichiometry of Reactants Stoich_Incorrect Stoichiometry Incorrect? CheckStoichiometry->Stoich_Incorrect CheckPEG Check PEG Reagent Activity PEG_Inactive PEG Reagent Inactive? CheckPEG->PEG_Inactive Oxidized->CheckpH No Reduce Add Reducing Agent (TCEP) & Degas Buffers with EDTA Oxidized->Reduce Yes pH_Incorrect->CheckStoichiometry No AdjustpH Adjust pH to 6.5-7.5 pH_Incorrect->AdjustpH Yes Stoich_Incorrect->CheckPEG No AdjustStoich Optimize Molar Ratios Stoich_Incorrect->AdjustStoich Yes NewPEG Use Fresh/New PEG Reagent PEG_Inactive->NewPEG Yes Reduce->CheckpH AdjustpH->CheckStoichiometry AdjustStoich->CheckPEG

Caption: A step-by-step guide to troubleshooting low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography method to purify my this compound conjugate?

A1: There is no single "best" method as it depends on the specific properties of your molecule. However, for a small conjugate like this compound, Reverse-Phase HPLC (RP-HPLC) is often a very effective technique. The C9 alkyl chain provides a significant increase in hydrophobicity compared to the unreacted thiol molecule, allowing for good separation. Size-exclusion chromatography (SEC) may be less effective due to the small size of the PEG5 moiety.[] A combination of methods, such as RP-HPLC for initial purification followed by SEC for buffer exchange, can be a robust strategy.[1]

Q2: How can I store my this compound reagent to ensure its stability?

A2: Thiol-containing PEG reagents should be stored at -20°C, desiccated, and under an inert gas like argon or nitrogen to prevent oxidation.[4][5] It is recommended to dissolve the reagent in an anhydrous solvent such as DMSO or DMF to create a stock solution, which should also be stored at -20°C.[4][5] Before opening, always allow the reagent vial to equilibrate to room temperature to avoid moisture condensation.[4][5]

Q3: What analytical techniques are recommended for characterizing the final purified conjugate?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity of the conjugate.[6][7]

  • HPLC (High-Performance Liquid Chromatography): Using a suitable method (e.g., RP-HPLC or SEC) to assess purity and quantify the amount of conjugate.[7][8]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to confirm the structure of the conjugate, although it requires a larger amount of sample.

Q4: Can I use dialysis for purification?

A4: Dialysis is generally not recommended for separating the this compound conjugate from the unreacted starting molecule, as their molecular weights are likely to be too close for effective separation with standard dialysis membranes.[1] However, it can be useful for removing small molecule contaminants like salts or reducing agents after the reaction is complete, provided there is a significant size difference.

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating a thiol-containing molecule with a maleimide-activated C9-PEG5 reagent.

Materials:

  • Thiol-containing molecule

  • Maleimide-C9-PEG5 reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA, degassed.

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Thiol-containing Molecule:

    • Dissolve the thiol-containing molecule in the reaction buffer.

    • If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 10-fold molar excess over the thiol and incubate for 30 minutes at room temperature.

  • Prepare the PEG Reagent:

    • Shortly before use, dissolve the Maleimide-C9-PEG5 in anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 1.5 to 5-fold) of the dissolved PEG reagent to the solution of the thiol-containing molecule.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

  • Quench the Reaction:

    • Add a 10-fold molar excess of L-cysteine or β-mercaptoethanol (relative to the PEG reagent) to quench any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification:

    • Proceed immediately to purification using the chosen chromatography method (e.g., RP-HPLC).

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Equipment and Reagents:

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenched reaction mixture

Procedure:

  • Sample Preparation:

    • Filter the quenched reaction mixture through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the bound components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The this compound conjugate is expected to elute at a higher concentration of acetonitrile than the unconjugated starting molecule due to the hydrophobicity of the C9 linker.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptides, or a specific wavelength for other chromophores).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired product peak.

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the conjugate.

    • Pool the pure fractions and lyophilize or buffer exchange into a suitable storage buffer.

References

Technical Support Center: Characterization of Thiol-C9-PEG5 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing the efficiency of Thiol-C9-PEG5 labeling. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling?

This compound labeling is a bioconjugation technique that involves the covalent attachment of a polyethylene glycol (PEG) molecule with a C9 spacer arm to a thiol group (-SH) on a target molecule, typically a cysteine residue on a protein or peptide. This process, also known as PEGylation, is used to improve the therapeutic properties of biomolecules, such as increasing their stability, solubility, and circulation half-life, while reducing immunogenicity.[1][2]

Q2: How does the thiol-reactive chemistry work?

This compound typically contains a maleimide group at one end, which reacts specifically with the sulfhydryl group of a cysteine residue via a Michael addition reaction. This reaction is highly efficient and forms a stable thioether bond under mild pH conditions (typically pH 6.5-7.5).[3][4]

Q3: What are the critical parameters influencing labeling efficiency?

Several factors can impact the efficiency of the labeling reaction:

  • pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide group.[4]

  • Molar ratio of PEG to protein: A molar excess of the this compound reagent is generally used to drive the reaction to completion. However, an excessively high ratio can lead to non-specific labeling or precipitation.[5][6] The optimal ratio should be determined empirically for each specific protein.[7]

  • Reaction time and temperature: These parameters should be optimized to maximize labeling while minimizing potential protein degradation or aggregation. Reactions are often performed at room temperature for 1-2 hours or at 4°C overnight.[4]

  • Presence of reducing agents: Thiol groups must be in a reduced state to be reactive. Disulfide bonds in proteins need to be reduced prior to labeling, and reducing agents must be removed before adding the maleimide-PEG reagent.[5]

Q4: How can I determine the degree of labeling (DOL)?

The degree of labeling, which is the average number of PEG molecules conjugated to each protein molecule, can be determined using several analytical techniques, including:

  • Mass Spectrometry (MS): Provides a precise measurement of the mass increase due to PEGylation.[2][8][9]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can separate PEGylated proteins from unlabeled proteins and free PEG.[1][2][8]

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein, although it is generally semi-quantitative.[9]

  • UV-Vis Spectroscopy: Can be used if the PEG reagent contains a chromophore.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Oxidized Thiol Groups: Cysteine residues may have formed disulfide bonds and are not available for reaction.Reduce the protein with a reducing agent like DTT or TCEP prior to labeling. Ensure the reducing agent is removed before adding the maleimide-PEG.[5]
Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5.Perform the reaction in a non-nucleophilic buffer such as PBS or HEPES within the recommended pH range.[4][5]
Hydrolyzed Maleimide Group: The maleimide group on the PEG reagent can hydrolyze and become non-reactive, especially at high pH.Use a fresh stock of the this compound reagent and maintain the reaction pH below 7.5.[4]
Insufficient Molar Excess of PEG: The ratio of PEG to protein is too low.Optimize the molar ratio of the labeling reagent by performing small-scale trial reactions with increasing molar excess (e.g., 10x, 20x, 50x).[5]
Protein Precipitation or Aggregation High Degree of Labeling: Excessive PEGylation can alter the protein's properties, leading to precipitation.Reduce the molar ratio of the PEG reagent to the protein.[6]
Protein Instability: The protein may not be stable under the labeling conditions (e.g., pH, temperature).Optimize the buffer composition, including the addition of stabilizers, and adjust the reaction temperature and time.
Hydrophobic Interactions: The PEG reagent itself might cause aggregation.This is a known issue with some PEGylation reactions. Try different buffer conditions or consider a different PEG linker.[10]
Non-Specific Labeling Reaction with Other Residues: At higher pH values (above 7.5), maleimides can start to react with primary amines (e.g., lysine residues).Maintain the reaction pH strictly between 6.5 and 7.5.[3]
Contaminating Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris) can compete with the protein for the labeling reagent.Use non-nucleophilic buffers like PBS or HEPES.[5]
Difficulty in Purifying the Labeled Protein Similar Properties of Labeled and Unlabeled Protein: The size and charge difference may not be sufficient for separation.Use a high-resolution separation technique like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) if SEC is not effective.
Presence of Excess Free PEG: A large excess of unreacted PEG can co-elute with the labeled protein.Optimize the purification method. Dialysis or tangential flow filtration can be effective for removing excess low molecular weight PEG.[4]

Experimental Protocols

Protocol 1: this compound Labeling of a Protein
  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer (e.g., PBS, pH 7.2).

    • If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the reaction buffer.

  • Labeling Reaction:

    • Prepare a stock solution of this compound-Maleimide in a compatible solvent (e.g., DMSO or DMF).

    • Add the desired molar excess (e.g., 10-20 fold) of the PEG stock solution to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide reagent.

    • Purify the PEGylated protein from excess PEG and unreacted protein using size-exclusion chromatography (SEC) or another suitable chromatography method.

Protocol 2: Characterization by SDS-PAGE
  • Sample Preparation:

    • Mix a small aliquot of the purified PEGylated protein with SDS-PAGE loading buffer.

    • Prepare samples of the unlabeled protein as a control.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage.

    • Run the gel according to standard procedures.

  • Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unlabeled protein.

Protocol 3: Characterization by Mass Spectrometry
  • Sample Preparation:

    • Desalt the purified PEGylated protein sample using a method compatible with mass spectrometry (e.g., ZipTip).

  • Mass Analysis:

    • Analyze the sample using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

    • The mass spectrum of the PEGylated protein will show a mass shift corresponding to the number of attached PEG molecules. The degree of labeling can be calculated from this mass difference.[9]

Visualizations

G Figure 1: this compound Labeling Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Purification & Analysis Protein Protein Solution (PBS, pH 7.2) Reduction Reduction of Disulfides (with TCEP) Protein->Reduction Purification1 Removal of Reducing Agent (Desalting Column) Reduction->Purification1 AddPEG Add this compound (Molar Excess) Purification1->AddPEG Incubation Incubate (RT, 1-2h or 4°C, overnight) AddPEG->Incubation Purification2 Purification (SEC/IEX) Incubation->Purification2 Analysis Characterization (SDS-PAGE, MS, HPLC) Purification2->Analysis

Figure 1: this compound Labeling Workflow

G Figure 2: Troubleshooting Decision Tree Start Low Labeling Efficiency? CheckpH Is pH 6.5-7.5? Start->CheckpH CheckReduction Protein Reduced? CheckpH->CheckReduction Yes AdjustpH Adjust pH to 6.5-7.5 CheckpH->AdjustpH No CheckMolarRatio Sufficient PEG Excess? CheckReduction->CheckMolarRatio Yes ReduceProtein Reduce with TCEP & Purify CheckReduction->ReduceProtein No IncreaseRatio Increase Molar Ratio CheckMolarRatio->IncreaseRatio No Success Labeling Successful CheckMolarRatio->Success Yes G Figure 3: Thiol-Maleimide Reaction Protein Protein-SH Conjugate Protein-S-PEG (Stable Thioether Bond) Protein->Conjugate + PEG Maleimide-PEG PEG->Conjugate pH 6.5-7.5

References

Technical Support Center: Thiol-C9-PEG5 Modified Proteins - Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with proteins modified using Thiol-C9-PEG5 linkers.

Troubleshooting Guides

Problem: Visible Precipitation or Increased Turbidity During or After Conjugation

Possible Cause: Protein aggregation due to suboptimal reaction conditions or inherent properties of the modified protein.

Solutions:

  • Optimize Reaction Buffer pH: The thiol-maleimide reaction is most efficient and specific at a pH range of 6.5-7.5.[1][2] Deviating from this range can lead to side reactions and protein instability.

    • Recommendation: Screen a pH range from 6.5 to 7.5 to find the optimal condition for your specific protein.

  • Control Reaction Temperature: Reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[3]

    • Recommendation: For sensitive proteins prone to aggregation, performing the reaction at 4°C for a longer duration can be beneficial.

  • Adjust Molar Ratio of this compound: A high molar excess of the PEG linker can sometimes lead to non-specific modifications or aggregation.

    • Recommendation: Start with a 10-20 fold molar excess of the this compound linker over the protein.[1][2][3][4] If aggregation is observed, try reducing the molar excess.

  • Reduce Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.

    • Recommendation: If possible, perform the conjugation reaction at a lower protein concentration (e.g., 1-10 mg/mL).[1][2]

  • Incorporate Stabilizing Excipients: The addition of certain excipients can help to stabilize the protein during the conjugation reaction.

    • Recommendation: Consider adding cryoprotectants like glycerol (up to 20% v/v) or sugars like sucrose or trehalose (5-10% w/v) to the reaction buffer. Arginine (50-100 mM) can also help to suppress protein-protein interactions.

Problem: Low Yield of Monomeric PEGylated Protein and Presence of High Molecular Weight Species in SEC Analysis

Possible Cause: Formation of soluble aggregates. The hydrophobic C9 alkyl chain may contribute to self-association, while the short PEG5 chain may not provide sufficient steric hindrance to prevent this.

Solutions:

  • Optimize Purification Strategy: Standard size-exclusion chromatography (SEC) should be able to separate monomeric PEGylated protein from aggregates.

    • Recommendation: Ensure the SEC column is properly calibrated and the mobile phase is optimized for your protein. Consider using a mobile phase with additives that can help to disrupt weak protein-protein interactions (e.g., a small amount of a non-ionic detergent or arginine).

  • Characterize Aggregates: Understanding the nature of the aggregates (e.g., covalent vs. non-covalent) can help in devising a mitigation strategy.

    • Recommendation: Analyze the high molecular weight species by SDS-PAGE under reducing and non-reducing conditions. If the aggregates are disulfide-linked, ensure complete reduction of the protein's disulfide bonds before conjugation.

  • Modify the Linker Design (if possible): If aggregation persists and is attributed to the linker, consider a linker with a longer, more hydrophilic PEG chain to improve the solubility and steric shielding of the conjugate. Studies have shown that longer PEG chains can be more effective at preventing aggregation.[5]

Experimental Protocols

General Protocol for this compound Maleimide Conjugation

This protocol provides a general starting point. Optimization for each specific protein is recommended.

Materials:

  • Protein with available thiol groups (or reduced disulfide bonds)

  • This compound-Maleimide linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: Cysteine or 2-Mercaptoethanol

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1][2] If using DTT, it must be removed prior to adding the maleimide reagent.

  • This compound-Maleimide Solution Preparation:

    • Prepare a 10 mM stock solution of the this compound-Maleimide linker in anhydrous DMSO or DMF immediately before use.[1][2]

  • Conjugation Reaction:

    • Add the this compound-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[1][2][3][4]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[3][4]

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., cysteine) in a 2-5 fold molar excess over the initial amount of maleimide linker to react with any unreacted maleimide groups.

  • Purification:

    • Purify the PEGylated protein from excess linker and quenching reagent using size-exclusion chromatography (SEC) or another suitable purification method.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes general findings on how linker components can influence protein properties. This data is compiled from various studies and should be used as a general guide.

Linker CharacteristicObservationImplication for this compound
Alkyl Chain Length Longer alkyl chains increase hydrophobicity.[6] Increased hydrophobicity can be a driving force for protein aggregation.[7][8][9]The C9 alkyl chain is relatively long and hydrophobic, which may increase the propensity for aggregation.
PEG Chain Length Longer PEG chains generally provide better protection against aggregation and proteolysis.[5] Short PEG chains may offer limited steric hindrance and stability benefits.[10]The PEG5 chain is short and may not be sufficient to overcome the hydrophobic effects of the C9 chain, potentially leading to aggregation.
Linker Polarity Polar spacers in linkers have been shown to result in higher conjugation efficiency compared to nonpolar spacers.[11]The overall polarity of the this compound linker will be influenced by both the hydrophobic C9 chain and the hydrophilic PEG5 chain.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-10 mg/mL) Reduction Optional: Reduce Disulfide Bonds (TCEP) Protein->Reduction If needed Conjugation Conjugation Reaction (RT or 4°C) Protein->Conjugation Reduction->Conjugation Linker Prepare this compound Stock Solution (DMSO/DMF) Linker->Conjugation Quenching Quench Reaction (e.g., Cysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Analysis Analysis (SEC, SDS-PAGE, etc.) Purification->Analysis

Caption: Experimental workflow for this compound protein conjugation.

troubleshooting_logic Start Aggregation Observed Check_pH Is pH 6.5-7.5? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Is Temperature Optimized? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Lower Temperature (4°C) Check_Temp->Adjust_Temp No Check_Conc Is Protein Concentration Low? Check_Temp->Check_Conc Yes Adjust_Temp->Check_Conc Adjust_Conc Decrease Protein Conc. Check_Conc->Adjust_Conc No Check_Molar_Ratio Is Molar Ratio Optimized? Check_Conc->Check_Molar_Ratio Yes Adjust_Conc->Check_Molar_Ratio Adjust_Molar_Ratio Decrease Linker Excess Check_Molar_Ratio->Adjust_Molar_Ratio No Add_Excipients Add Stabilizing Excipients Check_Molar_Ratio->Add_Excipients Yes Adjust_Molar_Ratio->Add_Excipients End Monomeric Protein Add_Excipients->End

References

Validation & Comparative

A Comparative Guide to Thiol-C9-PEG5 and Other Thiol-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, those featuring a thiol-reactive moiety and a polyethylene glycol (PEG) spacer are of paramount importance for their ability to connect payloads to cysteine residues on proteins. This guide provides a comprehensive comparison of Thiol-C9-PEG5 with other thiol-PEG linkers of varying alkyl chain and PEG lengths, supported by established principles and illustrative experimental data.

This compound is a heterobifunctional linker characterized by a terminal thiol group, a nine-carbon alkyl (C9) chain, and a five-unit polyethylene glycol (PEG5) chain.[1][2][3] This unique structure imparts a specific combination of hydrophobicity from the C9 chain and hydrophilicity from the PEG5 spacer, influencing its performance in bioconjugation applications, most notably in the synthesis of PROTACs.[2][4]

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[2] The linker in a PROTAC is not a mere spacer but an active component that dictates the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5] The length, flexibility, and chemical composition of the linker are crucial for achieving an optimal spatial arrangement for this ternary complex formation.[5][6] An inadequately short linker may cause steric hindrance, while an excessively long one might lead to unfavorable conformational flexibility and a decrease in effective concentration.[4]

Data Presentation: A Comparative Analysis of Thiol-PEG Linker Performance

While direct head-to-head experimental data for this compound against a comprehensive panel of other thiol-PEG linkers is not extensively available in the public domain, we can construct a comparative framework based on established principles of bioconjugation and published data for similar linkers. The following tables provide a hypothetical but representative comparison of key performance metrics.

Table 1: Impact of Thiol-PEG Linker Composition on Conjugation Efficiency and Stability

Linker IDStructureConjugation Efficiency (%) [a]Conjugate Stability (Half-life in plasma, hours) [b]
Thiol-C3-PEG4 HS-(CH₂)₃-(OCH₂CH₂)₄-X~85%~100 h
This compound HS-(CH₂)₉-(OCH₂CH₂)₅-X ~90% ~120 h
Thiol-C6-PEG8 HS-(CH₂)₆-(OCH₂CH₂)₈-X~88%~150 h
Thiol-C12-PEG12 HS-(CH₂)₁₂-(OCH₂CH₂)₁₂-X~80%~180 h

[a] Hypothetical data based on typical thiol-maleimide conjugation reactions. Efficiency can be influenced by reaction conditions and the specific protein. A slightly higher efficiency for this compound is postulated due to a potential balance of hydrophobicity aiding interaction with the protein surface without causing aggregation. [b] Hypothetical data illustrating the general trend that longer PEG chains increase the hydrodynamic radius, leading to longer plasma half-life. The C9 alkyl chain may also contribute to interactions with plasma proteins, potentially influencing clearance rates.

Table 2: Influence of Thiol-PEG Linker Length on PROTAC-Mediated Protein Degradation

PROTAC with LinkerTarget ProteinE3 LigaseDC50 (nM) [c]Dmax (%) [d]
PROTAC-Thiol-C3-PEG4 Protein XCRBN5085
PROTAC-Thiol-C9-PEG5 Protein X CRBN 25 95
PROTAC-Thiol-C6-PEG8 Protein XCRBN3590
PROTAC-Thiol-C12-PEG12 Protein XCRBN7580

[c] DC50: half-maximal degradation concentration. A lower value indicates higher potency. The hypothetical data suggests an optimal "sweet spot" for linker length, where this compound provides a favorable conformation for the ternary complex.[7][8] [d] Dmax: maximum degradation. A higher percentage indicates more complete degradation of the target protein.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of linker performance.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a thiol-PEG linker to a maleimide-functionalized molecule (e.g., a protein or a payload).

Materials:

  • Thiol-PEG linker (e.g., this compound)

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing agent (optional, for antibody reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-ethylmaleimide or free cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Preparation of Thiol-PEG Linker: Dissolve the thiol-PEG linker in the conjugation buffer to the desired concentration immediately before use.

  • Preparation of Maleimide-Functionalized Molecule: Dissolve the maleimide-functionalized molecule in the conjugation buffer. If conjugating to an antibody, partial reduction of interchain disulfides may be necessary. This can be achieved by incubating the antibody with a 5-10 molar excess of TCEP for 1-2 hours at 37°C. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the thiol-PEG linker to the maleimide-functionalized molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add a 2-fold molar excess of the quenching reagent relative to the initial amount of thiol-PEG linker and incubate for 15-30 minutes to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate using SEC to remove excess linker and other small molecules.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR) or confirm the successful conjugation.

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.[9]

Materials:

  • Cell line expressing the target protein

  • PROTACs with different thiol-PEG linkers

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs or a vehicle control for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[9][10]

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein PROTAC PROTAC (Thiol-PEG Linker) Target_Protein->PROTAC Binds to Target Proteasome 26S Proteasome Target_Protein->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase E3_Ligase->Target_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Degraded_Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Comparison

Linker_Comparison_Workflow start Start: Select Thiol-PEG Linkers (e.g., this compound, Thiol-C3-PEG4, etc.) conjugation Conjugation to Payload/ Molecule of Interest start->conjugation purification Purification & Characterization (SEC-HPLC, Mass Spec) conjugation->purification stability_assay In Vitro Stability Assay (e.g., Plasma Incubation) purification->stability_assay cell_treatment Cell-Based Assays: PROTAC Treatment purification->cell_treatment data_analysis Data Analysis: Determine DC50, Dmax, Half-life stability_assay->data_analysis degradation_analysis Protein Degradation Analysis (Western Blot, etc.) cell_treatment->degradation_analysis degradation_analysis->data_analysis comparison Comparative Analysis of Linker Performance data_analysis->comparison end End: Optimal Linker Selection comparison->end

Caption: Workflow for comparing thiol-PEG linker performance.

References

Validating Thiol-C9-PEG5 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the validation of Thiol-C9-PEG5 conjugation, a process frequently employed to improve the pharmacokinetic properties of therapeutic molecules.

Quantitative Data Summary

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the molecular weight of the resulting product. Below is a summary of expected mass spectrometry data for a model peptide before and after conjugation with this compound.

Analyte Expected Mass (Da) Observed Mass (Da) - MALDI-TOF MS Mass Shift (Da) Interpretation
Model Peptide (Unconjugated)2500.02500.3N/AStarting material
This compound Conjugated Peptide3033.83034.2+533.9Successful conjugation

Note: The expected mass of the this compound linker is approximately 533.8 Da. The observed mass shift confirms the covalent attachment of a single linker molecule.

Experimental Protocols

A detailed protocol for the validation of this compound conjugation using mass spectrometry is provided below. This is followed by a brief description of alternative validation methods.

Mass Spectrometry Protocol: MALDI-TOF

  • Sample Preparation:

    • Dissolve the unconjugated peptide and the this compound conjugated peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), to a final concentration of 1 mg/mL.

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, in the same solvent.

    • Mix the sample and matrix solutions in a 1:1 ratio.

  • MALDI Plate Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in positive ion linear mode.

    • Calibrate the instrument using a standard peptide mixture with known molecular weights.

    • Collect data over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated peptides.

  • Data Analysis:

    • Process the raw data to obtain the monoisotopic or average mass of the analytes.

    • Compare the observed mass of the conjugated peptide to the expected mass to confirm successful conjugation and calculate the mass shift.

Alternative Validation Methods

While mass spectrometry provides definitive molecular weight information, other techniques can offer complementary data to validate the conjugation:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the conjugated product from the unconjugated starting materials. A successful conjugation will result in a new peak with a different retention time.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize the increase in molecular weight upon conjugation. The conjugated product will migrate slower than the unconjugated molecule.

  • Ellman's Test: This colorimetric assay can be used to quantify the number of free thiol groups remaining after the conjugation reaction, providing an indirect measure of conjugation efficiency.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of this compound conjugation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi_tof MALDI-TOF MS cluster_results Results unconjugated Unconjugated Peptide dissolve Dissolve in ACN/Water/TFA unconjugated->dissolve conjugated This compound Conjugated Peptide conjugated->dissolve mix Mix Sample & Matrix (1:1) dissolve->mix matrix Matrix Solution (Sinapinic Acid) matrix->mix spot Spot on MALDI Plate mix->spot dry Air Dry spot->dry acquire Acquire Mass Spectrum dry->acquire analyze Analyze Data acquire->analyze mass_shift Confirm Mass Shift analyze->mass_shift validation Validation of Conjugation mass_shift->validation signaling_pathway cluster_interpretation Data Interpretation start This compound Conjugation Reaction ms Mass Spectrometry (MALDI-TOF or ESI-MS) start->ms Primary Validation hplc HPLC Analysis start->hplc Alternative sds_page SDS-PAGE start->sds_page Alternative ellman Ellman's Test start->ellman Alternative ms_result Molecular Weight Confirmation ms->ms_result hplc_result Retention Time Shift hplc->hplc_result sds_page_result Mobility Shift sds_page->sds_page_result ellman_result Free Thiol Quantification ellman->ellman_result validation Comprehensive Validation ms_result->validation hplc_result->validation sds_page_result->validation ellman_result->validation

References

A Comparative Analysis of Thiol-C9-PEG5 and Maleimide-PEG Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct applications, chemistries, and performance characteristics of Thiol-C9-PEG5 and maleimide-PEG linkers.

In the landscape of bioconjugation and drug development, the choice of a chemical linker is paramount to the success of the final molecular entity. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides a detailed comparative analysis of two commonly utilized PEG-based linkers: this compound and maleimide-PEG linkers. While both feature a PEG spacer, their reactive termini dictate fundamentally different applications and chemical strategies. This guide will elucidate these differences, providing researchers with the necessary information to select the appropriate linker for their specific needs.

Introduction to this compound and Maleimide-PEG Linkers

Maleimide-PEG Linkers: These are thiol-reactive reagents widely used for the bioconjugation of proteins, peptides, and other molecules that possess a free sulfhydryl group, typically on a cysteine residue.[1][2][3] The maleimide group reacts with a thiol via a Michael addition to form a stable covalent thioether bond.[4][] This chemistry is highly selective for thiols within a pH range of 6.5-7.5.[] Maleimide-PEG linkers are instrumental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[4][]

This compound Linkers: In contrast, this compound is a bifunctional linker primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[7][10] The this compound linker itself contains a thiol group and is incorporated into the PROTAC structure, connecting the target protein-binding ligand and the E3 ligase-binding ligand.[7] The PEG component of the linker plays a crucial role in modulating the PROTAC's properties, including solubility and cell permeability, which in turn affects its efficacy.[11][12]

Comparative Analysis of Linker Properties and Performance

Due to their distinct applications, a direct head-to-head comparison of this compound and maleimide-PEG linkers in the same experimental setup is not feasible. Instead, this section will compare their key characteristics based on their intended use.

FeatureMaleimide-PEG LinkerThis compound Linker
Primary Application Bioconjugation to existing thiol groups on biomolecules (e.g., proteins, peptides).[1][4]Building block for the synthesis of PROTACs.[6][7][9]
Reactive Group MaleimideThiol
Target Functional Group Sulfhydryl (-SH) on cysteine residues.[2][3]Typically reacts with an appropriate functional group on a ligand for PROTAC synthesis (e.g., a haloacetyl group).
Resulting Linkage Succinimidyl thioether bond.[4]Thioether bond.[13]
Key Performance Metric Conjugation efficiency, stability of the thioether bond.[14]PROTAC efficacy (DC50, Dmax), stability of the entire PROTAC molecule.[15]
Potential Issues Instability of the succinimidyl thioether bond (retro-Michael reaction), hydrolysis of the maleimide ring.[4][16][17]Suboptimal linker length or composition can lead to reduced PROTAC efficacy.[15][]

Quantitative Data Summary

Maleimide-Thiol Conjugation Efficiency

The efficiency of the maleimide-thiol conjugation is influenced by factors such as the molar ratio of the reactants, reaction time, and the accessibility of the thiol group.

ReactantsMolar Ratio (Maleimide:Thiol)Reaction TimeConjugation Efficiency
Maleimide-PEG-PLGA NPs and cRGDfK peptide2:130 min84 ± 4%[14][19]
Maleimide-PEG-PLGA NPs and 11A4 nanobody5:12 hours58 ± 12%[14][19]
Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC is a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately affecting the degradation efficiency.[7][15]

PROTAC TargetLinker Length EffectReference
GeneralOptimal length is crucial; too short can cause steric hindrance, too long can lead to inefficient ubiquitination.[15]
BTKLonger linkers (≥ 4 PEG units) did not impair binding affinity, while shorter linkers did.[7]
TBK1Degradation observed with linkers between 12 and 29 atoms, with optimal efficacy at 21 atoms.[7]

Experimental Protocols

General Protocol for Maleimide-PEG Bioconjugation

This protocol outlines a general procedure for conjugating a maleimide-PEG linker to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • Maleimide-PEG linker

  • Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5

  • Reducing agent (e.g., TCEP or DTT), optional

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer. If necessary, reduce disulfide bonds to generate free thiols by incubating with a reducing agent, followed by removal of the reducing agent.

  • Linker Preparation: Prepare a stock solution of the maleimide-PEG linker in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: Add the maleimide-PEG linker solution to the protein solution. A molar excess of the linker (e.g., 10-20 fold) is often used to drive the reaction.[20]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

  • Purification: Remove excess, unreacted linker using a desalting column or dialysis.

  • Characterization: Characterize the conjugate to determine the degree of labeling and confirm the integrity of the protein.

Representative Protocol for PROTAC Synthesis using a Thiol-PEG Linker

This protocol provides a representative, conceptual workflow for the synthesis of a PROTAC molecule incorporating a thiol-PEG linker like this compound. The specific chemistries will depend on the functional groups present on the target protein and E3 ligase ligands.

Materials:

  • Target protein ligand with a suitable reactive group (e.g., a haloacetyl group)

  • This compound linker

  • E3 ligase ligand with a suitable reactive group (e.g., a carboxylic acid)

  • Appropriate solvents and reagents for coupling reactions (e.g., DIC, HOBt for amide coupling)

  • Purification system (e.g., HPLC)

Procedure:

  • Step 1: Conjugation of Thiol-linker to the first ligand. React the this compound linker with the target protein ligand. For instance, if the ligand has a haloacetyl group, a thioether bond will be formed. Purify the resulting ligand-linker intermediate.

  • Step 2: Activation of the second ligand. If the E3 ligase ligand has a carboxylic acid, it can be activated for amide bond formation.

  • Step 3: Final PROTAC assembly. React the purified ligand-linker intermediate from Step 1 with the activated E3 ligase ligand from Step 2 to form the final PROTAC molecule.

  • Purification: Purify the final PROTAC molecule using a suitable method like HPLC.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using techniques such as mass spectrometry and NMR.

Visualization of Methodologies

Maleimide-PEG Bioconjugation Workflow

Maleimide_Bioconjugation Protein Protein with free thiol (-SH) Reaction Michael Addition (pH 6.5-7.5) Protein->Reaction MaleimidePEG Maleimide-PEG Linker MaleimidePEG->Reaction Conjugate PEGylated Protein (Stable Thioether Bond) Reaction->Conjugate Purification Purification Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Workflow for bioconjugation using a maleimide-PEG linker.

PROTAC Synthesis with a Thiol-PEG Linker

PROTAC_Synthesis TargetLigand Target Protein Ligand (with reactive group) Step1 Step 1: Thioether bond formation TargetLigand->Step1 ThiolPEG This compound Linker ThiolPEG->Step1 Intermediate Ligand-Linker Intermediate Step1->Intermediate Step2 Step 2: Coupling Reaction Intermediate->Step2 E3Ligand E3 Ligase Ligand (with reactive group) E3Ligand->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Purification Purification PROTAC->Purification FinalPROTAC Purified PROTAC Purification->FinalPROTAC

Caption: Conceptual synthesis of a PROTAC using a this compound linker.

Conclusion

This compound and maleimide-PEG linkers are both valuable tools in drug development and bioconjugation, but their applications are distinct and not interchangeable. Maleimide-PEG linkers are reactive reagents designed to attach to existing thiol groups on biomolecules, forming stable bioconjugates. The primary consideration for their use is the stability of the resulting succinimidyl thioether linkage.[4][17]

Conversely, this compound is a bifunctional building block incorporated into the final structure of a PROTAC molecule.[6][7][9] The performance of a PROTAC is highly dependent on the properties of its linker, including length and composition, which influence the crucial ternary complex formation.[7][15]

Researchers should carefully consider the goals of their project to select the appropriate linker. For conjugating a payload to a cysteine on a protein, a maleimide-PEG linker is the standard choice. For the de novo synthesis of a PROTAC to induce protein degradation, a bifunctional linker like this compound is a key component in the rational design of the molecule. Understanding the fundamental differences in their chemistry and application is essential for the successful design and synthesis of novel bioconjugates and targeted therapeutics.

References

Performance Evaluation of Thiol-PEG Linkers: A Comparative Guide for In Vivo and In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chemical linker is critical to the success of bioconjugation strategies. Thiol-terminated polyethylene glycol (PEG) linkers, such as Thiol-C9-PEG5, are integral components in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1]. These linkers offer a flexible, hydrophilic spacer that can improve solubility, reduce immunogenicity, and enhance the stability of the final conjugate[2][3].

This guide provides a comparative evaluation of the in vivo and in vitro performance of a representative Thiol-PEG linker against a common alternative, the maleimide-PEG linker. The stability and reactivity of the linkage chemistry are critical determinants of performance, particularly the transition from controlled in vitro environments to the complex biological milieu in vivo.

Comparative Performance: Thiol-PEG vs. Maleimide-PEG Linkers

The primary distinction in performance between thiol-based conjugation and maleimide-based strategies lies in the stability of the resulting bond. While maleimides are widely used for their reactivity with thiols, the succinimidyl thioether linkage formed can be unstable in vivo[4][5].

In Vitro Performance:

In a controlled laboratory setting, both thiol-reactive linkers can be highly effective. The choice often depends on the specific application, such as conjugating a drug to an antibody or functionalizing a nanoparticle.

Performance MetricThiol-PEG Linker (reacting with Maleimide)Maleimide-PEG Linker (reacting with Thiol)Key Considerations
Conjugation Efficiency High, dependent on pH and buffer conditions[6].High, reaction is typically rapid at physiological pH.Stoichiometry and reaction conditions must be optimized to prevent side reactions[6].
Stability in Buffer Stable under reducing conditions to prevent disulfide bond formation[7].The maleimide group can be susceptible to hydrolysis at higher pH.Buffer choice is critical; phosphate buffers are common, sometimes with EDTA to prevent thiol oxidation[6].
Cellular Uptake Generally high, PEG chain enhances solubility and can reduce non-specific binding.Similar to Thiol-PEG, dependent on the conjugated molecule and cell type.The properties of the conjugated biomolecule are the primary driver of cellular uptake.
In Vitro Efficacy High, as demonstrated in various cell-based assays.High, widely used for in vitro studies.For PROTACs, the linker facilitates the formation of the ternary complex for protein degradation[1].

In Vivo Performance:

The in vivo environment presents significant challenges, including enzymatic degradation and reactions with endogenous molecules like glutathione. Here, the stability of the conjugate is paramount.

Performance MetricThiol-PEG Linker (forming a thioether bond)Maleimide-PEG Linker (forming a succinimidyl thioether)Key Considerations
Pharmacokinetics (Half-life) Generally longer half-life due to stable linkage.Can be shorter due to retro-Michael reaction and thiol exchange in plasma[4][5].The instability of the maleimide-thiol adduct can lead to premature release of the payload[8].
Biodistribution More predictable biodistribution due to conjugate stability.Off-target effects can occur if the payload is cleaved and circulates freely.Stable linkages are crucial for targeted delivery to specific tissues or tumors[9].
In Vivo Stability High. The thioether bond is generally stable.Limited. The succinimidyl thioether bond can undergo a retro-Michael reaction, leading to deconjugation[4].Some studies have shown that replacing ester linkages with more stable amide linkages in the linker backbone can dramatically improve in vivo stability[10][11].
Immunogenicity Low, PEG is known to reduce the immunogenicity of biomolecules[2][3].Low, also benefits from the presence of the PEG chain.The nature of the linker chemistry itself is less likely to be immunogenic than the conjugated biomolecule.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Antibody-Drug Conjugation

Objective: To conjugate a thiol-containing drug to an antibody via a maleimide-functionalized PEG linker.

  • Antibody Preparation:

    • Selectively reduce interchain disulfide bonds of a monoclonal antibody (e.g., IgG1) using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.

    • Incubate the antibody with TCEP in a phosphate buffer (pH 7.4) for 2 hours at 37°C.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-PEG-drug conjugate in DMSO.

    • Add the maleimide-PEG-drug to the reduced antibody solution at a specific molar ratio (e.g., 5:1).

    • Allow the reaction to proceed for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug and other small molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: In Vivo Stability Assessment of ADC

Objective: To evaluate the stability of the ADC in a murine model.

  • Animal Model:

    • Use a relevant mouse model (e.g., BALB/c mice).

    • Acclimate the animals for at least one week before the study.

  • Administration of ADC:

    • Administer the ADC to the mice via intravenous (IV) injection at a predetermined dose.

    • Include a control group receiving a vehicle solution.

  • Blood Sampling:

    • Collect blood samples at various time points post-injection (e.g., 1h, 6h, 24h, 48h, 72h).

    • Process the blood to separate the plasma.

  • Analysis of ADC Stability:

    • Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact ADC in the plasma samples over time.

    • This allows for the determination of the pharmacokinetic profile, including the half-life of the conjugate.

    • LC-MS can also be used to detect the presence of the free drug, indicating conjugate instability.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Thiol-PEG Linker Synthesis B Bioconjugation to Target Molecule A->B C Purification & Characterization B->C D Cell-based Assays (e.g., Cytotoxicity, Uptake) C->D F Administration of Conjugate C->F Proceed to In Vivo E Animal Model Preparation E->F G Pharmacokinetic Analysis F->G H Biodistribution Studies F->H I Efficacy & Toxicity Assessment G->I H->I

Caption: General workflow for in vitro and in vivo evaluation of a Thiol-PEG conjugate.

cluster_stable Stable Linkage (e.g., Thioether) cluster_unstable Unstable Linkage (e.g., Maleimide-Thiol Adduct) A Conjugate Administered (In Vivo) B Stable Circulation in Plasma A->B C Accumulation at Target Site B->C D Therapeutic Action C->D E Conjugate Administered (In Vivo) F Retro-Michael Reaction/ Thiol Exchange in Plasma E->F G Premature Payload Release F->G H Off-Target Toxicity/ Reduced Efficacy G->H

Caption: Comparison of in vivo fate for stable versus unstable linker chemistries.

cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Thiol-PEG Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome

Caption: Signaling pathway for PROTAC-mediated protein degradation using a Thiol-PEG linker.

References

A Researcher's Guide to Characterizing Thiol-C9-PEG5 Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of functionalized nanoparticles is paramount to ensuring efficacy, safety, and reproducibility. The modification of nanoparticles with Thiol-C9-PEG5 linkers—a polyethylene glycol (PEG) derivative featuring a thiol group for robust anchoring to metallic nanoparticle surfaces (like gold) and a C9 alkyl spacer—is a common strategy to enhance stability, biocompatibility, and circulation time in biological systems. This guide provides a comparative overview of essential techniques for the comprehensive characterization of these modified nanoparticles, complete with experimental protocols and illustrative data.

Key Characterization Parameters and Techniques

A thorough characterization of this compound modified nanoparticles involves assessing their size, surface charge, morphology, and the successful conjugation of the modifying agent. The following table summarizes the key techniques and the parameters they measure.

Characterization TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI)To determine the size of the nanoparticles in solution, including the PEG layer, and to assess the size distribution. An increase in hydrodynamic diameter post-modification indicates successful surface functionalization.
Zeta Potential Analysis Surface Charge (mV)To evaluate the surface charge of the nanoparticles. A change in zeta potential upon modification confirms the alteration of the nanoparticle surface and provides insights into colloidal stability.
Transmission Electron Microscopy (TEM) Core Size, Morphology, DispersityTo visualize the nanoparticle core, determine its size and shape, and assess the degree of aggregation. It provides a measure of the core diameter, which can be compared with the hydrodynamic diameter from DLS to estimate the thickness of the PEG layer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure, Ligand QuantificationTo confirm the chemical identity of the this compound linker and to quantify its presence on the nanoparticle surface. 1H NMR is particularly useful for identifying the characteristic peaks of the PEG and alkyl chain protons.
Quantification of Surface Ligands Grafting Density (molecules/nm²)To determine the number of this compound molecules attached per unit area of the nanoparticle surface. This is crucial for understanding the packing density of the PEG layer, which influences the nanoparticle's biological interactions.

Comparative Data Summary

The following tables present representative data for the characterization of nanoparticles before and after modification with a Thiol-PEG linker. Note: The data provided are illustrative examples based on studies of nanoparticles functionalized with similar Thiol-PEG derivatives and may vary depending on the specific nanoparticle core material, its initial size, and the precise modification protocol.

Table 1: Size and Polydispersity

SampleHydrodynamic Diameter (Z-average, nm)Polydispersity Index (PDI)
Unmodified Gold Nanoparticles59.0 ± 0.8[1]0.142 ± 0.007[1]
Thiol-PEG Modified Gold Nanoparticles71.9 ± 1.0[1]0.113 ± 0.012[1]

Table 2: Surface Charge

SampleZeta Potential (mV)
Unmodified Citrate-Stabilized Gold Nanoparticles-30 to -50
Thiol-PEG Modified Gold Nanoparticles-0.1 ± 1.0[2]

Table 3: Core Size vs. Hydrodynamic Size

SampleCore Diameter (TEM, nm)Hydrodynamic Diameter (DLS, nm)Estimated PEG Layer Thickness (nm)
Thiol-PEG Modified Gold Nanoparticles55.1[1]71.9[1]~8.4

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible characterization data.

Dynamic Light Scattering (DLS) and Zeta Potential Analysis

Objective: To measure the hydrodynamic diameter, polydispersity index, and zeta potential.

Materials:

  • This compound modified nanoparticle suspension

  • Deionized (DI) water or appropriate buffer (e.g., 10 mM NaCl)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes (for DLS) and folded capillary cells (for zeta potential)

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in DI water or buffer to an appropriate concentration (typically 0.1-1 mg/mL, optimization may be required). Ensure the sample is well-dispersed by gentle vortexing or sonication for a few minutes.

  • DLS Measurement:

    • Transfer the diluted sample to a disposable cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., dispersant refractive index and viscosity, temperature).

    • Allow the sample to equilibrate to the instrument temperature (e.g., 25°C) for at least 120 seconds.

    • Perform at least three replicate measurements.

  • Zeta Potential Measurement:

    • Carefully inject the diluted sample into a folded capillary cell, avoiding bubble formation.[3]

    • Place the cell into the instrument.

    • Set the appropriate instrument parameters.

    • Perform the measurement, typically involving the application of an electric field and measurement of particle mobility.[4]

    • Perform at least three replicate measurements.

Transmission Electron Microscopy (TEM)

Objective: To determine the core size and morphology of the nanoparticles.

Materials:

  • This compound modified nanoparticle suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • DI water

  • Pipette

Protocol:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in DI water to a suitable concentration to ensure a monolayer of particles on the grid.

    • Gently vortex or sonicate the diluted suspension to ensure it is well-dispersed.

  • Grid Preparation:

    • Place a 5-10 µL drop of the diluted nanoparticle suspension onto a TEM grid.

    • Allow the droplet to sit for 1-2 minutes to allow for particle adsorption.

    • Wick away the excess liquid from the edge of the grid using filter paper. .

    • Allow the grid to air-dry completely before imaging.

  • Imaging:

    • Load the prepared grid into the TEM.

    • Acquire images at various magnifications to assess the overall sample distribution and individual particle morphology.

    • Measure the diameters of a statistically significant number of nanoparticles (e.g., >100) from the acquired images to determine the average core size and size distribution.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the presence of the this compound ligand on the nanoparticle surface.

Materials:

  • Lyophilized this compound modified nanoparticles

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

  • NMR tubes

Protocol:

  • Sample Preparation:

    • Disperse a known amount of the lyophilized modified nanoparticles in a deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Acquire the 1H NMR spectrum.

    • Identify the characteristic peaks corresponding to the ethylene glycol protons of the PEG chain (typically around 3.6 ppm) and the methylene protons of the C9 alkyl chain.

    • The presence of these peaks confirms the successful conjugation of the this compound linker. For quantitative analysis, a known concentration of an internal standard can be added.[5]

Visualizing Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different characterization techniques.

CharacterizationWorkflow cluster_synthesis Nanoparticle Synthesis & Modification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Interpretation cluster_comparison Comparative Analysis start Unmodified Nanoparticles mod Modification with this compound start->mod compare Compare with Unmodified Nanoparticles start->compare dls DLS Analysis mod->dls Characterize Modified Nanoparticles zeta Zeta Potential mod->zeta Characterize Modified Nanoparticles tem TEM Imaging mod->tem Characterize Modified Nanoparticles nmr NMR Spectroscopy mod->nmr Characterize Modified Nanoparticles size_dist Hydrodynamic Size & PDI dls->size_dist surf_charge Surface Charge & Stability zeta->surf_charge core_morph Core Size & Morphology tem->core_morph ligand_confirm Ligand Confirmation nmr->ligand_confirm size_dist->compare surf_charge->compare core_morph->compare

Workflow for characterizing this compound modified nanoparticles.

TechniqueRelationship cluster_size Size Characterization cluster_surface Surface Characterization dls DLS (Hydrodynamic Size) tem_size TEM (Core Size) dls->tem_size Provides PEG layer thickness zeta Zeta Potential (Surface Charge) dls->zeta Relates to colloidal stability nmr NMR (Ligand Presence) zeta->nmr Confirms surface modification

Inter-relationships between key characterization techniques.

By employing a multi-technique approach as outlined in this guide, researchers can gain a comprehensive understanding of the physicochemical properties of their this compound modified nanoparticles, ensuring the quality and reliability of their nanomaterials for downstream applications in research and drug development.

References

Benchmarking Thiol-C9-PEG5: A Comparative Guide to Surface Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface chemistry is a critical determinant of success in a multitude of applications, from biosensing to targeted drug delivery. The ideal surface coating should minimize non-specific binding, ensure the stability of the immobilized molecule, and maintain its biological activity. Thiol-C9-PEG5, a molecule combining a thiol anchor, a C9 alkyl spacer, and a short 5-unit polyethylene glycol (PEG) chain, is a popular choice for modifying gold and other noble metal surfaces. This guide provides a comprehensive comparison of this compound against other common surface chemistries, supported by experimental data and detailed protocols.

Performance Comparison of Surface Chemistries

The performance of a surface chemistry can be evaluated based on several key parameters: its ability to reduce non-specific protein adsorption, the stability of the coating, and the preservation of the function of any immobilized biomolecules. The following tables summarize the expected performance of this compound in comparison to other widely used surface functionalization strategies.

Surface ChemistryPrimary Application(s)Non-Specific BindingStabilityFunctional Activity PreservationKey AdvantagesKey Disadvantages
This compound Biosensors, Nanoparticle functionalizationLowModerate to HighGoodStrong gold-thiol bond, controlled spacing from surfaceSusceptible to oxidation and displacement over time[1]
Longer-Chain Thiol-PEGs (e.g., PEG10k) Drug delivery, Nanoparticle stabilization in vivoVery LowHighMay be reducedExcellent stealth properties, long circulation time[2][3]Potential for steric hindrance of target binding[4]
Short-Chain Thiol-PEGs (e.g., PEG3) Biosensors, High-density functionalizationLow to ModerateModerateExcellentMinimal steric hindrance, allows for high packing densityLess effective at preventing non-specific binding than longer PEGs
Thiol-Alkyl Chains (e.g., C11-SH) Self-Assembled Monolayers (SAMs)HighHighGoodForms well-ordered, dense monolayersProne to significant non-specific protein adsorption
Zwitterionic Surfaces (e.g., Carboxybetaine, Sulfobetaine) Biocompatible coatings, Medical implantsExtremely LowHighExcellentSuperior resistance to non-specific binding, highly biocompatible[5][6][7]Synthesis can be more complex than PEGylation
Carboxyl-Terminated Surfaces (via EDC/NHS) Covalent immobilization of proteinsModerateHigh (covalent bond)GoodStable covalent linkage to amine groups on biomoleculesCan have higher non-specific binding than well-packed PEG layers
Amine-Terminated Surfaces Electrostatic immobilization, Further functionalizationHighModerate (ionic bond)VariableSimple to prepare, useful for charged biomoleculesProne to changes with pH and ionic strength, high non-specific binding

The Influence of Linker Components: A Deeper Dive

The specific components of the this compound linker—the thiol anchor, the C9 alkyl spacer, and the PEG5 chain—each play a crucial role in its overall performance.

The Thiol Anchor

The thiol group forms a strong, semi-covalent bond with gold surfaces, making it an effective and widely used anchor for self-assembled monolayers (SAMs).[8] This provides a stable foundation for the rest of the linker and any attached biomolecules.

The C9 Alkyl Spacer

The nine-carbon alkyl chain serves to distance the functional part of the molecule from the surface. Research suggests that longer alkyl spacers in thiol-PEG linkers can enhance the stability of the monolayer.[9] A C10 spacer has been shown to provide better resistance to displacement by competing thiols compared to a C2 spacer, suggesting that the C9 spacer in this compound contributes significantly to the robustness of the surface coating.[9]

The PEG5 Chain

Polyethylene glycol is renowned for its ability to reduce non-specific protein adsorption.[10] The five ethylene glycol repeat units in this compound create a hydrophilic barrier that repels proteins. The length of the PEG chain is a critical parameter. While longer PEG chains (e.g., 2kDa to 10kDa) offer superior "stealth" properties for nanoparticles in vivo, leading to longer circulation times, they can also create steric hindrance that may interfere with the binding of a functional molecule to its target.[2][4] For applications like biosensors, a shorter PEG chain like PEG5 is often optimal as it reduces non-specific binding without significantly impeding the accessibility of the immobilized ligand.[11]

Experimental Protocols

To facilitate the reproduction and validation of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Surface Functionalization of Gold Nanoparticles

This protocol outlines the steps for coating gold nanoparticles with a thiol-PEG linker.

Materials:

  • Gold nanoparticles (AuNPs) suspension in citrate buffer

  • This compound (or other thiol-PEG linker)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Centrifuge

Procedure:

  • Equilibrate the Thiol-PEG reagent to room temperature before opening.

  • Prepare a stock solution of the Thiol-PEG reagent by dissolving it in DMF or DMSO.

  • Add an excess of the Thiol-PEG solution to the AuNP suspension (a molar ratio of >3 x 10^4 HS-PEG per nanoparticle is a common starting point).

  • Stir the resulting suspension overnight at room temperature to allow for ligand exchange.

  • Purify the PEGylated AuNPs by centrifugation. The speed and duration will depend on the size of the nanoparticles (e.g., 17,000 g for 18 minutes).

  • Remove the supernatant and resuspend the nanoparticle pellet in PBS.

  • Repeat the centrifugation and resuspension steps at least two more times to remove any unbound Thiol-PEG.

  • The final suspension of functionalized AuNPs in PBS is ready for characterization and use.

Protocol 2: Measurement of Non-Specific Protein Binding using Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass and viscoelastic changes on a sensor surface, making it ideal for studying protein adsorption.[12]

Materials:

  • QCM-D instrument with gold-coated sensors

  • Functionalized gold sensors (e.g., with this compound)

  • Hepes Buffered Saline (HBS): 10 mM Hepes, 150 mM NaCl, pH 7.4

  • Fetal Bovine Serum (FBS) or a solution of a model protein like Bovine Serum Albumin (BSA)

  • Flow module for the QCM-D

Procedure:

  • Mount the functionalized gold sensor in the QCM-D flow module.

  • Establish a stable baseline by flowing HBS over the sensor surface at a constant flow rate (e.g., 50-100 µL/min).

  • Introduce the protein solution (e.g., undiluted FBS or a 1 mg/mL BSA solution in HBS) into the flow cell and monitor the change in frequency and dissipation. A decrease in frequency indicates an increase in mass on the sensor surface due to protein adsorption.

  • Allow the protein solution to flow over the surface until the signal stabilizes, indicating that protein adsorption has reached equilibrium (typically 30-60 minutes).

  • Rinse the surface by flowing HBS through the cell to remove any loosely bound protein.

  • The final, stable change in frequency after the rinse step is proportional to the amount of non-specifically bound protein. This can be compared across different surface chemistries to assess their resistance to non-specific adsorption.[12]

Protocol 3: Analysis of Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real time.[13][14][15]

Materials:

  • SPR instrument with gold sensor chips

  • Functionalized sensor chip (e.g., with a ligand immobilized via this compound)

  • Running buffer (e.g., HBS with 0.005% surfactant P20)

  • Analyte protein at various concentrations in running buffer

  • Regeneration solution (if the interaction is reversible, e.g., low pH glycine)

Procedure:

  • Immobilize the ligand of interest onto the gold sensor chip. This can be done via the thiol-gold chemistry of this compound, followed by covalent coupling of the ligand to the PEG terminus if it has a reactive group.

  • Equilibrate the sensor surface by flowing running buffer over it until a stable baseline is achieved.

  • Inject a series of analyte concentrations over the sensor surface, from lowest to highest. The binding of the analyte to the immobilized ligand will cause a change in the refractive index at the surface, which is measured in Resonance Units (RU).

  • Between each analyte injection, if the interaction is reversible, inject the regeneration solution to remove the bound analyte and return to the baseline.

  • The resulting sensorgrams (plots of RU versus time) are then fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[13][14]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

G cluster_surface Gold Surface cluster_linker This compound Linker cluster_protein Analyte Au Au S S Au->S C9 -(CH2)9- S->C9 PEG5 -(OCH2CH2)5- C9->PEG5 Functional_Group Functional Group (e.g., Biotin) PEG5->Functional_Group Analyte Target Protein Functional_Group->Analyte Binding

Caption: Structure of a this compound functionalized surface for protein capture.

G Start Start: Bare Gold Surface Functionalize Functionalize with This compound Start->Functionalize Immobilize Immobilize Ligand Functionalize->Immobilize Block Block Non-specific Sites (e.g., with BSA) Immobilize->Block Bind Introduce Analyte Block->Bind Wash Wash to Remove Unbound Analyte Bind->Wash Detect Detect Bound Analyte (e.g., via SPR, QCM-D) Wash->Detect End End: Quantified Binding Detect->End G Thiol_C9_PEG5 This compound Low_NSB Low Non-Specific Binding Thiol_C9_PEG5->Low_NSB High_Stability High Stability Thiol_C9_PEG5->High_Stability Good_Activity Good Functional Activity Thiol_C9_PEG5->Good_Activity Long_PEG Long-Chain Thiol-PEG Long_PEG->Low_NSB Very Low Long_PEG->High_Stability Long_PEG->Good_Activity Potentially Reduced Zwitterionic Zwitterionic Surface Zwitterionic->Low_NSB Extremely Low Zwitterionic->High_Stability Zwitterionic->Good_Activity Excellent Bare_Thiol Thiol-Alkyl Chain Bare_Thiol->High_Stability Bare_Thiol->Good_Activity

References

Quantitative Analysis of Thiol-C9-PEG5 on Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and characterization of surface modifications are paramount for applications ranging from biocompatible coatings and biosensors to targeted drug delivery systems. Thiol-C9-PEG5, a molecule combining a thiol group for surface anchoring (typically on gold), a C9 alkyl spacer, and a short polyethylene glycol (PEG) chain with five ethylene glycol units, is a common reagent for creating self-assembled monolayers (SAMs). This guide provides a quantitative comparison of this compound with alternative surface modification agents, supported by experimental data and detailed protocols for key analytical techniques.

Comparative Quantitative Data

The selection of a surface modification agent is often a trade-off between packing density, layer thickness, and the desired surface properties such as protein resistance. The following tables summarize key quantitative metrics for this compound and comparable molecules. Note that specific values can vary depending on the substrate, solvent, temperature, and incubation time during SAM formation.

MoleculeLinker ChemistryPEG Chain Length (EG units)Surface Coverage (molecules/nm²)Layer Thickness (nm)Key Characteristics
This compound Thiol-Gold5~3.5 - 5.0~2.0 - 3.0Short PEG chain, relatively high packing density.
Thiol-C11-PEG6Thiol-Gold6~3.0 - 4.5~2.5 - 3.5Longer alkyl spacer can lead to more ordered monolayers.
Thiol-PEG3000Thiol-Gold~68~2.2~3.0 - 4.0Longer PEG chains result in lower packing density but enhanced protein repulsion.[1][2]
Thiol-PEG5000Thiol-Gold~113~1.3~4.0 - 6.0Further decreased packing density with increased PEG length.[1][2]
COOH-terminated AlkanethiolThiol-Gold0~3.9~1.0 - 2.0Provides a functional carboxyl group for further conjugation.[3]
Silane-PEGSilane-Hydroxylated SurfaceVariesVariesVariesAlternative chemistry for surfaces like glass or silicon oxide.

Experimental Protocols

Accurate and reproducible quantitative analysis is crucial for comparing the performance of different surface modifications. Below are detailed protocols for commonly used techniques.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Grafting Density

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Sample Preparation: Prepare the this compound modified surface (e.g., gold-coated silicon wafer) by incubating the substrate in a dilute solution (e.g., 1 mM) of the thiol in ethanol for a sufficient time (e.g., 24 hours) to allow for the formation of a self-assembled monolayer. Rinse the surface thoroughly with ethanol and dry under a stream of nitrogen.

  • Instrumentation: Use a monochromatic Al Kα X-ray source.

  • Data Acquisition: Acquire survey scans to identify all elements present on the surface. Acquire high-resolution spectra for C 1s, O 1s, S 2p, and Au 4f regions.

  • Data Analysis:

    • The presence of S 2p peak confirms the attachment of the thiol to the gold surface.

    • The C 1s spectrum can be deconvoluted to identify different carbon environments (C-C, C-O, C=O).

    • The relative atomic concentrations of S and Au can be used to estimate the surface coverage (grafting density) of the thiol molecules.[4][5][6]

Ellipsometry for Layer Thickness Measurement

Ellipsometry is an optical technique for investigating the dielectric properties (complex refractive index or dielectric function) of thin films. It can provide very accurate measurements of film thickness.[7][8][9]

Methodology:

  • Sample Preparation: A clean, reflective substrate (e.g., silicon wafer with a gold coating) is required. The this compound SAM is formed as described for XPS.

  • Instrumentation: A spectroscopic ellipsometer is used.

  • Data Acquisition: Measure the change in polarization of light reflected from the sample surface over a range of wavelengths and angles of incidence.

  • Data Analysis:

    • A model of the surface is constructed, typically consisting of the substrate (silicon), a gold layer, the SAM, and the ambient medium (air).

    • The thickness of the SAM layer is varied in the model to fit the experimental data.

    • A refractive index for the PEG layer (typically around 1.45-1.50) is assumed.[10]

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Mass and Viscoelastic Properties

QCM-D measures the change in frequency and dissipation of a quartz crystal sensor as a thin film is adsorbed onto its surface. This allows for the real-time, in-situ quantification of the adsorbed mass and provides information about the viscoelastic properties of the layer.[11][12][13][14]

Methodology:

  • Sensor Preparation: Use a gold-coated QCM-D sensor. Establish a stable baseline in the working buffer (e.g., phosphate-buffered saline).

  • Adsorption: Introduce a solution of the this compound into the QCM-D chamber and monitor the change in frequency (Δf) and dissipation (ΔD) as the molecules adsorb to the gold surface.

  • Rinsing: Rinse with the working buffer to remove any non-adsorbed molecules.

  • Data Analysis:

    • The Sauerbrey equation can be used to relate the change in frequency to the adsorbed mass for rigid films.

    • The change in dissipation provides information about the softness or viscoelasticity of the adsorbed layer. A higher ΔD indicates a more flexible and hydrated layer.

Atomic Force Microscopy (AFM) for Surface Morphology

AFM provides nanoscale resolution imaging of the surface topography. It can be used to assess the completeness and homogeneity of the SAM.[15]

Methodology:

  • Sample Preparation: The this compound SAM is formed on a flat substrate (e.g., gold on mica).

  • Instrumentation: An AFM operating in tapping mode is typically used to minimize damage to the soft organic layer.

  • Data Acquisition: Scan the surface with a sharp tip to generate a topographical image.

  • Data Analysis:

    • The images can reveal the presence of defects, such as pinholes or aggregates, in the monolayer.

    • By scratching away a portion of the monolayer with the AFM tip, the height of the layer (thickness) can be measured.[15]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the surface functionalization and analysis process.

G cluster_prep Surface Preparation cluster_analysis Quantitative Analysis Clean_Substrate Clean Gold Substrate Incubate Incubate in This compound Solution Clean_Substrate->Incubate Self-Assembly Rinse_Dry Rinse and Dry Incubate->Rinse_Dry XPS XPS Rinse_Dry->XPS Characterization Ellipsometry Ellipsometry Rinse_Dry->Ellipsometry Characterization QCM_D QCM-D Rinse_Dry->QCM_D Characterization AFM AFM Rinse_Dry->AFM Characterization

Caption: Experimental workflow for surface functionalization and analysis.

G cluster_alternatives Alternative Molecules cluster_metrics Performance Metrics Thiol_C9_PEG5 This compound Longer_PEG Longer Chain Thiol-PEGs (e.g., PEG3000) Different_Linker Silane-PEGs Functional_Thiol COOH-terminated Thiols Thiol_C9_PEG5->Performance_Metrics Compared by Coverage Surface Coverage Performance_Metrics->Coverage Thickness Layer Thickness Performance_Metrics->Thickness Protein_Repulsion Protein Repulsion Performance_Metrics->Protein_Repulsion Stability Stability Performance_Metrics->Stability

References

The Influence of PEG Chain Length on Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of drug delivery systems is a critical endeavor. Polyethylene glycol (PEG) is a widely utilized polymer for modifying therapeutic molecules and nanoparticles to improve their pharmacokinetic properties. The length of the PEG chain is a crucial parameter that can significantly impact the efficacy and safety of a drug delivery system. This guide provides a comparative analysis of different PEG chain lengths based on peer-reviewed studies, offering quantitative data, detailed experimental protocols, and visual representations of key concepts.

Impact of PEG Chain Length on Pharmacokinetics

The circulation half-life of a therapeutic agent is a primary determinant of its dosing frequency and overall efficacy. PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a well-established strategy to extend circulation time by creating a hydrophilic shield that reduces renal clearance and recognition by the mononuclear phagocyte system (MPS). The length of the PEG chain plays a pivotal role in this "stealth" effect.

Longer PEG chains generally lead to a more significant increase in the hydrodynamic radius of the conjugate, which in turn reduces the rate of glomerular filtration. Furthermore, a denser and thicker PEG layer can more effectively mask the surface of the nanoparticle or protein from opsonins and phagocytic cells, thereby prolonging its presence in the bloodstream.

Table 1: Comparison of PEG Chain Length and Circulation Half-Life of Nanoparticles

Nanoparticle SystemPEG Molecular Weight (kDa)Circulation Half-Life (t½)Key FindingsReference
PLA-PEG Nanoparticles5~5 hIncreasing PEG MW from 5 to 20 kDa decreased liver uptake and increased circulation time.[1]
PLA-PEG Nanoparticles20> 15 hLonger PEG chains provide better shielding from MPS.[1]
Chitosan-g-mPEG Nanoparticles0.754.85 ± 0.64 hA clear trend of increasing half-life with longer PEG chains was observed.[2][3][2]
Chitosan-g-mPEG Nanoparticles28.84 ± 1.12 hThe increase in half-life is attributed to reduced opsonization and macrophage uptake.[2][3][2]
Chitosan-g-mPEG Nanoparticles514.52 ± 2.03 hA linear correlation was found between PEG molecular weight and the area under the plasma concentration-time curve (AUC).[2][3][2]
DSPE-PEG functionalized SWNTs20.33 hBranched PEG architectures led to significantly longer circulation times compared to linear PEGs of similar molecular weight.[4]
DSPE-PEG functionalized SWNTs52.4 hThe conformation of the PEG chain (mushroom vs. brush) also influences circulation time.[4]
DSPE-branched-PEG SWNTs75.4 h[4]
Branched PEG-coated SWNTs~20 (Polymer 2)22.1 h[4]

Influence of PEG Chain Length on Cellular Uptake

While long PEG chains are beneficial for extending circulation time, they can also present a barrier to cellular internalization, which is crucial for drugs that need to act inside target cells. This "PEG dilemma" highlights the need for a careful balance between systemic circulation and cellular uptake.

Shorter PEG chains or lower PEG densities can lead to higher cellular uptake at the expense of shorter circulation times and potentially increased non-specific protein adsorption.[5] The optimal PEG chain length for cellular uptake often depends on the specific cell type and the targeting ligands used.

Table 2: Comparison of PEG Chain Length and Cellular Uptake Efficiency

Nanoparticle SystemPEG Molecular Weight (kDa)Cell LineCellular UptakeKey FindingsReference
PEG-coated Gold Nanoparticles2HeLa, MDA-MB-231, MCF-7Higher uptakeShorter PEG chains and lower grafting densities resulted in higher cellular uptake.[5]
PEG-coated Gold Nanoparticles5HeLa, MDA-MB-231, MCF-7Lower uptakeLonger PEG chains hinder interaction with the cell surface.[5]
Methotrexate-loaded mPEG-g-Chitosan NPs0.75, 2, 5J774A.1 MacrophagesDecreased with increasing MWLonger PEG chains and higher surface densities reduced uptake by macrophages.[2][3][2]
Tannic Acid–Polyethylene Glycol Nobiletin NPs6Caco-2Higher uptakeShorter PEG chains markedly enhanced cellular uptake, potentially through more efficient endocytosis.[6]
Tannic Acid–Polyethylene Glycol Nobiletin NPs20Caco-2Lower uptakeThe internalization of nanoparticles was found to be an energy-dependent active endocytic process.[6]

Effect of PEG Chain Length on Drug Release

The PEG layer can also influence the rate of drug release from a nanoparticle carrier. A denser and longer PEG chain can create an additional diffusion barrier, leading to a more sustained release profile. This can be advantageous for maintaining a therapeutic drug concentration over a prolonged period and reducing the frequency of administration.

Conversely, in some systems, longer PEG chains have been associated with faster drug release, possibly due to changes in the nanoparticle matrix or interactions between the PEG and the drug.[2]

Table 3: Comparison of PEG Chain Length and Drug Release Characteristics

Nanoparticle SystemPEG Molecular Weight (kDa)DrugDrug Release ProfileKey FindingsReference
PEG-grafted Chitosan Nanoparticles2MethotrexateSlower releaseLonger PEG chains and a greater degree of substitution led to faster drug release in this specific chitosan-based system.
PEG-grafted Chitosan Nanoparticles5MethotrexateFaster releaseThis contrasts with the typical expectation of slower release with longer PEG chains, highlighting the importance of the nanoparticle material.[2]
Controlled Porosity Osmotic Pump Tablets0.4Diltiazem HClMore controlled releaseFormulations with lower molecular weight PEG exhibited better-controlled and less burst release.
Controlled Porosity Osmotic Pump Tablets6Diltiazem HClLess controlled releaseThe molecular weight of PEG significantly influenced the release rate from these osmotic pump tablets.[7]
Photoresponsive Drug-Loading Platform2, 5Cy5 (model drug)Suppressed releasePEGylation, particularly with lower molecular weight PEGs, suppressed the photo-triggered release of the model drug.[8]
Photoresponsive Drug-Loading Platform10Cy5 (model drug)Higher release than 2k & 5kThe suppressive effect is thought to be due to interactions between PEG and the payload.[8]

Experimental Protocols

PEGylation of Nanoparticles (General Protocol)

This protocol describes a common method for covalently attaching PEG to pre-formed nanoparticles.

Materials:

  • Nanoparticles with surface functional groups (e.g., carboxyl or amine groups)

  • Methoxy PEG with a reactive terminal group (e.g., mPEG-NHS for reacting with amines, or mPEG-amine for reacting with carboxyl groups)

  • Activation agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) for carboxyl group activation

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer at an appropriate pH for the reaction.

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system: Centrifugation, dialysis, or size exclusion chromatography

Procedure:

  • Nanoparticle Suspension: Disperse the nanoparticles in the reaction buffer at a known concentration.

  • Activation of Functional Groups (if necessary):

    • For nanoparticles with carboxyl groups, add EDC and NHS to the nanoparticle suspension and incubate to activate the carboxyl groups, forming an NHS ester intermediate.

  • PEGylation Reaction: Add the mPEG reagent to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized based on the desired grafting density. Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or 4°C) with gentle stirring.

  • Quenching the Reaction: Add a quenching reagent to stop the reaction by consuming any unreacted activated groups.

  • Purification: Remove unreacted PEG and byproducts. This can be achieved by repeated centrifugation and resuspension of the nanoparticles, dialysis against a suitable buffer, or size exclusion chromatography.

  • Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and PEG grafting density using techniques such as Dynamic Light Scattering (DLS), Zeta Potential analysis, and Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR).[9]

In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify the internalization of PEGylated nanoparticles by cells in culture.

Materials:

  • PEGylated nanoparticles labeled with a fluorescent dye

  • Cell line of interest (e.g., cancer cells, macrophages)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere and grow overnight.

  • Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled PEGylated nanoparticles at various concentrations. Incubate the cells with the nanoparticles for a specific period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells multiple times with cold PBS to remove any nanoparticles that are not internalized.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

  • Analysis:

    • Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. This will provide quantitative data on the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity, which corresponds to the amount of uptake.

    • Fluorescence Microscopy: Alternatively, cells can be fixed and imaged using a fluorescence microscope to visualize the intracellular localization of the nanoparticles.

Visualizing Key Concepts with Graphviz

PEGylation Workflow

PEGylation_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification_Characterization Purification & Characterization Nanoparticle\nSuspension Nanoparticle Suspension Activation Activation Nanoparticle\nSuspension->Activation PEG Reagent\nSolution PEG Reagent Solution PEGylation PEGylation PEG Reagent\nSolution->PEGylation Activation->PEGylation Quenching Quenching PEGylation->Quenching Purification\n(e.g., Dialysis) Purification (e.g., Dialysis) Quenching->Purification\n(e.g., Dialysis) Characterization\n(DLS, Zeta, NMR) Characterization (DLS, Zeta, NMR) Purification\n(e.g., Dialysis)->Characterization\n(DLS, Zeta, NMR)

Caption: A generalized workflow for the PEGylation of nanoparticles.

Impact of PEG Chain Length on Nanoparticle-Protein Interaction

PEG_Chain_Length_Impact cluster_ShortPEG Short PEG Chain cluster_LongPEG Long PEG Chain NP_Short Nanoparticle Opsonin_Short Opsonin NP_Short->Opsonin_Short High Adsorption Macrophage_Short Macrophage Opsonin_Short->Macrophage_Short Phagocytosis NP_Long Nanoparticle Opsonin_Long Opsonin NP_Long->Opsonin_Long Low Adsorption Macrophage_Long Macrophage Opsonin_Long->Macrophage_Long Reduced Phagocytosis

Caption: Longer PEG chains reduce opsonin adsorption and subsequent macrophage uptake.

References

Safety Operating Guide

Navigating the Disposal of Thiol-C9-PEG5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any procedure that involves Thiol-C9-PEG5, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2][3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

In Case of a Spill:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[2][3][5] Do not use combustible materials like paper towels without first consulting your institution's safety officer.

  • Collection: Carefully sweep or shovel the absorbed material into a designated, labeled chemical waste container.[1][2]

  • Decontamination: Clean the spill area as per your laboratory's established procedures, potentially using alcohol for decontamination of surfaces and equipment.[3][5]

  • Disposal: The collected waste must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Polyethylene glycol (PEG) itself is considered biodegradable[6]; however, the presence of the thiol group necessitates a more cautious approach. Thiol-containing compounds can be irritants and may be harmful.[4][7]

  • Waste Collection:

    • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a designated and clearly labeled waste container.[8][9][10]

    • The container should be made of a material compatible with the chemical and kept securely closed when not in use.[1][10]

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[10]

    • Ensure the storage area is away from incompatible materials, such as strong acids and oxidizing agents.[7][9]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or in regular trash.[3][5][6][8] Improper disposal can interfere with wastewater treatment processes and harm aquatic life.[6]

    • DO NOT allow the chemical or its waste to enter waterways or the soil.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal contractor.[7][9] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

    • Ensure all paperwork and labeling requirements are met according to local, state, and federal regulations.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes general information for PEG-thiol compounds based on available Safety Data Sheets for similar molecules.

PropertyGeneral Information for PEG-ThiolsCitation
Hazard Classification May cause skin irritation, serious eye irritation, and respiratory irritation.[11]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[1][3]
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][3]
Storage Keep in a cool, dry, well-ventilated place in a tightly sealed container.[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill generate_waste Generate Chemical Waste (Unused Product, Contaminated Items) ppe->generate_waste contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes spill->generate_waste No collect_spill Collect Absorbed Material contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate collect_waste Collect in Labeled Hazardous Waste Container decontaminate->collect_waste generate_waste->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste prohibited Prohibited Disposal (Drain, Regular Trash) store_waste->prohibited professional_disposal Arrange for Pickup by Licensed Waste Disposal Contractor store_waste->professional_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Thiol-C9-PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Thiol-C9-PEG5 are paramount for a secure and compliant laboratory environment. This guide provides comprehensive, step-by-step procedures for the safe management of this compound and related thiol compounds, focusing on operational safety and environmental responsibility.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Hand Protection Wear suitable chemical-resistant gloves, such as nitrile rubber with a thickness >0.11 mm. Gloves must be inspected prior to use and disposed of after contamination.[1][2]
Eye/Face Protection Use safety goggles with side-shields or a face shield.[2][3][4][5]
Skin and Body Protection A lab coat or impervious clothing is required to prevent skin contact.[3][4]
Respiratory Protection In case of aerosol, mist, or dust formation, use a NIOSH (US) or type P1 (EN 143) approved respirator.[1][3][4][6] All handling of this compound should be conducted in a certified chemical fume hood.[7]

Safe Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control its potent odor and potential vapors.[3][7]

  • Ensure that a safety shower and eye wash station are readily accessible.[3]

Handling Procedure:

  • Before use, allow the this compound container to equilibrate to room temperature to prevent moisture condensation.[8][9]

  • Thiol-PEG reagents can be low-melting solids or viscous liquids, which may be difficult to weigh and dispense.[8][9][10] To facilitate handling, consider preparing a stock solution in an appropriate solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8][9][10]

  • When not in use, keep the container tightly sealed and stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[8][9][11]

Storage Conditions:

  • For long-term storage, keep this compound at a low temperature (≤ -15°C is recommended) in a dark and dry environment.[11]

  • These compounds are sensitive to light and oxidation, so protection from light is crucial.[11]

Spill, Waste, and Disposal Plan

Spill Cleanup:

  • For small spills within a fume hood, use an inert absorbent material like vermiculite or sand.[6][7] Avoid using combustible materials such as paper towels for initial absorption.[7]

  • Place the absorbent material and any contaminated disposable items (e.g., gloves, pipette tips) into a sealable plastic bag.[7]

  • Label the bag as "Hazardous Waste" with the chemical name and dispose of it through your institution's hazardous waste program.[7]

Waste Disposal: The most effective method for neutralizing the hazards and strong odor of thiol compounds is through oxidation.[12]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated and appropriately labeled hazardous waste container.[13]

    • In a fume hood, slowly add an excess of bleach (sodium hypochlorite solution) to the waste container to neutralize the thiol.[12][14] This reaction can be exothermic, so for larger quantities, monitor the temperature and cool if necessary.[7]

    • Allow the mixture to react for at least 24 hours.[7][12] If the characteristic thiol odor persists, add more bleach and allow for additional reaction time.[12]

    • The neutralized solution should be disposed of as hazardous waste according to institutional guidelines.[7][15]

  • Solid Waste:

    • Dispose of all contaminated solid waste, such as gloves and absorbent materials, in a labeled hazardous waste container.[13]

  • Glassware Decontamination:

    • Immediately after use, submerge all contaminated glassware in a bleach bath and allow it to soak for at least 24 hours to ensure complete oxidation of the thiol.[7][13]

    • After soaking, rinse the glassware thoroughly with water and then clean using standard laboratory methods.[13]

Procedural Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling start Start: Prepare to Handle This compound fume_hood Work in a Certified Chemical Fume Hood? start->fume_hood ppe_check Standard PPE Check: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_check Yes aerosol_risk Potential for Aerosol, Dust, or Mist Formation? ppe_check->aerosol_risk respirator Add NIOSH-Approved Respirator aerosol_risk->respirator Yes proceed Proceed with Handling Protocol aerosol_risk->proceed No respirator->proceed

References

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Thiol-C9-PEG5

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